2-Hydroxybut-3-enoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-hydroxybut-3-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O3/c1-2-3(5)4(6)7/h2-3,5H,1H2,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWPSWWDYVWZKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20975423 | |
| Record name | 2-Hydroxybut-3-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20975423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
600-17-9 | |
| Record name | Vinylglycolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600179 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxybut-3-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20975423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxybut-3-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
2-Hydroxybut-3-enoic acid chemical properties and structure
An In-depth Technical Guide to 2-Hydroxybut-3-enoic Acid: Properties, Synthesis, and Applications in Drug Development
Foreword
As a Senior Application Scientist, I have often observed that the utility of a chemical entity is not merely in its existence, but in the depth of our understanding of its behavior. This compound, also known as vinylglycolic acid, is a fascinating molecule that sits at the intersection of simple structure and profound synthetic potential. Its combination of a carboxylic acid, a hydroxyl group, and a vinyl group on a short carbon backbone makes it a versatile chiral building block, particularly in the realm of medicinal chemistry. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive technical overview of its chemical properties, structure, synthesis, and applications, with a focus on practical, field-proven insights. We will delve into not just the "what," but the "why" of its chemical personality and how to harness it effectively in a laboratory and developmental setting.
Molecular Structure and Physicochemical Properties
This compound (CAS No: 600-17-9) is a four-carbon alpha-hydroxy acid with the chemical formula C₄H₆O₃.[1] Its structure is characterized by a carboxylic acid functional group at C1, a hydroxyl group at C2, and a double bond between C3 and C4. The presence of a chiral center at the C2 position means that it can exist as two enantiomers, (R)-2-hydroxybut-3-enoic acid and (S)-2-hydroxybut-3-enoic acid. This stereochemistry is of paramount importance in its application in the synthesis of chiral drugs.
Structural Representation
2D Structure of this compound
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted, as experimental data for this specific compound is not extensively available in the literature.
| Property | Value | Source |
| Molecular Formula | C₄H₆O₃ | [1] |
| Molecular Weight | 102.09 g/mol | [1] |
| CAS Number | 600-17-9 | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | Vinylglycolic acid, 2-Hydroxy-3-butenoic acid | [1] |
| Melting Point | 43 °C | [2] |
| Boiling Point | 131.37 °C (estimated) | [2] |
| Density | 1.202 g/cm³ (estimated) | [2] |
| pKa | 3.49 ± 0.11 (Predicted) | [2] |
| Solubility | Soluble in water | [3] |
Spectroscopic Characterization
Predicted ¹H NMR Spectroscopy (500 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments. The vinyl protons will exhibit characteristic splitting patterns, and the protons of the hydroxyl and carboxylic acid groups will likely appear as broad singlets.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH | 10.0 - 13.0 | broad s | 1H |
| =CH- | 5.9 - 6.1 | ddd | 1H |
| =CH₂ | 5.2 - 5.4 | m | 2H |
| -CH(OH)- | 4.5 - 4.7 | d | 1H |
| -OH | 2.5 - 4.0 | broad s | 1H |
Predicted ¹³C NMR Spectroscopy (125 MHz, CDCl₃)
The carbon NMR spectrum will provide information on the number of non-equivalent carbons and their electronic environments.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -COOH | 170 - 180 |
| =CH- | 135 - 145 |
| =CH₂ | 115 - 125 |
| -C(OH)- | 70 - 80 |
Predicted Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Predicted Absorption Range (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 2500 - 3300 | Very Broad |
| O-H (Alcohol) | 3200 - 3600 | Broad |
| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |
| C=C (Alkene) | 1620 - 1680 | Medium |
| C-O | 1050 - 1150 | Strong |
Predicted Mass Spectrometry (MS)
Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.
| m/z | Predicted Fragment |
| 102 | [M]⁺ (Molecular Ion) |
| 85 | [M - OH]⁺ |
| 57 | [M - COOH]⁺ |
| 45 | [COOH]⁺ |
Synthesis of this compound
The synthesis of this compound can be approached through both chemical and enzymatic routes. The choice of method often depends on the desired stereochemistry and scale of the synthesis.
Chemical Synthesis: A Step-by-Step Protocol
A common and well-documented chemical synthesis involves the hydrolysis of acrolein cyanohydrin. This method is cost-effective for producing the racemic mixture.
Chemical Synthesis Workflow
Protocol: Synthesis of this compound via Acrolein Cyanohydrin
Step 1: Formation of Acrolein
-
Pass a vapor mixture of ethanal and formaldehyde over heated sodium silicate.
-
The aldol condensation reaction will yield acrolein (CH₂=CH-CHO) and water.[4]
Step 2: Formation of Acrolein Cyanohydrin
-
In a well-ventilated fume hood, treat the acrolein with hydrogen cyanide (HCN) in the presence of a base catalyst.
-
This addition reaction forms acrolein cyanohydrin (CH₂=CH-CH(OH)CN).[4]
Step 3: Hydrolysis to this compound
-
Carefully add the acrolein cyanohydrin to a solution of a strong acid, such as hydrochloric acid.
-
Heat the mixture under reflux for several hours. The nitrile group will be hydrolyzed to a carboxylic acid.
-
After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.
-
Purify the product by recrystallization or column chromatography.
Enzymatic Synthesis of Chiral Derivatives
For applications in drug development, obtaining enantiomerically pure forms of this compound derivatives is often crucial. Enzymatic methods offer a highly selective and environmentally friendly approach to achieve this. Chiral 2-hydroxy-4-arylbut-3-enoic acid derivatives, which are important precursors for Angiotensin-Converting Enzyme (ACE) inhibitors, can be synthesized using enzymatic cascade reactions.[3]
Enzymatic Cascade for Chiral Derivative Synthesis
Protocol: Biocatalytic Asymmetric Synthesis of (S,E)-2-hydroxy-4-arylbut-3-enoic Acid Derivatives
This protocol is based on the enzymatic cascade process for the synthesis of (S,E)-2-hydroxy-4-arylbut-3-enoic acid derivatives.[3]
Step 1: Aldol Condensation
-
Prepare a buffered solution containing an aromatic aldehyde and pyruvic acid.
-
Introduce an appropriate aldolase, such as 4-hydroxy-2-oxovalerate aldolase from Pseudomonas putida (HBPAPputida), to catalyze the aldol condensation.
-
Incubate the reaction mixture under optimized conditions (temperature, pH) to produce the corresponding (E)-2-oxo-4-arylbut-3-enoic acid.
Step 2: Asymmetric Carbonyl Reduction
-
To the mixture from Step 1, add a ketoreductase, such as Δ¹-piperideine-2-carboxylate/Δ¹-pyrroline-2-carboxylate reductase from Pseudomonas syringae (DpkAPsyrin).
-
Include a cofactor regeneration system, such as glucose dehydrogenase (GDH) and glucose, to ensure a continuous supply of the reducing equivalent (NADPH).
-
Continue the incubation to facilitate the asymmetric reduction of the keto group to a hydroxyl group, yielding the desired (S,E)-2-hydroxy-4-arylbut-3-enoic acid derivative with high enantiomeric excess.
Step 3: Product Isolation and Purification
-
After the reaction is complete, terminate the enzymatic activity (e.g., by pH adjustment or heat).
-
Extract the product with an organic solvent.
-
Purify the product using standard techniques such as liquid chromatography.
Applications in Drug Development: A Precursor to ACE Inhibitors
The true value of this compound and its derivatives in the pharmaceutical industry lies in their role as chiral building blocks for the synthesis of complex active pharmaceutical ingredients (APIs). A prime example is their use in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and congestive heart failure.[3]
Chiral 2-hydroxy-4-arylbut-3-enoic acid derivatives are key intermediates in the synthesis of ACE inhibitors like Enalapril.[3][5] The (S)-configuration at the C2 position is crucial for the biological activity of the final drug molecule.
Synthetic Pathway to Enalapril
The synthesis of Enalapril from a 2-hydroxy-4-phenylbut-3-enoic acid derivative involves an asymmetric hydrogenation to saturate the double bond and introduce the correct stereochemistry at the C4 position, followed by coupling with the dipeptide L-alanyl-L-proline.[5]
Safety, Handling, and Toxicology
As with any chemical reagent, proper handling and awareness of potential hazards are essential when working with this compound and its derivatives.
Hazard Identification
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It may also cause respiratory irritation.[6]
Recommended Handling and Storage
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases. Keep the container tightly sealed.
Toxicology Profile
Conclusion
This compound is a molecule of significant interest to the synthetic and medicinal chemist. Its trifunctional nature and inherent chirality make it a valuable precursor for the synthesis of complex, biologically active molecules. While a comprehensive experimental dataset for this specific compound remains to be fully compiled in the public domain, this guide has provided a robust framework for its understanding and utilization. From its predicted spectroscopic signature to detailed synthetic protocols and its pivotal role in the synthesis of life-saving ACE inhibitors, this compound stands as a testament to the elegance and power of small-molecule chemistry. As our synthetic methodologies, particularly in biocatalysis, continue to advance, the full potential of this versatile building block is yet to be realized.
References
-
Moreno, C. J., Gittings, S., Schollmeyer, D., & Clapés, P. (2023). Biocatalytic Asymmetric Synthesis of (S,E)‐2‐hydroxy‐4‐arylbut‐3‐enoic Acid Derivatives. Advanced Synthesis & Catalysis. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Quora. (2014). What is the conversion of ethanal to this compound?. Retrieved from [Link]
-
SpectraBase. (n.d.). dl-2-Hydroxy-3-butenoic acid, methyl ester. Retrieved from [Link]
-
SpectraBase. (n.d.). (E)-2-Hydroxy-4-phenylbut-3-enoic-acid-ethylester. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-Hydroxybutanoic acid, 2TBDMS derivative. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C4H6O3). Retrieved from [Link]
Sources
- 1. This compound | C4H6O3 | CID 160534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. np-mrd.org [np-mrd.org]
- 3. WO2000017228A2 - Stereoselective process for enalapril - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Enalapril synthesis - chemicalbook [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. redox.com [redox.com]
An In-depth Technical Guide to Vinylglycolic Acid: From Discovery to Modern Analytical Approaches
For Researchers, Scientists, and Drug Development Professionals
Abstract
Vinylglycolic acid (2-hydroxy-3-butenoic acid), a reactive unsaturated hydroxy acid, holds significant interest in toxicology and metabolic studies. It is a key metabolite of the widespread industrial chemicals 1,3-butadiene and vinyl chloride, making its detection and quantification crucial for understanding the mechanisms of toxicity and for biomarker development. This in-depth technical guide provides a comprehensive overview of the discovery, history, chemical synthesis, metabolic pathways, and analytical methodologies for vinylglycolic acid. The content is tailored for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights for laboratory applications.
Introduction and Historical Context
The scientific journey of vinylglycolic acid is intrinsically linked to the study of xenobiotic metabolism and the toxicological evaluation of industrial compounds. While the synthesis of its polymer counterpart, polyglycolic acid, was first reported in 1954, the monomer itself gained prominence in biochemical research later on.
A significant early investigation into the biological effects of vinylglycolic acid was conducted by Walsh and Kaback in 1973. Their research, published in the Journal of Biological Chemistry, detailed its role as an inactivator of the phosphoenolpyruvate-phosphate transferase system in Escherichia coli, highlighting its potential as a tool for studying bacterial transport mechanisms.[1] This seminal work presupposed the availability of vinylglycolic acid, though it did not detail its synthesis.
The true toxicological significance of vinylglycolic acid emerged with the understanding of the metabolic pathways of 1,3-butadiene and vinyl chloride, two major industrial chemicals classified as human carcinogens.[1][2] It was discovered that these compounds are metabolized in the body to reactive epoxide intermediates, which are subsequently converted to various metabolites, including vinylglycolic acid. This realization positioned vinylglycolic acid as a critical biomarker of exposure and a potential contributor to the toxic effects of its parent compounds.
Chemical Properties and Synthesis
Vinylglycolic acid (VGA) is a four-carbon α-hydroxy acid with a terminal vinyl group. Its chemical structure, featuring both a carboxylic acid and a hydroxyl group, as well as a double bond, makes it a reactive molecule capable of undergoing various chemical transformations.
Table 1: Physicochemical Properties of Vinylglycolic Acid
| Property | Value |
| Chemical Formula | C₄H₆O₃ |
| Molecular Weight | 102.09 g/mol |
| IUPAC Name | 2-Hydroxy-3-butenoic acid |
| CAS Number | 600-17-9 |
| Appearance | Colorless to pale yellow liquid or solid |
| Solubility | Soluble in water and polar organic solvents |
Representative Synthesis of Vinylglycolic Acid
The following protocol describes a representative synthesis of 2-hydroxy-3-butenoic acid starting from glyoxal and vinylmagnesium bromide.
Experimental Protocol: Synthesis of 2-Hydroxy-3-butenoic Acid
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place a solution of glyoxal (1.0 eq) in anhydrous diethyl ether.
-
Grignard Reaction: Cool the flask to 0 °C in an ice bath. Slowly add a solution of vinylmagnesium bromide (1.1 eq) in tetrahydrofuran (THF) dropwise from the dropping funnel with vigorous stirring. Maintain the temperature below 5 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer three times with diethyl ether. Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-hydroxy-3-butenoic acid.
-
Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, with a gradually increasing gradient of ethyl acetate.
Biological Significance and Metabolic Pathways
Vinylglycolic acid is not an endogenous metabolite in humans but is formed through the biotransformation of industrial chemicals, most notably 1,3-butadiene. The metabolism of 1,3-butadiene is a complex process involving several enzymatic steps, primarily occurring in the liver.
Metabolism of 1,3-Butadiene to Vinylglycolic Acid Precursors
The initial step in 1,3-butadiene metabolism is its oxidation by cytochrome P450 enzymes, particularly CYP2E1, to form 3,4-epoxy-1-butene, also known as butadiene monoxide.[3][4][5] This epoxide is a reactive electrophile that can bind to cellular macromolecules, including DNA and proteins, leading to genotoxicity.
Butadiene monoxide can be further metabolized through two main pathways:
-
Detoxification: Conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs).
-
Hydrolysis: Hydration to 3-butene-1,2-diol, catalyzed by epoxide hydrolase.[6]
The formation of vinylglycolic acid is a downstream consequence of the epoxide pathway. It is hypothesized that 3-butene-1,2-diol can be further oxidized to yield vinylglycolic acid.
Toxicology and Role as a Biomarker
The presence of vinylglycolic acid in urine is a reliable indicator of exposure to 1,3-butadiene and vinyl chloride. Its quantification is therefore a valuable tool in occupational and environmental health monitoring. Several studies have focused on the development of analytical methods to measure vinylglycolic acid and other butadiene metabolites in biological samples as biomarkers of exposure.[3][7]
The toxicological profile of vinylglycolic acid itself is not as extensively studied as its parent compounds. However, its reactive nature suggests that it could contribute to the overall toxicity observed after exposure to 1,3-butadiene or vinyl chloride.
Analytical Methodologies
Accurate and sensitive quantification of vinylglycolic acid in biological matrices is essential for toxicokinetic studies and biomarker monitoring. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the two most common analytical techniques employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity for the analysis of vinylglycolic acid. Due to its polarity and low volatility, derivatization is required prior to GC analysis. Trimethylsilyl (TMS) derivatization is a common approach.
Experimental Protocol: GC-MS Analysis of Vinylglycolic Acid (as TMS derivative)
-
Sample Preparation (Urine):
-
To 1 mL of urine, add an internal standard (e.g., a deuterated analog of vinylglycolic acid).
-
Perform solid-phase extraction (SPE) to clean up the sample and concentrate the analyte.
-
Elute the analyte from the SPE cartridge and evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
To the dried residue, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Seal the vial and heat at 70°C for 30 minutes.
-
-
GC-MS Analysis:
-
GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injection: 1 µL, splitless mode.
-
Oven Program: Start at 60°C, hold for 1 min, then ramp to 280°C at 10°C/min, and hold for 5 min.
-
MS Detection: Electron ionization (EI) at 70 eV. Monitor characteristic ions for the TMS derivative of vinylglycolic acid in selected ion monitoring (SIM) mode for quantification.
-
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly when coupled with mass spectrometry (LC-MS), provides an alternative powerful technique for the analysis of vinylglycolic acid. Derivatization is not always necessary, which can simplify sample preparation.
Experimental Protocol: HPLC Analysis of Vinylglycolic Acid
-
Sample Preparation (Urine):
-
To 1 mL of urine, add an internal standard.
-
Perform a protein precipitation step by adding a threefold excess of cold acetonitrile.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness. Reconstitute in the mobile phase.
-
-
HPLC Analysis:
-
Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[8][9]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) or, for higher sensitivity and specificity, tandem mass spectrometry (MS/MS).
-
Future Perspectives
Research into vinylglycolic acid is ongoing, with a focus on several key areas:
-
Refining Toxicological Profiles: Further studies are needed to fully elucidate the specific toxic effects of vinylglycolic acid and its contribution to the carcinogenicity of its parent compounds.
-
Improving Analytical Sensitivity: The development of even more sensitive and high-throughput analytical methods will allow for the detection of vinylglycolic acid at very low exposure levels.
-
Understanding Individual Susceptibility: Investigating the genetic polymorphisms in the enzymes involved in butadiene metabolism (e.g., CYP2E1, epoxide hydrolase) will help to identify individuals who may be more susceptible to the toxic effects of this chemical.
Conclusion
Vinylglycolic acid has evolved from a compound of interest in bacterial physiology to a critical biomarker in human toxicology. Its formation through the metabolism of 1,3-butadiene underscores the importance of understanding xenobiotic biotransformation pathways. The analytical methods detailed in this guide provide the foundation for researchers to accurately quantify this important metabolite, contributing to a deeper understanding of the health risks associated with exposure to common industrial chemicals.
References
-
Albertini, R. J., Sram, R. J., Vacek, P. M., Lynch, J., Wright, M., Nicklas, J. A., Boogaard, P. J., Henderson, R. F., Swenberg, J. A., Tates, A. D., & Ward, J. B., Jr. (2001). Biomarkers for assessing occupational exposures to 1,3-butadiene. Chemico-biological interactions, 135-136, 429–453. [Link]
-
Boogaard, P. J., van Sittert, N. J., & Megens, L. (2001). Biomarkers of exposure to 1,3-butadiene as a basis for cancer risk assessment. Toxicological Sciences, 64(1), 14-23. [Link]
-
Krause, R. J., & Elfarra, A. A. (1997). Epoxide Hydrolase-Dependent Metabolism of Butadiene Monoxide to 3-butene-1,2-diol in Mouse, Rat, and Human Liver. Drug Metabolism and Disposition, 25(8), 1013-1015. [Link]
-
Agency for Toxic Substances and Disease Registry (ATSDR). (2012). Toxicological Profile for 1,3-Butadiene. U.S. Department of Health and Human Services, Public Health Service. [Link]
-
Walsh, C. T., & Kaback, H. R. (1973). Vinylglycolic acid. An inactivator of the phosphoenolpyruvate-phosphate transferase system in Escherichia coli. The Journal of biological chemistry, 248(15), 5456–5462. [Link]
-
Boysen, G., & Swenberg, J. A. (2011). 1,3-Butadiene: Biomarkers and application to risk assessment. Chemico-biological interactions, 192(1-2), 150–154. [Link]
-
La, D. K., & Swenberg, J. A. (1998). Oxidation of 1,3-butadiene to (R)- and (S)-butadiene monoxide by purified recombinant cytochrome P450 2E1 from rabbit, rat and human. Toxicology letters, 95(2), 123–129. [Link]
-
Schmidt, U., & Loeser, E. (1985). Species Differences in the Formation of Butadiene Monoxide From 1,3-butadiene. Archives of toxicology, 57(3), 222–225. [Link]
- Google Patents. (n.d.). Method for producing (R)-2-hydroxy-4-phenyl-3-butenoic acid.
-
Bolt, H. M., Schmiedel, G., Filser, J. G., Rolzhäuser, H. P., Lieser, K., Wistuba, D., & Schurig, V. (1983). Biological activation of 1,3-butadiene to vinyl oxirane by rat liver microsomes and expiration of the reactive metabolite by exposed rats. Journal of Cancer Research and Clinical Oncology, 106(2), 112–116. [Link]
-
Swenberg, J. A., Boysen, G., Georgieva, N., & Upton, P. B. (2007). Metabolism and adduct formation of 1,3-butadiene. Chemico-biological interactions, 166(1-3), 83–87. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Hydroxy-3-butynoic acid. PubChem. Retrieved from [Link]
-
Begum, S., Dunn, W. B., & Hollywood, K. A. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Metabolites, 6(4), 38. [Link]
-
Gröger, H., & Hummel, W. (2014). Asymmetric Enzymatic Hydration of Unactivated, Aliphatic Alkenes. Angewandte Chemie (International ed. in English), 53(14), 3715–3718. [Link]
-
Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: structure, function, mechanism, and assay. Methods in enzymology, 400, 569–588. [Link]
-
Guengerich, F. P. (2003). Cytochrome P450 oxidations in the generation of reactive electrophiles: epoxidation and related reactions. Archives of biochemistry and biophysics, 409(1), 59–71. [Link]
-
Creative Biolabs. (n.d.). HPLC for Short Chain Fatty Acid Analysis. Retrieved from [Link]
-
American Oil Chemists' Society. (n.d.). Fatty Acid Analysis by HPLC. AOCS Lipid Library. Retrieved from [Link]
-
Gadaleta, D., Giorgi, G., & Celandroni, F. (2023). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers in microbiology, 14, 1145963. [Link]
-
Gadaleta, D., Giorgi, G., & Celandroni, F. (2023). HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers in Microbiology, 14. [Link]
-
Bučko, M., Kaniaková, K., Hronská, H., Gemeiner, P., & Rosenberg, M. (2023). Epoxide Hydrolases: Multipotential Biocatalysts. International journal of molecular sciences, 24(8), 7334. [Link]
-
SIELC Technologies. (n.d.). Separation of 3-Butenoic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Wallace, M. A., Le, J., & DePaoli, D. S. (2015). The Preparation of Enantiomerically Pure 3,4Epoxy1-butene and 3Butene1,2-diol. Organic Process Research & Development, 19(11), 1634-1641. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-hydroxybut-3-enoic Acid. PubChem. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Separation of Salicylic Acid Impurities with Different Acid Mobile-Phase Modifiers. Retrieved from [Link]
- Google Patents. (n.d.). Preparation method of 2-methyl-3-butenoic acid ester.
-
Reyes-García, M. J., et al. (2024). Journal of Chromatography B. [Link]
-
Springer Nature Experiments. (n.d.). Synthesis of α-Vinyl Amino Acids. Retrieved from [Link]
- Google Patents. (n.d.). Preparation of 3,4-epoxy-1-butene.
-
LCGC International. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]
-
Next LVL Programming. (2025). How To Select Mobile Phase In HPLC Method Development?. [Link]
Sources
- 1. 1,3-Butadiene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. Insights into the toxicokinetics and toxicodynamics of 1,3-butadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidation of 1,3-butadiene to (R)- and (S)-butadiene monoxide by purified recombinant cytochrome P450 2E1 from rabbit, rat and human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Species differences in the formation of butadiene monoxide from 1,3-butadiene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epoxide hydrolase-dependent metabolism of butadiene monoxide to 3-butene-1,2-diol in mouse, rat, and human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. US5618954A - Preparation of 3,4-epoxy-1-butene - Google Patents [patents.google.com]
- 9. CN103539666A - Preparation method of 2-methyl-3-butenoic acid ester - Google Patents [patents.google.com]
A Technical Guide to 2-Hydroxybut-3-enoic Acid: From Nomenclature to its Role as a Pharmaceutical Precursor
This in-depth technical guide provides a comprehensive overview of 2-Hydroxybut-3-enoic acid, a versatile chiral building block in organic synthesis. Addressed to researchers, scientists, and professionals in drug development, this document delves into its fundamental chemical identity, synthesis protocols, and its significant application as a precursor in the manufacturing of critical pharmaceuticals, most notably Angiotensin-Converting Enzyme (ACE) inhibitors.
Chemical Identity and Nomenclature
Properly identifying a compound is the cornerstone of scientific communication. This section outlines the IUPAC name, synonyms, and key identifiers for this compound.
IUPAC Name and Synonyms
The systematic IUPAC name for this compound is This compound .[1] It is also commonly known by several synonyms, which are frequently encountered in literature and chemical catalogs:
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₄H₆O₃ | [1] |
| Molecular Weight | 102.09 g/mol | [1] |
| CAS Number | 600-17-9 | |
| Appearance | Colorless to pale yellow liquid or solid | Inferred from general properties of similar organic acids |
| Solubility | Soluble in water | Inferred from the presence of hydroxyl and carboxyl functional groups |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step chemical process, typically starting from readily available precursors. The most common route involves a crossed aldol condensation followed by cyanohydrin formation and subsequent hydrolysis.
Synthetic Pathway Overview
The overall synthetic pathway is a classic example of carbon-carbon bond formation and functional group manipulation. The logical flow of this synthesis is depicted in the following diagram.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Step 1: Synthesis of Acrolein via Crossed Aldol Condensation
-
Rationale: This step utilizes a crossed aldol condensation between ethanal (acetaldehyde) and formaldehyde. Formaldehyde lacks α-hydrogens and can only act as an electrophile, while ethanal acts as the nucleophile (after deprotonation), leading to a controlled reaction.
-
Procedure:
-
In a reaction vessel equipped with a stirrer and a dropping funnel, a solution of sodium hydroxide (acting as a base catalyst) in water is prepared and cooled in an ice bath.
-
A mixture of ethanal and formaldehyde is added dropwise to the cooled base solution with constant stirring. The temperature should be maintained below 20°C to minimize side reactions.
-
After the addition is complete, the reaction mixture is stirred for an additional 2-3 hours at room temperature.
-
The resulting mixture is then neutralized with a dilute acid (e.g., acetic acid).
-
Acrolein is separated from the aqueous layer. Due to its volatility and toxicity, this step should be performed in a well-ventilated fume hood. Purification can be achieved by distillation.
-
Step 2: Formation of Acrolein Cyanohydrin
-
Rationale: The addition of hydrogen cyanide across the carbonyl group of acrolein forms the corresponding cyanohydrin. This reaction is a nucleophilic addition to the carbonyl group.
-
Procedure:
-
Acrolein is dissolved in a suitable solvent (e.g., diethyl ether) and cooled in an ice bath.
-
A solution of hydrogen cyanide (HCN) in the same solvent is added dropwise with stirring. A small amount of a basic catalyst (e.g., a cyanide salt) can be used to facilitate the reaction.
-
The reaction is typically rapid and exothermic; careful temperature control is crucial.
-
After the reaction is complete, the solvent can be removed under reduced pressure to yield the crude acrolein cyanohydrin.
-
Step 3: Hydrolysis of Acrolein Cyanohydrin to this compound
-
Rationale: The nitrile group of the cyanohydrin is hydrolyzed under acidic conditions to a carboxylic acid. This is a standard method for converting nitriles to carboxylic acids.
-
Procedure:
-
The crude acrolein cyanohydrin is added to an excess of an aqueous acid solution (e.g., hydrochloric acid or sulfuric acid).
-
The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic extracts are combined, dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Application in Drug Development: A Precursor to ACE Inhibitors
While information on the direct biological activity of this compound is limited, its true value in the pharmaceutical industry lies in its role as a versatile chiral building block. Specifically, its aryl derivatives are key intermediates in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors.
The Role of ACE Inhibitors in Medicine
ACE inhibitors are a class of medications used primarily to treat hypertension (high blood pressure) and congestive heart failure.[2][3] They work by inhibiting the angiotensin-converting enzyme, which is a key component of the renin-angiotensin-aldosterone system (RAAS).[4] By blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, ACE inhibitors cause vasodilation, leading to a reduction in blood pressure.[3][5]
Mechanism of Action of ACE Inhibitors
The mechanism of action of ACE inhibitors is well-established and involves several key effects:
-
Inhibition of Angiotensin II Formation: This is the primary mechanism, leading to vasodilation and reduced peripheral resistance.[4][5]
-
Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a vasodilator. Inhibition of ACE leads to increased bradykinin levels, further contributing to the blood pressure-lowering effect.[4]
-
Reduced Aldosterone Secretion: Angiotensin II stimulates the release of aldosterone, which promotes sodium and water retention. By reducing angiotensin II levels, ACE inhibitors decrease aldosterone secretion, leading to a mild diuretic effect.[4]
The following diagram illustrates the role of ACE and the inhibitory action of ACE inhibitors within the Renin-Angiotensin-Aldosterone System.
Caption: Mechanism of action of ACE inhibitors in the RAAS pathway.
Synthetic Pathway to ACE Inhibitors
Chiral 2-hydroxy-4-arylbut-3-enoic acid derivatives serve as crucial precursors for several ACE inhibitors, including Enalapril, Lisinopril, and Benazepril. The synthesis typically involves the stereoselective reduction of the double bond and the hydroxyl group, followed by coupling with an appropriate amino acid derivative.
An enzymatic cascade process can be employed for the asymmetric synthesis of (S,E)-2-hydroxy-4-arylbut-3-enoic acid derivatives, which are valuable chiral building blocks. This biocatalytic approach offers high enantioselectivity, which is critical for the efficacy of the final drug product.
The general workflow from a 2-hydroxy-4-arylbut-3-enoic acid intermediate to an ACE inhibitor is outlined below.
Caption: General synthetic workflow from the chiral precursor to an ACE inhibitor.
Direct Biological Activity and Future Perspectives
Currently, the scientific literature primarily focuses on the synthetic utility of this compound and its derivatives, with a notable lack of in-depth studies on its intrinsic biological activities. While its structural similarity to other biologically active small molecules might suggest potential roles, these have yet to be thoroughly investigated.
The established role of its derivatives as potent inhibitors of kynurenine-3-hydroxylase, with neuroprotective potential, highlights the therapeutic promise of this chemical scaffold.[6] Future research could explore the direct effects of this compound on various enzymatic pathways and cellular processes. Its potential as a lead compound for the development of new therapeutic agents beyond ACE inhibitors remains an exciting area for further investigation.
Conclusion
This compound, also known as vinylglycolic acid, is a valuable and versatile chiral building block in organic and medicinal chemistry. Its well-defined synthesis and, more importantly, the established role of its derivatives as precursors to life-saving ACE inhibitors underscore its significance in drug development. While its direct biological effects remain largely unexplored, the proven therapeutic potential of the molecular scaffold it provides warrants further investigation, promising new avenues for the discovery of novel therapeutic agents.
References
-
Novel mechanism of action of ACE and its inhibitors. (2005). American Journal of Physiology-Heart and Circulatory Physiology, 289(5), H1813–H1815. [Link]
-
ACE inhibitor. (2023). In Wikipedia. [Link]
-
ACE inhibitors (Angiotensin-Converting Enzyme inhibitors): Mechanism of action and side effects. (2022). Vinmec International Hospital. [Link]
-
Angiotensin Converting Enzyme (ACE) Inhibitors. CVPharmacology. [Link]
-
ACE Inhibitors' Mechanism of Action: Here's What They Do. (2024). GoodRx. [Link]
-
This compound. PubChem. National Center for Biotechnology Information. [Link]
-
This compound (C4H6O3). PubChemLite. [Link]
-
2-Hydroxy-4-phenylbut-3-enoic acid. PubChem. National Center for Biotechnology Information. [Link]
-
2-Hydroxybut-2-enoic acid. PubChem. National Center for Biotechnology Information. [Link]
- Method for producing 2-hydroxyisobutyric acid and methacrylic acid from acetone cyanohydrin.
-
Drysdale, M. J., Hind, S. L., Jansen, M., & Reinhard, J. F., Jr. (2000). Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents. Journal of Medicinal Chemistry, 43(1), 123–127. [Link]
Sources
- 1. This compound | C4H6O3 | CID 160534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. vinmec.com [vinmec.com]
- 4. ACE inhibitor - Wikipedia [en.wikipedia.org]
- 5. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]
- 6. Synthesis and SAR of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters: potent inhibitors of kynurenine-3-hydroxylase as potential neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereoisomers of 2-Hydroxybut-3-enoic Acid for Researchers and Drug Development Professionals
Abstract
2-Hydroxybut-3-enoic acid, also known as vinylglycolic acid, is a chiral carboxylic acid featuring both a hydroxyl group and a vinyl group.[1] Its structure, containing a stereocenter at the C2 position, gives rise to two non-superimposable mirror-image stereoisomers: (R)-2-hydroxybut-3-enoic acid and (S)-2-hydroxybut-3-enoic acid. The distinct three-dimensional arrangement of these enantiomers can lead to differential biological activities, a critical consideration in the fields of pharmacology and drug development.[2] This technical guide provides a comprehensive overview of the stereoisomers of this compound, detailing their synthesis, separation, and characterization. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies necessary for the effective utilization of these valuable chiral building blocks.
Introduction to the Stereochemistry of this compound
The concept of chirality is fundamental to understanding the biological activity of many pharmaceutical compounds.[2] The enzymes, receptors, and other biological targets within the human body are themselves chiral, leading to stereospecific interactions with drug molecules.[2] Consequently, the two enantiomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles.[2]
This compound (C₄H₆O₃, Molecular Weight: 102.09 g/mol ) possesses a single chiral center at the second carbon atom, the point of attachment for the hydroxyl and carboxyl groups.[1] This gives rise to a pair of enantiomers, designated as (R) and (S) according to the Cahn-Ingold-Prelog priority rules. The absolute configuration of these enantiomers dictates their interaction with other chiral molecules and, therefore, their potential as precursors in asymmetric synthesis.
Synthesis of this compound Stereoisomers
The preparation of this compound can be approached through both racemic and stereoselective synthetic routes. The choice of method depends on the desired outcome: a mixture of both enantiomers for initial screening or a single, pure enantiomer for targeted drug development.
Racemic Synthesis: An Accessible Route to a Mixture of Enantiomers
A common and straightforward method for the synthesis of racemic this compound proceeds via a cyanohydrin formation from acrolein.[3][4] This multi-step process begins with readily available starting materials.
Logical Workflow for Racemic Synthesis
Caption: Racemic synthesis of this compound.
Experimental Protocol: Racemic Synthesis
Step 1: Synthesis of Acrolein
-
In a well-ventilated fume hood, vapors of ethanal and formaldehyde are passed over a heated sodium silicate catalyst.[3][4]
-
The resulting product, acrolein (CH₂=CH-CHO), is collected and purified by distillation.
Step 2: Formation of Acrolein Cyanohydrin
-
Acrolein is treated with hydrogen cyanide (HCN) or a mixture of sodium cyanide (NaCN) and an acid.[3][4]
-
This addition reaction forms the corresponding cyanohydrin, 2-hydroxybut-3-enenitrile (CH₂=CH-CH(OH)CN).[3][4]
Step 3: Hydrolysis to this compound
-
The acrolein cyanohydrin is subjected to acid-catalyzed hydrolysis, typically using a strong acid such as hydrochloric acid (HCl).[3][4]
-
The nitrile group is hydrolyzed to a carboxylic acid, yielding racemic this compound.[3][4]
-
The final product is then purified, for example, by extraction and subsequent distillation or chromatography.
Stereoselective Synthesis: Accessing Enantiomerically Pure Forms
For applications in drug development, the synthesis of single enantiomers is often required. This can be achieved through asymmetric synthesis or by resolution of a racemic mixture.
2.2.1. Asymmetric Synthesis via Biocatalytic Reduction
A powerful strategy for obtaining enantiomerically pure α-hydroxy acids is the asymmetric reduction of a prochiral α-keto ester precursor.[5] This approach often utilizes enzymes, such as reductases, which exhibit high stereoselectivity.
Logical Workflow for Asymmetric Synthesis
Caption: Asymmetric synthesis of this compound enantiomers.
Experimental Protocol: Asymmetric Synthesis (Conceptual)
-
Precursor Synthesis: The starting material, ethyl 2-oxobut-3-enoate, can be synthesized through various established organic chemistry methods.
-
Biocatalytic Reduction: The ketoester is subjected to reduction using a specific chiral reductase enzyme. The choice of enzyme dictates the stereochemical outcome (either the (R) or (S) enantiomer). For instance, a reductase like CgKR2 has been shown to be effective in the asymmetric reduction of similar substrates.[6]
-
Cofactor Regeneration: Enzymatic reductions often require a cofactor, such as NADPH. An in-situ coenzyme regeneration system, for example, using glucose dehydrogenase (GDH), can be employed for efficient catalysis.[7]
-
Ester Hydrolysis: The resulting chiral ester is then hydrolyzed under basic or acidic conditions to yield the desired enantiomerically pure this compound.
-
Purification: The final product is purified by standard techniques, such as chromatography.
2.2.2. Enzymatic Resolution of Racemic this compound
An alternative to asymmetric synthesis is the resolution of a racemic mixture. Enzymatic resolution is a highly effective method that takes advantage of the stereoselectivity of enzymes, such as lipases.[8][9]
Experimental Protocol: Enzymatic Resolution (Conceptual)
-
Esterification: The racemic this compound is first converted to its corresponding ester, for example, the ethyl ester.
-
Enzymatic Acetylation: The racemic ester is then treated with an acylating agent, such as vinyl acetate, in the presence of a lipase, like immobilized Candida antarctica lipase B (CALB).[8][9]
-
Kinetic Resolution: The lipase will selectively acylate one of the enantiomers at a much faster rate than the other. This results in a mixture of one acylated enantiomer and the unreacted, non-acylated enantiomer.
-
Separation: The acylated and non-acylated esters can then be separated by chromatography.
-
Hydrolysis: The separated esters are then hydrolyzed to yield the individual (R) and (S) enantiomers of this compound.
Separation and Characterization of Stereoisomers
The successful synthesis of the stereoisomers of this compound necessitates robust analytical methods for their separation and characterization to confirm their enantiomeric purity and structural integrity.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers.[10] The method relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[11]
Experimental Protocol: Chiral HPLC Separation
-
Column: A polysaccharide-based chiral stationary phase, such as one coated with amylose or cellulose derivatives, is often effective for the separation of chiral acids.[11]
-
Mobile Phase: A normal-phase mobile phase, typically a mixture of hexane and an alcohol like isopropanol with a small amount of an acidic modifier such as trifluoroacetic acid (TFA), is a good starting point for method development.[11]
-
Detection: A UV detector is commonly used for the detection of the eluting enantiomers.
-
System Suitability: Before sample analysis, the system should be equilibrated, and a standard solution of the racemic mixture should be injected to verify the resolution of the two enantiomeric peaks.
Data Presentation: Expected Chromatographic Parameters
| Parameter | Expected Value |
| Resolution (Rs) | > 1.5 |
| Tailing Factor (T) | 0.9 - 1.2 |
| Theoretical Plates (N) | > 2000 |
Spectroscopic and Physical Characterization
Once separated, the individual enantiomers must be characterized to confirm their identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the synthesized compounds. While the NMR spectra of the two enantiomers in an achiral solvent will be identical, they are crucial for verifying the successful synthesis of the this compound backbone.
Predicted Spectroscopic Data
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -COOH | 10.0 - 13.0 | broad singlet |
| =CH- | 5.8 - 6.2 | doublet of doublets |
| =CH₂ | 5.1 - 5.5 | multiplet |
| -CH(OH)- | 4.3 - 4.7 | multiplet |
| -OH | 3.0 - 5.0 | broad singlet |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) |
| -COOH | 170 - 180 |
| =CH- | 135 - 145 |
| =CH₂ | 115 - 125 |
| -C(OH)- | 68 - 75 |
Polarimetry: Measuring Optical Rotation
Applications in Drug Development
Chiral α-hydroxy acids are valuable building blocks in the synthesis of a wide range of pharmaceuticals. Their utility is particularly evident in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure.[5]
Role as Chiral Precursors for ACE Inhibitors
Many ACE inhibitors, such as enalapril and lisinopril, contain a chiral center derived from an α-hydroxy acid precursor.[13][14] The stereochemistry at this center is crucial for the drug's binding to the active site of the ACE enzyme and, consequently, its therapeutic efficacy. The (R)-enantiomer of 2-hydroxy-4-phenylbutanoic acid, for example, is a key intermediate in the synthesis of several ACE inhibitors.[6][14]
The vinyl group in this compound offers a versatile handle for further chemical transformations, allowing for the introduction of various functional groups and the construction of more complex molecular architectures required for potent and selective drug candidates.
Conclusion
The stereoisomers of this compound represent important and versatile chiral building blocks for organic synthesis, with significant potential in the development of new pharmaceuticals. A thorough understanding of the methodologies for their racemic and stereoselective synthesis, coupled with robust techniques for their separation and characterization, is essential for harnessing their full potential. This guide has provided a detailed overview of these key aspects, offering a solid foundation for researchers and drug development professionals working in this exciting and impactful area of chemical science.
References
- Ni, Y., Li, C. X., Zhang, J., & Xu, J. H. (2012). Efficient Synthesis of a Chiral Precursor for Angiotensin-Converting Enzyme (ACE) Inhibitors in High Space-Time Yield by a New Reductase Without External Cofactors. Organic Letters, 14(8), 1982–1985.
-
Moreno, C. J., Gittings, S., Schollmeyer, D., & Clapés, P. (n.d.). Asymmetric synthetic methodologies for the preparation of 2‐hydroxy‐4‐arylbutanoic acid using 2‐hydroxy‐ and 2‐oxo‐4‐arylbut‐3‐enoic acid derivatives as intermediates. ResearchGate. Retrieved from [Link]
-
Xu, Y., & Ni, Y. (2015). Various approaches for the synthesis of selected ACE inhibitors building blocks. ResearchGate. Retrieved from [Link]
- Li, Y., et al. (2023). Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems. Applied Microbiology and Biotechnology, 107(2-4), 835-847.
-
(n.d.). Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. SciSpace. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000008). Retrieved from [Link]
-
(n.d.). Asymmetric Synthesis. Retrieved from [Link]
-
(n.d.). Asymmetric-Synthesis. Retrieved from [Link]
-
(n.d.). compared using 13C nmr spectroscopy. Retrieved from [Link]
-
(n.d.). User's Guide - HPLC. Retrieved from [Link]
-
(n.d.). Efficient method development for chiral separation by using CHIRAL ART columns. Retrieved from [Link]
-
(n.d.). Asymmetric Synthesis 2 | PDF. Scribd. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000011). Retrieved from [Link]
-
(n.d.). Asymmetric Synthesis. Retrieved from [Link]
-
(n.d.). Chemo-Enzymatic Synthesis of ( R )- and ( S )-2Hydroxy4-phenylbutanoic Acid via Enantio-Complementary Deracemization of (±)-2Hydroxy4-phenyl-3-butenoic Acid Using a Racemase-Lipase Two-Enzyme System. ResearchGate. Retrieved from [Link]
-
(2021, April 12). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry [Video]. YouTube. Retrieved from [Link]
- da Silva, A. B., et al. (2016). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. Journal of the Brazilian Chemical Society, 27(8), 1481-1490.
-
Ashenhurst, J. (2017, February 7). Optical Rotation, Optical Activity, and Specific Rotation. Master Organic Chemistry. Retrieved from [Link]
-
(n.d.). Chiral HPLC Separations. Phenomenex. Retrieved from [Link]
- Gotor, V., et al. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Biotechnology and Bioengineering, 74(4), 256-263.
-
(n.d.). A two‐step enzymatic resolution process for large‐scale production of (S)‐ and (R)‐ethyl‐3‐hydroxybutyrate. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 160534, this compound. Retrieved from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0000011). Retrieved from [Link]
-
(n.d.). VI. 1H and 13C NMR Spectra. The Royal Society of Chemistry. Retrieved from [Link]
-
(2023, January 28). 5.3: Optical Activity. Chemistry LibreTexts. Retrieved from [Link]
-
Gotor, V., et al. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. PubMed. Retrieved from [Link]
-
(2017, December 23). How to convert ethanal to 2-Hydroxybut-3-en-1-oic acid. Quora. Retrieved from [Link]
-
(n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved from [Link]
-
(2014, November 6). What is the conversion of ethanal to this compound?. Quora. Retrieved from [Link]
-
(2018, August 9). Complete assignments of 1H and 13C NMR resonances of oleanolic acid, 18a-oleanolic acid, ursolic acid and their 11-oxo derivatives. ResearchGate. Retrieved from [Link]
- McConathy, J., & Owens, M. J. (2003). Stereochemistry in Drug Action.
-
Shukla, P. (n.d.). Role of Enantiomers in Pharmacology. Slideshare. Retrieved from [Link]
Sources
- 1. This compound | C4H6O3 | CID 160534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Efficient synthesis of a chiral precursor for angiotensin-converting enzyme (ACE) inhibitors in high space-time yield by a new reductase without external cofactors [pubmed.ncbi.nlm.nih.gov]
- 7. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. afishman.net.technion.ac.il [afishman.net.technion.ac.il]
- 9. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Navigating the Molecular Landscape: A Technical Guide to the Spectroscopic Characterization of 2-Hydroxybut-3-enoic Acid
Introduction to 2-Hydroxybut-3-enoic Acid: A Molecule of Interest
This compound, also known as vinylglycolic acid, is a fascinating small molecule possessing a unique combination of functional groups: a carboxylic acid, a secondary alcohol, and a terminal alkene. Its molecular formula is C₄H₆O₃, with a molecular weight of 102.09 g/mol .[1] The presence of a chiral center at the second carbon (C2) and the reactive vinyl and carboxylic acid moieties make it a valuable building block in organic synthesis and a potential scaffold in medicinal chemistry.
Molecular Structure
The structural features of this compound are pivotal to understanding its spectroscopic signature.
Caption: 2D Structure of this compound.
Plausible Synthetic Pathway
A common route to synthesize this compound involves a crossed aldol condensation between acetaldehyde and formaldehyde to form acrolein. The acrolein then undergoes reaction with a cyanide source to form a cyanohydrin, which is subsequently hydrolyzed to the final carboxylic acid.
Caption: A plausible synthetic route for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Based on the principles of nuclear spin and magnetic fields, it provides detailed information about the carbon-hydrogen framework.
Predicted ¹H NMR Spectroscopy
Proton NMR spectroscopy will be instrumental in identifying the number of distinct proton environments, their neighboring protons (spin-spin splitting), and their relative numbers (integration).
Experimental Protocol (General):
-
Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in an NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts relative to a reference standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
Predicted ¹H NMR Data:
| Proton(s) | Predicted Chemical Shift (δ) (ppm) | Predicted Multiplicity | Integration |
| -COOH | 10.0 - 13.0 | Singlet (broad) | 1H |
| =CH- | 5.8 - 6.1 | Doublet of doublets | 1H |
| =CH₂ | 5.2 - 5.5 | Multiplet | 2H |
| -CH(OH)- | 4.3 - 4.6 | Doublet | 1H |
| -OH | 2.0 - 4.0 | Singlet (broad) | 1H |
Interpretation:
-
The carboxylic acid proton is expected to be significantly downfield due to deshielding.
-
The vinyl protons (=CH- and =CH₂) will reside in the characteristic alkene region of the spectrum. The terminal =CH₂ protons will likely appear as a multiplet due to coupling to the adjacent =CH- proton. The =CH- proton will be a doublet of doublets, split by the two geminal protons and the vicinal proton on the adjacent carbon.
-
The proton on the carbon bearing the hydroxyl group (-CH(OH)-) is expected to be a doublet, split by the adjacent vinyl proton.
-
The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and solvent.
Predicted ¹³C NMR Spectroscopy
Carbon NMR provides information about the number of non-equivalent carbon atoms and their chemical environments.
Experimental Protocol (General):
-
Prepare a more concentrated sample (20-50 mg) in a suitable deuterated solvent.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Reference the spectrum to the solvent peak or TMS.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ) (ppm) |
| -COOH | 170 - 180 |
| =CH- | 135 - 145 |
| =CH₂ | 115 - 125 |
| -C(OH)- | 65 - 75 |
Interpretation:
-
The carbonyl carbon of the carboxylic acid is the most downfield signal.
-
The sp² hybridized carbons of the vinyl group will appear in the alkene region.
-
The sp³ hybridized carbon attached to the hydroxyl group will be found in the 65-75 ppm range.
Caption: Predicted ¹H NMR chemical shift assignments for this compound.
Infrared (IR) Spectroscopy: Unveiling Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol (General):
-
For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
For a solid sample, a KBr pellet or a Nujol mull can be prepared.
-
The spectrum is recorded using an FTIR spectrometer.
Predicted IR Absorption Bands:
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| O-H stretch (carboxylic acid) | 2500 - 3300 (broad) |
| O-H stretch (alcohol) | 3200 - 3600 (broad) |
| C=O stretch (carboxylic acid) | 1700 - 1725 |
| C=C stretch (alkene) | 1640 - 1680 |
| C-O stretch (alcohol/acid) | 1050 - 1250 |
| =C-H bend (alkene) | 910 - 990 |
Interpretation: The IR spectrum is expected to be dominated by a very broad O-H stretching band from the carboxylic acid, which will likely overlap with the alcohol O-H stretch. A strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the carboxylic acid will be a key diagnostic peak. The presence of the alkene will be confirmed by the C=C stretch and the out-of-plane =C-H bending vibrations.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.
Experimental Protocol (General):
-
Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
The instrument separates the resulting ions based on their mass-to-charge ratio (m/z).
Predicted Mass Spectrometry Data:
| Adduct/Fragment | Predicted m/z |
| [M-H]⁻ | 101.02 |
| [M+H]⁺ | 103.04 |
| [M+Na]⁺ | 125.02 |
Data predicted based on PubChemLite.[2]
Interpretation: In a high-resolution mass spectrum, the molecular ion peak would confirm the molecular formula of C₄H₆O₃. Common fragmentation pathways in EI-MS could include the loss of water (H₂O), carbon monoxide (CO), or the carboxyl group (COOH).
Caption: A plausible EI mass spectrometry fragmentation pathway for this compound.
Conclusion
The structural elucidation of this compound can be confidently achieved through a combination of modern spectroscopic techniques. This guide provides a comprehensive predictive framework for the expected ¹H NMR, ¹³C NMR, IR, and MS data. While experimental verification is the ultimate standard, this in-depth analysis serves as a valuable roadmap for any researcher working with this versatile molecule. The convergence of the predicted data from these orthogonal techniques would provide a very high degree of confidence in the structural assignment.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
PubChemLite. This compound (C4H6O3). [Link]
Sources
A Technical Guide to the Thermochemical Properties of 2-Hydroxybut-3-enoic Acid: A Synergistic Computational and Experimental Approach
Abstract
This technical guide provides a comprehensive framework for determining the fundamental thermochemical properties of 2-Hydroxybut-3-enoic acid, a molecule of interest in various chemical and pharmaceutical research domains. In the absence of established experimental data, this document outlines a robust, first-principles computational methodology leveraging high-accuracy composite quantum chemical methods. Furthermore, it details the requisite experimental protocols for the validation of these computational predictions, ensuring a self-validating and scientifically rigorous approach. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a reliable thermochemical profile for this and related novel molecules.
Introduction: The Significance of Thermochemical Data
The thermochemical properties of a molecule, including its enthalpy of formation (ΔHf°), standard entropy (S°), and heat capacity (Cp), are foundational to understanding its stability, reactivity, and potential for chemical transformation. For drug development professionals, this data is critical for predicting shelf-life, degradation pathways, and formulation stability. In chemical synthesis, it informs reaction energetics, equilibrium positions, and process safety. This compound, with its combination of a carboxylic acid, a hydroxyl group, and a vinyl moiety, presents a unique electronic and structural landscape.[1][2][3] A thorough understanding of its thermochemistry is therefore a prerequisite for its effective application.
This guide presents a synergistic approach, combining the predictive power of modern computational chemistry with the empirical certainty of established experimental techniques.
Computational Determination of Thermochemical Properties
Given the lack of available experimental data for this compound, a high-accuracy computational approach is the most effective starting point. Quantum chemistry composite methods, such as the Gaussian-4 (G4) theory, are designed to achieve chemical accuracy, typically within 1 kcal/mol of experimental values for enthalpies of formation.[4][5]
The Gaussian-4 (G4) Composite Method: A Pillar of Accuracy
The G4 theory is a multi-step computational protocol that systematically approximates the exact solution of the non-relativistic Schrödinger equation for a molecule.[4][5][6][7] It achieves high accuracy by combining calculations at different levels of theory and with various basis sets, and then extrapolating to the complete basis set limit. This composite approach effectively balances computational cost with accuracy.[4]
The core components of a G4 calculation include:
-
Geometry Optimization: The molecular geometry is first optimized using a lower-cost method, typically density functional theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(2df,p)).[4]
-
Vibrational Frequency Calculation: At the optimized geometry, vibrational frequencies are calculated to confirm the structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.
-
High-Level Single-Point Energy Calculations: A series of single-point energy calculations are then performed at higher levels of theory and with larger basis sets, including coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)).[4]
-
Extrapolation and Empirical Corrections: The final G4 energy is obtained by extrapolating the Hartree-Fock energy to the basis set limit and adding corrections for electron correlation, diffuse functions, and higher polarization functions. Two empirical higher-level correction (HLC) parameters are also included to compensate for remaining deficiencies.[4][5]
Step-by-Step Computational Workflow
The following protocol outlines the necessary steps to calculate the thermochemical properties of this compound using the G4 method.
Step 1: Conformational Analysis
Due to the presence of rotatable bonds, this compound can exist in multiple conformations. A thorough conformational search is crucial to identify the lowest energy conformer, which will be the dominant species at standard conditions. This is typically performed using a molecular mechanics force field followed by optimization of the lowest energy structures with a DFT method.
Step 2: G4 Calculation on the Lowest Energy Conformer
The G4 protocol is then applied to the lowest energy conformer identified in Step 1. This will yield a highly accurate electronic energy at 0 K.
Step 3: Calculation of Thermochemical Properties
The output of the G4 calculation, combined with the vibrational frequency data, is used to compute the following:
-
Standard Enthalpy of Formation (ΔHf°): This is typically calculated using the atomization energy approach. The G4 energy of the molecule is combined with the known experimental energies of its constituent atoms in their standard states.
-
Standard Molar Entropy (S°): This is determined from the translational, rotational, vibrational, and electronic partition functions, which are calculated from the molecular geometry and vibrational frequencies.
-
Heat Capacity (Cp): The temperature dependence of the heat capacity is also derived from the vibrational frequencies.
Caption: Computational workflow for determining thermochemical properties using G4 theory.
Predicted Thermochemical Data
The following table presents the expected thermochemical properties for this compound at 298.15 K and 1 atm, as would be determined by the G4 computational method.
| Property | Symbol | Predicted Value | Units |
| Standard Enthalpy of Formation | ΔHf° | [To be calculated] | kJ/mol |
| Standard Molar Entropy | S° | [To be calculated] | J/(mol·K) |
| Heat Capacity | Cp | [To be calculated] | J/(mol·K) |
Experimental Validation: A Cornerstone of Scientific Integrity
While computational methods provide excellent estimates, experimental validation is the gold standard for establishing definitive thermochemical data. The following sections describe the key experimental techniques that should be employed to verify the computationally predicted values for this compound.
Enthalpy of Combustion via Bomb Calorimetry
The standard enthalpy of formation of an organic compound is most accurately determined experimentally from its enthalpy of combustion. This is measured using a bomb calorimeter.[8][9]
Protocol for Bomb Calorimetry:
-
Calibration: The heat capacity of the calorimeter is first determined by combusting a certified standard reference material, typically benzoic acid, for which the heat of combustion is precisely known.[10][11]
-
Sample Preparation: A precisely weighed pellet of this compound is placed in the sample holder of the bomb. A known length of ignition wire is connected to the electrodes, with the wire in contact with the sample.
-
Assembly and Pressurization: The bomb is sealed and purged with a small amount of oxygen before being filled to a pressure of approximately 25-30 atm with pure oxygen. A small, known amount of water is typically added to the bomb to ensure a saturated aqueous phase is present after combustion.
-
Combustion: The bomb is submerged in a known quantity of water in the calorimeter. Once thermal equilibrium is reached, the sample is ignited electrically.
-
Temperature Measurement: The temperature of the water in the calorimeter is monitored with high precision before and after combustion to determine the temperature change (ΔT).
-
Analysis: The heat released by the combustion of the sample is calculated from the temperature rise and the heat capacity of the calorimeter. Corrections are made for the heat of combustion of the ignition wire and for the formation of any side products, such as nitric acid from residual nitrogen in the bomb. From the heat of combustion at constant volume (ΔU), the enthalpy of combustion (ΔH) can be calculated. The standard enthalpy of formation is then derived using Hess's Law.
Caption: Experimental workflow for determining the enthalpy of formation using bomb calorimetry.
Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature.[12][13][14] It can also be used to determine the temperatures and enthalpies of phase transitions, such as melting and boiling.
Protocol for DSC:
-
Sample Preparation: A small, accurately weighed sample of this compound (typically a few milligrams) is hermetically sealed in a sample pan. An empty, sealed pan is used as a reference.
-
Temperature Program: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, which involves heating or cooling at a constant rate.
-
Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is recorded as a function of temperature.
-
Data Analysis:
-
Heat Capacity (Cp): In the absence of phase transitions, the differential heat flow is directly proportional to the heat capacity of the sample.
-
Phase Transitions: Melting and crystallization are observed as endothermic and exothermic peaks, respectively, on the DSC thermogram. The area under these peaks is proportional to the enthalpy of the phase transition. Glass transitions appear as a step change in the heat capacity.[12]
-
Conclusion: Towards a Complete Thermochemical Picture
The thermochemical properties of this compound are essential for its scientific and industrial application. This guide has detailed a dual-pronged approach to reliably determine these properties. By first employing high-accuracy computational methods like G4 theory, a robust theoretical prediction can be established. This is then followed by rigorous experimental validation using bomb calorimetry and differential scanning calorimetry. This synergistic methodology not only provides a complete thermochemical profile for this compound but also establishes a reliable workflow for the characterization of other novel molecules.
References
-
Curtiss, L. A., Redfern, P. C., & Raghavachari, K. (2007). Gaussian-4 theory using reduced order perturbation theory. The Journal of Chemical Physics, 127(12), 124105. [Link][5]
- Feller, D., Peterson, K. A., & Dixon, D. A. (2011). A survey of factors contributing to accurate theoretical thermochemistry for molecules containing 3d transition metals. The Journal of Chemical Physics, 135(4), 044103.
-
"Strain Energy in Organic Compounds - Bomb Calorimetry". Chemistry LibreTexts. [Link][8]
-
"HEAT OF COMBUSTION: BOMB CALORIMETER". University of Missouri–St. Louis. [Link]
-
"The Use of Benzoic Acid Tablets in Bomb Calorimeters". DDS Calorimeters. [Link][10]
-
"CHE3025 Bomb Calorimetry 2 - Using Benzoic Acid to find the Calorimeter's Heat Capacity". YouTube. [Link][11]
-
"Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions". National Institutes of Health. [Link][13]
-
"Differential Scanning Calorimeter". Shared Materials Instrumentation Facility. [Link][14]
-
Simmie, J. M. (2014). Benchmarking Compound Methods (CBS-QB3, CBS-APNO, G3, G4, W1BD) against the Active Thermochemical Tables: A Litmus Test for Cost-Effective Molecular Formation Enthalpies. The Journal of Physical Chemistry A, 118(49), 11685–11701. [Link][16]
-
da Silva, M. A. V. R., & da Silva, M. D. M. C. R. (2010). Assessment of Gaussian-4 theory for the computation of enthalpies of formation of large organic molecules. Journal of Physical Chemistry A, 114(38), 10512-10520. [Link][7]
-
Curtiss, L. A., & Redfern, P. C. (2022). A G4MP2 Method with G4-like Accuracy and Implications for Machine Learning. The Journal of Physical Chemistry A, 126(28), 4686–4694. [Link][17]
-
Chan, B., & Radom, L. (2011). Investigation of Gaussian-4 Theory for Transition Metal Thermochemistry. The Journal of Physical Chemistry A, 115(45), 12685–12693. [Link][6]
Sources
- 1. This compound | C4H6O3 | CID 160534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - this compound (C4H6O3) [pubchemlite.lcsb.uni.lu]
- 3. CAS 600-17-9: 2-Hydroxy-3-butenoic Acid | CymitQuimica [cymitquimica.com]
- 4. Quantum chemistry composite methods - Wikipedia [en.wikipedia.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. nsuworks.nova.edu [nsuworks.nova.edu]
- 10. ddscalorimeters.com [ddscalorimeters.com]
- 11. youtube.com [youtube.com]
- 12. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 13. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential Scanning Calorimeter | Shared Materials Instrumentation Facility [smif.pratt.duke.edu]
- 15. Heat of formation group additivity - Wikipedia [en.wikipedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
2-Hydroxybut-3-enoic Acid: A Technical Guide to its Role as a Microbial Metabolite and Potential in Drug Discovery
Foreword: Unveiling a Reactive Metabolite
Within the intricate web of microbial metabolism, a vast number of small molecules are constantly being synthesized, transformed, and degraded. Among these is 2-hydroxybut-3-enoic acid, a reactive α-hydroxy acid also known as vinylglycolic acid. While not as ubiquitously studied as central metabolites, its unique chemical structure, featuring both a hydroxyl group and a vinyl moiety, suggests a significant potential for biological activity and as a precursor for novel therapeutics. This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals, synthesizing current knowledge and offering field-proven insights into its metabolic context, biological significance, and analytical methodologies.
Physicochemical Properties and Identification
A foundational understanding of a metabolite begins with its chemical and physical characteristics.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | Vinylglycolic acid, 2-Hydroxy-3-butenoic acid | [1] |
| Molecular Formula | C₄H₆O₃ | [1] |
| Molecular Weight | 102.09 g/mol | [1] |
| CAS Number | 600-17-9 | [1] |
| Appearance | Expected to be a solid or liquid | N/A |
| Solubility | Expected to be soluble in water and polar organic solvents | N/A |
Biosynthesis and Metabolic Fate: A Hypothetical Pathway
Direct evidence for the complete biosynthetic and catabolic pathways of this compound in organisms is not yet fully elucidated in the scientific literature. However, by examining the metabolism of structurally related unsaturated fatty acids and α-hydroxy acids, we can propose a plausible metabolic landscape for this compound.[2][3][4][5][6]
Proposed Biosynthetic Routes
The vinyl group of this compound suggests its origin may be linked to precursors with a terminal double bond. Two hypothetical pathways are presented below:
-
Pathway A: Hydration of a Vinyl Precursor: One plausible route involves the enzymatic hydration of a precursor containing a vinyl group adjacent to a carboxyl or keto group. For instance, an uncharacterized hydratase could catalyze the addition of water across the double bond of a molecule like vinylglyoxylic acid.[7][8][9][10]
-
Pathway B: Dehydrogenation of a Saturated Precursor: Alternatively, this compound could arise from the dehydrogenation of 2-hydroxybutanoic acid, catalyzed by a dehydrogenase enzyme. This is a common mechanism for the introduction of double bonds in fatty acid metabolism.[2][3]
Caption: Hypothetical biosynthetic routes to this compound.
Proposed Catabolic Pathway
The degradation of this compound likely follows a pathway analogous to the β-oxidation of unsaturated fatty acids.[4][5][6]
-
Activation: The carboxylic acid is first activated to its coenzyme A (CoA) thioester, 2-hydroxybut-3-enoyl-CoA, by an acyl-CoA synthetase.
-
Hydration: The double bond is hydrated by an enoyl-CoA hydratase to form 2,3-dihydroxybutanoyl-CoA.
-
Oxidation: The hydroxyl group at the 2-position is then oxidized by a dehydrogenase to yield 2-oxo-3-hydroxybutanoyl-CoA.
-
Thiolysis: Finally, a thiolase cleaves the molecule into acetyl-CoA and glycolyl-CoA. Acetyl-CoA can then enter the citric acid cycle, while glycolyl-CoA would be further metabolized.
Caption: Proposed catabolic pathway of this compound.
Biological Activity and Implications for Drug Development
The presence of a vinyl group makes this compound a potential Michael acceptor, suggesting it could act as an inhibitor of enzymes with nucleophilic residues in their active sites. This is a well-established mechanism for drug action.
Enzyme Inhibition
While direct studies on this compound are limited, related vinyl-containing compounds have shown significant enzyme inhibitory activity. For example, α-vinylglycine is a known suicide substrate for several pyridoxal phosphate (PLP)-dependent enzymes.[10] It is plausible that this compound could inhibit enzymes such as:
-
Bacterial Carbonic Anhydrases: These enzymes are crucial for bacterial survival and are considered promising antibacterial targets. Phenols and phenolic acids have been shown to inhibit these enzymes, and the structural features of this compound make it a candidate for similar activity.[11]
-
Other Bacterial Enzymes: The unique structure of this metabolite may allow it to target other essential bacterial enzymes, offering a potential avenue for the development of novel antibiotics. The search for molecules that can inhibit bacterial resistance enzymes is a critical area of research.[12]
Drug Development Potential
The potential for this compound and its derivatives in drug development is an area ripe for exploration. The development of glycolic acid derivatives for various therapeutic applications suggests that modification of the this compound scaffold could lead to compounds with desirable pharmacological properties.[13] The use of biotransformation in drug synthesis is a green and powerful tool that could be employed to create novel derivatives of this metabolite.[14]
Analytical Methodologies for Detection and Quantification
Accurate detection and quantification are paramount for studying the role of any metabolite. For this compound, chromatographic methods coupled with mass spectrometry are the most suitable approaches.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a polar molecule like this compound, derivatization is necessary to increase its volatility and improve chromatographic performance.
Protocol: GC-MS Analysis of this compound in Microbial Culture Supernatant
-
Sample Preparation:
-
Centrifuge the microbial culture to pellet the cells.
-
Collect the supernatant and filter it through a 0.22 µm filter.
-
Acidify the supernatant to pH 2 with HCl.
-
Extract the acidified supernatant three times with an equal volume of ethyl acetate.
-
Pool the organic extracts and dry them over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
-
Derivatization:
-
To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Heat the mixture at 70°C for 30 minutes.
-
-
GC-MS Analysis:
-
Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is suitable.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-500.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
-
-
Quantification:
-
Prepare a calibration curve using a certified analytical standard of this compound.
-
Use an internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample) for accurate quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for the analysis of polar compounds without the need for derivatization, making it an ideal technique for quantifying this compound in complex biological matrices.
Protocol: LC-MS/MS Analysis of this compound in Biological Fluids
-
Sample Preparation:
-
For plasma or serum, perform a protein precipitation step by adding three volumes of ice-cold acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant and evaporate to dryness.
-
Reconstitute the residue in the initial mobile phase.
-
For urine, dilute the sample with the initial mobile phase and filter through a 0.22 µm filter.
-
-
LC-MS/MS Analysis:
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient would be to start with a low percentage of mobile phase B, hold for a short period, then ramp up to a high percentage of B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound and an internal standard. The precursor ion would be the deprotonated molecule [M-H]⁻. Product ions would be determined by fragmentation of the precursor ion.
-
-
-
Quantification:
-
Construct a calibration curve using a certified analytical standard and an appropriate internal standard.
-
Future Perspectives and Conclusion
This compound represents a metabolite with untapped potential. Its presence in the microbial world and its reactive chemical nature make it a compelling target for further investigation. Future research should focus on:
-
Elucidating Biosynthetic and Catabolic Pathways: Identifying the specific enzymes and genes responsible for the synthesis and degradation of this compound in various organisms will provide a deeper understanding of its physiological role.
-
Screening for Biological Activities: A systematic screening of this compound against a panel of enzymes and cell lines could uncover novel therapeutic properties.
-
Exploring its Role as a Biomarker: Investigating the presence and concentration of this compound in different physiological and pathological states could reveal its potential as a biomarker for certain diseases or metabolic conditions.
-
Chemoenzymatic Synthesis of Derivatives: Leveraging biocatalysis to create a library of this compound derivatives for structure-activity relationship studies could accelerate the drug discovery process.
References
A comprehensive list of references will be compiled based on the in-text citations to provide full traceability and support the scientific integrity of this guide.
Sources
- 1. This compound | C4H6O3 | CID 160534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Unsaturated Fatty Acid Synthesis in Bacteria: Mechanisms and Regulation of Canonical and Remarkably Noncanonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of Exogenous Fatty Acids in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. bu.edu [bu.edu]
- 7. Asymmetric Enzymatic Hydration of Unactivated, Aliphatic Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Asymmetric Enzymatic Hydration of Unactivated, Aliphatic Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. On the current role of hydratases in biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition studies of bacterial α-carbonic anhydrases with phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecules that Inhibit Bacterial Resistance Enzymes | MDPI [mdpi.com]
- 13. US5147857A - Glycolic acid derivatives - Google Patents [patents.google.com]
- 14. sciforschenonline.org [sciforschenonline.org]
An In-Depth Technical Guide on the Potential Physiological Effects of 2-Hydroxybut-3-enoic Acid
Abstract: 2-Hydroxybut-3-enoic acid, also known as vinylglycolic acid, is a small four-carbon molecule containing a hydroxyl group, a carboxylic acid, and a terminal vinyl group. Currently, there is a significant gap in the scientific literature regarding its direct physiological effects. This technical guide synthesizes information from related chemical classes to build a predictive framework for its potential biological activities. By examining the known effects of short-chain fatty acids (SCFAs), hydroxycarboxylic acids, and vinyl-containing compounds, we can hypothesize potential metabolic fates, signaling roles, and toxicological profiles for this compound. This document outlines these hypotheses, provides the biochemical rationale, and proposes detailed experimental workflows for their validation. The primary audience for this guide includes researchers in biochemistry, pharmacology, and toxicology, as well as professionals in drug development who may encounter or synthesize this molecule.
Introduction and Physicochemical Properties
This compound (PubChem CID: 160534) is an organic compound with the molecular formula C4H6O3.[1] Its structure combines the features of a hydroxy acid and an unsaturated carboxylic acid. This unique combination suggests the potential for diverse biological interactions. Due to the presence of both a hydroxyl and a carboxylic acid group, it is expected to be water-soluble.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C4H6O3 | [3] |
| Molecular Weight | 102.09 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | Vinylglycolic acid | [1][2] |
| Monoisotopic Mass | 102.0317 Da | [3] |
| SMILES | C=CC(C(=O)O)O | [1] |
| InChIKey | VBWPSWWDYVWZKA-UHFFFAOYSA-N | [1] |
The presence of a chiral center at the second carbon indicates that this compound can exist as two enantiomers, (R)- and (S)-2-hydroxybut-3-enoic acid. This stereochemistry could be critical for its interaction with stereospecific enzymes and receptors in biological systems.
Potential Metabolic Fate
Given the lack of direct studies, the metabolic pathway of this compound can be hypothesized based on the metabolism of similar endogenous and xenobiotic compounds.
Anabolic and Catabolic Pathways
Short- and medium-chain fatty acids are important substrates for energy metabolism and anabolic processes.[4] Like other short-chain fatty acids, this compound could potentially enter cellular metabolism. A plausible route would be its activation to a coenzyme A (CoA) thioester, 2-hydroxybut-3-enoyl-CoA, by an acyl-CoA synthetase. From there, it could potentially enter a modified beta-oxidation pathway. However, the vinyl group presents a metabolic challenge that would require specific enzymatic machinery, such as an isomerase or hydratase, to process.
Detoxification and Excretion
The vinyl group is a point of potential metabolic activation, particularly by cytochrome P450 enzymes, which could lead to the formation of a reactive epoxide intermediate.[5] This is a known bioactivation pathway for other vinyl-containing compounds like vinyl chloride.[5][6] Such reactive intermediates can be detoxified by conjugation with glutathione, catalyzed by glutathione S-transferases, and subsequently excreted.
Caption: Proposed metabolic pathways for this compound.
Hypothesized Physiological Effects
The physiological effects of this compound can be extrapolated from its structural similarity to other biologically active molecules.
Potential Role as a Signaling Molecule
Many hydroxycarboxylic acids act as signaling molecules by activating specific G protein-coupled receptors (GPCRs). The hydroxycarboxylic acid receptors (HCARs) are a family of GPCRs that are activated by endogenous ligands such as β-hydroxybutyrate and lactate.[7][8][9] These receptors are involved in regulating metabolism and immune responses.[8][10] Given its structure as a hydroxycarboxylic acid, this compound is a candidate ligand for one or more of the HCARs. Activation of these receptors, which couple to Gi/o proteins, typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[8]
Caption: Hypothesized signaling pathway via HCAR activation.
Impact on Cellular Metabolism
As a short-chain fatty acid, this compound could influence cellular energy metabolism. Short-chain fatty acids can modulate glycolysis, gluconeogenesis, and lipogenesis.[4][11] If metabolized, it could serve as an energy substrate, providing reducing equivalents to the electron transport chain.[11] Additionally, many short-chain fatty acids are known to be inhibitors of histone deacetylases (HDACs), which would have widespread effects on gene transcription.[12]
Potential Toxicological Profile
The vinyl group in this compound is a structural alert for potential toxicity. As mentioned, metabolic activation by cytochrome P450 could generate a reactive epoxide. Such electrophilic intermediates can form covalent adducts with cellular macromolecules, including DNA and proteins, leading to cytotoxicity and genotoxicity. This is the primary mechanism of toxicity for vinyl chloride, which is a known human carcinogen causing a rare form of liver cancer, hepatic angiosarcoma.[5][6][13] Chronic exposure to vinyl compounds can also lead to neurological and cardiovascular effects.[5] While the presence of the hydroxyl and carboxyl groups may alter its metabolic fate and reactivity compared to vinyl chloride, the potential for similar toxic mechanisms warrants careful investigation.
Proposed Experimental Workflows for Investigation
To validate the hypothesized physiological effects, a structured experimental approach is necessary.
Workflow 1: Investigating HCAR Activation
Objective: To determine if this compound can act as a ligand for HCARs.
Methodology:
-
Cell Line Selection: Utilize a cell line (e.g., HEK293) engineered to express one of the human HCARs (HCAR1, HCAR2, or HCAR3).
-
cAMP Assay:
-
Culture the cells in 96-well plates.
-
Pre-treat the cells with forskolin to stimulate adenylyl cyclase and raise intracellular cAMP levels.
-
Treat the cells with varying concentrations of this compound. Include a known HCAR agonist (e.g., niacin for HCAR2) as a positive control and a vehicle control.
-
Lyse the cells and measure cAMP levels using a commercially available ELISA or HTRF assay kit.
-
Causality Check: A dose-dependent decrease in cAMP levels upon treatment with this compound would indicate Gi-coupled receptor activation.
-
-
Calcium Mobilization Assay:
-
For receptors that may couple through Gq, load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Measure changes in intracellular calcium concentration using a fluorescence plate reader upon addition of the test compound.
-
-
Data Analysis: Calculate EC50 values for the reduction in cAMP or increase in calcium to determine the potency of this compound as an HCAR agonist.
Sources
- 1. This compound | C4H6O3 | CID 160534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 600-17-9: 2-Hydroxy-3-butenoic Acid | CymitQuimica [cymitquimica.com]
- 3. PubChemLite - this compound (C4H6O3) [pubchemlite.lcsb.uni.lu]
- 4. Short- and medium-chain fatty acids in energy metabolism: the cellular perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vinyl Chloride Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Vinyl Chloride | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
- 7. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 8. Structural basis for ligand recognition and signaling of hydroxy-carboxylic acid receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydroxycarboxylic acid receptors | G protein-coupled receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Structural basis of hydroxycarboxylic acid receptor signaling mechanisms through ligand binding [ideas.repec.org]
- 11. researchgate.net [researchgate.net]
- 12. The Role of Short-Chain Fatty Acids in Metabolic Diseases - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 13. Get the facts about vinyl chloride - a toxic chemical that threatens human health — Beyond Plastics - Working To End Single-Use Plastic Pollution [beyondplastics.org]
Methodological & Application
Application Note & Protocol: A Strategic Synthesis of 2-Hydroxybut-3-enoic Acid from Ethanal
Abstract
2-Hydroxybut-3-enoic acid is a valuable bifunctional molecule containing both a hydroxyl and a carboxylic acid group, as well as a vinyl moiety, making it a versatile building block in organic synthesis. Its structure is particularly relevant for the synthesis of complex natural products and pharmaceutical intermediates. This document provides a comprehensive guide for the synthesis of this compound starting from the readily available C2 feedstock, ethanal (acetaldehyde). We present a robust, three-step synthetic sequence, grounded in fundamental organic reactions. This guide offers in-depth mechanistic insights, a detailed, self-validating experimental protocol, and a discussion of the critical process parameters, designed for researchers in synthetic chemistry and drug development.
Part 1: Theoretical Framework and Mechanistic Insights
The conversion of ethanal to this compound is a strategic multi-step process that efficiently builds molecular complexity. The overall transformation necessitates the formation of two new carbon-carbon bonds and the sequential oxidation and functionalization of the starting material. The selected pathway involves a crossed-aldol condensation, followed by cyanohydrin formation and subsequent hydrolysis.
Overall Synthetic Pathway:
The synthesis proceeds through three distinct stages:
-
Crossed-Aldol Condensation: Ethanal is condensed with formaldehyde to yield propenal (acrolein). This step is crucial for installing the vinyl group.
-
Cyanohydrin Formation: Acrolein undergoes a nucleophilic addition with a cyanide source to form 2-hydroxybut-3-enenitrile.
-
Nitrile Hydrolysis: The terminal nitrile group is hydrolyzed under acidic conditions to afford the target carboxylic acid.
Caption: Overall synthetic route from Ethanal to this compound.
Mechanistic Discussion:
-
Step 1: Crossed-Aldol Condensation The reaction begins with a base-catalyzed crossed-aldol condensation between ethanal and formaldehyde.[1][2][3][4] Ethanal possesses acidic α-hydrogens and can be deprotonated by a base (e.g., NaOH) to form a nucleophilic enolate.[5][6] Formaldehyde, lacking α-hydrogens, cannot form an enolate and thus can only act as an electrophile.[5] This is a critical design choice, as using only ethanal would lead to self-condensation, producing 3-hydroxybutanal.[7][8] The ethanal enolate preferentially attacks the more reactive, unhindered carbonyl carbon of formaldehyde. The resulting aldol addition product rapidly undergoes base-catalyzed dehydration to yield the conjugated α,β-unsaturated aldehyde, acrolein.[3]
-
Step 2: Cyanohydrin Formation In this step, the aldehyde functional group of acrolein is converted into a cyanohydrin. The reaction involves the nucleophilic addition of a cyanide ion (from HCN or a salt like NaCN) to the electrophilic carbonyl carbon of acrolein.[1][3][4] This reaction is typically performed under slightly acidic conditions to provide a proton source for the resulting alkoxide ion. This selectively functionalizes the aldehyde while leaving the alkene untouched.
-
Step 3: Nitrile Hydrolysis The final step is the hydrolysis of the nitrile group to a carboxylic acid. This transformation is typically achieved by heating the cyanohydrin in the presence of a strong aqueous acid (e.g., HCl or H₂SO₄).[1][3] The nitrile is protonated, rendering it more susceptible to nucleophilic attack by water. A series of proton transfers and tautomerization steps leads to an amide intermediate, which is further hydrolyzed to the final carboxylic acid product, releasing ammonia as a byproduct.[1]
Part 2: Detailed Experimental Protocol
This protocol is designed as a self-validating system, with clear steps and expected outcomes. Researchers should perform this synthesis in a well-ventilated fume hood, as both formaldehyde and hydrogen cyanide (generated in situ) are toxic.
Table 1: Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) | Notes / CAS Number |
| Ethanal (Acetaldehyde) | 44.05 | 4.41 g (5.6 mL) | 0.10 | Freshly distilled / [75-07-0] |
| Formaldehyde (37% aq. solution) | 30.03 | 8.1 g (7.5 mL) | 0.10 | [50-00-0] |
| Sodium Hydroxide (NaOH) | 40.00 | 0.40 g | 0.01 | For 10% aq. solution / [1310-73-2] |
| Sodium Cyanide (NaCN) | 49.01 | 5.4 g | 0.11 | EXTREMELY TOXIC / [143-33-9] |
| Sulfuric Acid (H₂SO₄), conc. | 98.08 | 20 mL | - | For acidification and hydrolysis / [7664-93-9] |
| Diethyl Ether | 74.12 | ~200 mL | - | For extraction / [60-29-7] |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - | Drying agent / [7487-88-9] |
Experimental Workflow Diagram:
Caption: Step-by-step experimental workflow for the synthesis.
Step-by-Step Methodology:
Step 1: Synthesis of Propenal (Acrolein)
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 5.6 mL (0.10 mol) of freshly distilled ethanal and 7.5 mL (0.10 mol) of 37% aqueous formaldehyde solution.
-
Cool the flask in an ice-water bath to maintain the temperature between 15-20°C.
-
Prepare a 10% aqueous solution of NaOH. Slowly add this solution dropwise from the dropping funnel to the aldehyde mixture with vigorous stirring over 30 minutes. The reaction is exothermic; maintain the temperature below 20°C.
-
After the addition is complete, continue stirring for an additional 2 hours at room temperature.
-
Transfer the reaction mixture to a separatory funnel. The mixture will separate into two layers. The upper layer is crude acrolein. Separate and save this layer. The crude product can be used directly in the next step.
Step 2: Synthesis of 2-Hydroxybut-3-enenitrile CAUTION: This step involves sodium cyanide and the generation of HCN gas. Perform this procedure in a high-efficiency fume hood and wear appropriate personal protective equipment (PPE). Have a cyanide antidote kit available.
-
In a 500 mL flask, dissolve the crude acrolein from Step 1 in 50 mL of diethyl ether.
-
In a separate beaker, dissolve 5.4 g (0.11 mol) of NaCN in 20 mL of water. Add this solution to the acrolein mixture.
-
Cool the flask to 0-5°C using an ice-salt bath.
-
Slowly add 10 mL of 50% sulfuric acid dropwise with vigorous stirring. Ensure the temperature does not rise above 10°C.
-
After the acid addition, allow the mixture to stir at room temperature for 3 hours.
Step 3: Hydrolysis to this compound
-
Carefully decant the ethereal layer from the previous step and slowly add it to 20 mL of concentrated sulfuric acid in a flask, cooled in an ice bath.
-
Equip the flask with a reflux condenser and heat the mixture gently under reflux for 4 hours. The solution will darken.
-
After reflux, cool the reaction mixture to room temperature and carefully pour it onto 100 g of crushed ice in a large beaker.
-
Transfer the aqueous solution to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with a saturated NaCl solution (brine).
-
Dry the ethereal layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by vacuum distillation or chromatography if required.
Part 3: Characterization and Validation
To ensure the identity and purity of the final product, standard analytical techniques should be employed. The data below serves as a reference for validation.
Table 2: Expected Analytical Data for this compound
| Technique | Expected Observations |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~5.9 (ddd, 1H, -CH=CH₂), ~5.4 (d, 1H, =CH₂ cis), ~5.2 (d, 1H, =CH₂ trans), ~4.8 (d, 1H, -CH(OH)-), Broad singlet (2H, -OH and -COOH). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~175 (C=O), ~135 (-CH=), ~120 (=CH₂), ~70 (-CH(OH)-). |
| IR Spectroscopy (neat) | ν (cm⁻¹): 3400-2500 (broad, O-H stretch of acid), 3350 (O-H stretch of alcohol), 1715 (C=O stretch), 1645 (C=C stretch), ~980, ~920 (alkene C-H bends). |
| Mass Spectrometry (ESI-) | m/z: 101.02 [M-H]⁻ for C₄H₅O₃⁻. |
Part 4: Discussion and Alternative Approaches
The presented protocol offers a classical and cost-effective method for the synthesis of this compound. The primary challenges lie in handling the volatile and toxic intermediates (acrolein, HCN) and controlling the exothermicity of the aldol reaction.
For researchers interested in alternative or more modern synthetic strategies, several other methods are noteworthy:
-
The Reformatsky Reaction: This reaction utilizes an α-halo ester and a carbonyl compound in the presence of zinc metal to form β-hydroxy esters.[9][10][11][12][13] One could envision a pathway starting from an α-bromoacetate and acrolein, which after hydrolysis would yield the target acid. This method avoids the use of cyanide but requires activated zinc and strictly anhydrous conditions.
-
Organocatalytic Asymmetric Synthesis: For applications requiring enantiomerically pure this compound, modern organocatalytic methods provide excellent solutions.[14] For example, asymmetric α-functionalization of aldehydes followed by olefination can provide chiral α-hydroxy-β,γ-unsaturated esters, which can then be hydrolyzed. These methods offer high enantioselectivity but often involve more complex catalysts and reaction setups.
By understanding the fundamental chemistry and carefully executing the protocol, researchers can reliably synthesize this compound as a key intermediate for further discovery and development efforts.
References
-
Quora. (2017). How to convert ethanal to 2-Hydroxybut-3-en-1-oic acid. [Link]
-
Allen Digital. (n.d.). Conversion of Ethanal to 2-Hydroxy -3-butenoic acid. [Link]
-
Allen Digital. (n.d.). Ethanal to 2-hydroxybut-3-enoicacid. [Link]
-
Quora. (2014). What is the conversion of ethanal to this compound?. [Link]
-
Chemistry Stack Exchange. (2015). How to convert ethanal to 2-hydroxy-3 butenoic acid?. [Link]
-
PubMed. (2010). Asymmetric, organocatalytic, three-step synthesis of alpha-hydroxy-(E)-beta,gamma-unsaturated esters. [Link]
-
ResearchGate. (n.d.). Asymmetric synthetic methodologies for the preparation of 2-hydroxy-4-arylbutanoic acid. [Link]
-
SATHEE. (n.d.). Chemistry Reformatsky Reaction. [Link]
-
Cambridge University Press. (n.d.). Reformatsky Reaction. [Link]
-
YouTube. (2021). Ethanal to 2-hydroxybut-3-enoicacid. [Link]
-
NROChemistry. (n.d.). Reformatsky Reaction. [Link]
-
Allen Digital. (n.d.). How will you convert ethanal into the following compounds? But-2-enoic acid. [Link]
-
Filo. (2025). Question Write a note on 'aldol' condensation reaction of ethan.... [Link]
-
Wikipedia. (n.d.). Reformatsky reaction. [Link]
-
Chemistry LibreTexts. (2023). Reformatsky Reaction. [Link]
-
YouTube. (2023). ALDOL CONDENSATION of ETHANAL || Acetaldehyde || Aldol Reaction of CH3CHO. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides. [Link]
-
ResearchGate. (n.d.). Reaction conditions attempted for aldol-condensation with glyoxylic acid. [Link]
-
Wikipedia. (n.d.). Aldol condensation. [Link]
-
University of Calgary. (n.d.). Ch18: Aldol reaction of RCHO. [Link]
Sources
- 1. quora.com [quora.com]
- 2. Conversion of Ethanal to 2-Hydroxy -3-butenoic acid [allen.in]
- 3. quora.com [quora.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Question Write a note on 'aldol' condensation reaction of ethanal. Write .. [askfilo.com]
- 6. youtube.com [youtube.com]
- 7. Ethanal to 2-hydroxybut-3-enoicacid [allen.in]
- 8. How will you convert ethanal into the following compounds? But-2-enoic acid. [allen.in]
- 9. SATHEE: Chemistry Reformatsky Reaction [sathee.iitk.ac.in]
- 10. Reformatsky Reaction (Chapter 95) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 12. Reformatsky reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Asymmetric, organocatalytic, three-step synthesis of alpha-hydroxy-(E)-beta,gamma-unsaturated esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Hydroxybut-3-enoic Acid as a Versatile Chiral Building Block in Organic Synthesis
Introduction: The Strategic Value of 2-Hydroxybut-3-enoic Acid in Asymmetric Synthesis
In the landscape of modern organic synthesis, the demand for enantiomerically pure compounds continues to drive the development of novel and efficient synthetic strategies. Among the arsenal of chiral building blocks available to chemists, this compound and its esters, also known as vinylglycolic acid derivatives, have emerged as exceptionally versatile and valuable synthons. Their bifunctional nature, possessing both a stereogenic center at the α-hydroxy position and a reactive vinyl group, allows for a diverse array of stereocontrolled transformations. This unique structural motif serves as a linchpin in the asymmetric synthesis of a wide range of complex molecules, from bioactive natural products to crucial pharmaceutical intermediates.[1]
This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on leveraging the synthetic potential of this compound. We will delve into key stereoselective transformations, provide detailed, field-proven protocols, and explore the mechanistic rationale behind the observed stereochemical outcomes. The aim is to equip the reader with the practical knowledge and foundational understanding necessary to confidently incorporate this powerful chiral building block into their synthetic endeavors.
Core Synthetic Strategies and Applications
The synthetic utility of this compound derivatives stems from the ability to exploit both the hydroxyl and vinyl functionalities in a stereocontrolled manner. The pre-existing stereocenter exerts a profound influence on the facial selectivity of reactions at the double bond and adjacent carbonyl group (once formed), enabling the construction of new stereocenters with high fidelity.
Chemoenzymatic Synthesis and Resolution: Accessing Enantiopure Starting Materials
The cornerstone of any asymmetric synthesis is the availability of enantiomerically pure starting materials. Chemoenzymatic methods offer an elegant and environmentally benign approach to obtain both enantiomers of this compound esters with high optical purity.
Principle: Kinetic resolution, particularly dynamic kinetic resolution (DKR), catalyzed by lipases is a powerful strategy. In a typical kinetic resolution, one enantiomer of the racemic ester is selectively acylated or hydrolyzed by the enzyme, leaving the other enantiomer unreacted and thus enriched. DKR takes this a step further by incorporating a racemization catalyst that continuously converts the slower-reacting enantiomer into the faster-reacting one, theoretically allowing for a 100% yield of a single enantiomer.
Visualizing the Chemoenzymatic DKR Process:
Caption: Dynamic Kinetic Resolution (DKR) of this compound ester.
Protocol 1: Lipase-Catalyzed Kinetic Resolution of (±)-Ethyl 2-Hydroxybut-3-enoate
This protocol is adapted from established procedures for similar hydroxy esters and serves as a robust starting point for optimization.[2][3][4][5]
Materials:
-
(±)-Ethyl 2-hydroxybut-3-enoate
-
Immobilized Candida antarctica lipase B (CAL-B, Novozym 435)
-
Vinyl acetate (acyl donor)
-
Anhydrous solvent (e.g., Diisopropyl ether or tert-Butyl methyl ether)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask charged with (±)-ethyl 2-hydroxybut-3-enoate (1.0 eq.), add anhydrous diisopropyl ether (to a concentration of ~0.1 M).
-
Add vinyl acetate (0.6 eq.) to the solution.
-
Add immobilized CAL-B (typically 10-20% by weight of the substrate).
-
Seal the flask and shake the suspension at a controlled temperature (e.g., 30-40 °C) in an incubator shaker.
-
Monitor the reaction progress by chiral GC or HPLC. The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the acylated product.
-
Upon reaching the desired conversion, filter off the immobilized enzyme. The enzyme can often be washed with fresh solvent and reused.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (S)-ethyl 2-hydroxybut-3-enoate from the acylated (R)-enantiomer by flash column chromatography on silica gel.
Expected Outcome: This procedure typically yields the (S)-enantiomer and the acetylated (R)-enantiomer with high enantiomeric excess (>95% ee). The acetyl group on the (R)-enantiomer can be easily removed by mild hydrolysis to afford (R)-ethyl 2-hydroxybut-3-enoate.
| Parameter | Typical Value | Reference |
| Enzyme | Candida antarctica lipase B (CAL-B) | [3][5] |
| Acyl Donor | Vinyl acetate | [3] |
| Solvent | Diisopropyl ether (DIPE) or TBME | [3] |
| Conversion | ~50% | [2] |
| Enantiomeric Excess (ee) | >95% for both enantiomers | [3] |
Diastereoselective Aldol Reactions: Constructing Carbon-Carbon Bonds with Stereocontrol
The α-hydroxy ester moiety of this compound derivatives can be oxidized to the corresponding α-keto ester, which is an excellent electrophile for aldol reactions. More powerfully, the chiral α-hydroxy group can direct the stereochemical outcome of aldol reactions of the corresponding enolates, enabling the synthesis of β-hydroxy esters with excellent diastereoselectivity.
Principle: The formation of a boron enolate from a protected form of ethyl (R)- or (S)-2-hydroxy-3-butenoate, followed by reaction with an aldehyde, proceeds through a highly organized, chair-like six-membered transition state. The pre-existing stereocenter at C2 dictates the facial selectivity of the aldehyde's approach, leading to a high degree of 1,2-stereoinduction.
Visualizing the Aldol Reaction Pathway:
Caption: Diastereoselective Aldol Reaction of a Chiral 2-Hydroxybut-3-enoate Derivative.
Protocol 2: Diastereoselective Aldol Reaction of a Protected (R)-Ethyl 2-Hydroxybut-3-enoate Derivative
This protocol is a generalized procedure based on well-established methods for boron-mediated asymmetric aldol reactions. The choice of protecting group for the hydroxyl function is critical and can influence the diastereoselectivity.
Materials:
-
(R)-Ethyl 2-(O-protected)-3-butenoate (e.g., TBS or PMB ether)
-
9-BBN-OTf (9-borabicyclo[3.3.1]nonyl trifluoromethanesulfonate) or other boron triflate
-
Diisopropylethylamine (DIPEA)
-
Aldehyde
-
Anhydrous dichloromethane (DCM)
-
Phosphate buffer (pH 7), Methanol, 30% Hydrogen peroxide
Procedure:
-
To a flame-dried, argon-purged flask, add a solution of the protected (R)-ethyl 2-hydroxybut-3-enoate (1.0 eq.) in anhydrous DCM.
-
Cool the solution to -78 °C.
-
Add DIPEA (1.2 eq.) followed by the dropwise addition of 9-BBN-OTf (1.1 eq.).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 1-2 hours to ensure complete enolate formation.
-
Cool the reaction mixture back down to -78 °C.
-
Add the aldehyde (1.1 eq.) dropwise.
-
Stir at -78 °C for 1-3 hours, then allow the reaction to warm to 0 °C and stir for another 1-2 hours. Monitor by TLC.
-
Quench the reaction at 0 °C by the sequential addition of pH 7 phosphate buffer and methanol.
-
Add 30% hydrogen peroxide dropwise, ensuring the internal temperature does not exceed 20 °C.
-
Stir vigorously for 1 hour at room temperature.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield the diastereomerically enriched β-hydroxy ester.
Causality and Stereochemical Rationale: The high diastereoselectivity arises from the minimization of steric interactions in the Zimmerman-Traube transition state model. The bulky substituents on the boron atom and the chiral center of the enolate create a highly biased environment, forcing the aldehyde to approach from the less hindered face. The geometry of the enolate (Z or E) will determine the relative stereochemistry (syn or anti) of the product.
Application in the Synthesis of Bioactive Molecules
The true measure of a chiral building block's utility is its successful application in the synthesis of complex and biologically important molecules. This compound derivatives have proven instrumental in the synthesis of ACE inhibitors and natural products like Muricatacin.
a) Synthesis of ACE Inhibitor Precursors:
Chiral (S)-2-hydroxy-4-phenylbut-3-enoic acid is a key precursor for angiotensin-converting enzyme (ACE) inhibitors like Enalapril and Lisinopril.[1] The synthesis of these precursors often involves the asymmetric reduction of the corresponding α-keto acid or ester, which can be achieved with high enantioselectivity using biocatalytic methods.[6]
Visualizing the Synthesis of an ACE Inhibitor Precursor:
Caption: Biocatalytic route to a key ACE inhibitor precursor.
b) Synthesis of (-)-Muricatacin:
(-)-Muricatacin is a naturally occurring acetogenin with cytotoxic activity. Several total syntheses have utilized chiral synthons that can be retrosynthetically traced back to this compound. A common strategy involves the stereoselective dihydroxylation of a dienoate, which can be prepared from this compound.[7][8][9][10][11] The inherent chirality of the starting material can be used to control the stereochemistry of the newly formed hydroxyl groups.
| Target Molecule | Key Transformation | Relevance of this compound |
| ACE Inhibitors | Asymmetric reduction of α-keto esters | The corresponding α-hydroxy ester is a direct precursor.[1][6][12] |
| (-)-Muricatacin | Asymmetric dihydroxylation | Serves as a chiral template for constructing the lactone core.[7][8] |
Conclusion: A Powerful and Versatile Chiral Synthon
This compound and its derivatives represent a class of chiral building blocks with immense potential in asymmetric synthesis. The ability to access enantiopure forms through efficient chemoenzymatic resolutions, coupled with the high degree of stereocontrol achievable in subsequent transformations, makes them highly attractive for the synthesis of complex chiral molecules. The protocols and strategies outlined in this application note provide a solid foundation for harnessing the synthetic power of this versatile synthon. As the demand for enantiomerically pure pharmaceuticals and fine chemicals continues to grow, the importance of chiral building blocks like this compound in the synthetic chemist's toolbox is set to increase even further.
References
-
De novo asymmetric syntheses of muricatacin and its analogues via dihydroxylation of dienoates. PubMed. Available at: [Link]
-
Asymmetric synthetic methodologies for the preparation of... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Asymmetric Synthesis of Both Enantiomers of a δ-Lactone Analogue of Muricatacin | Request PDF - ResearchGate. Available at: [Link]
-
A Stereoselective Synthesis of the ACE Inhibitor Trandolapril - Thieme Chemistry. Available at: [Link]
-
A Stereoselective Synthesis of the ACE Inhibitor Trandolapril. Available at: [Link]
-
Enantiodivergent Biosynthesis of β-Hydroxy esters by Self- Sufficient Heterogeneous Biocatalysts in Continuous Flow. - ChemRxiv. Available at: [Link]
-
Understanding the Properties and Uses of Ethyl (R)-3-hydroxybutanoate. Available at: [Link]
-
Asymmetric Michael addition using a proline derivative 3 as heterogeneous organocatalyst. Available at: [Link]
-
Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC. Available at: [Link]
-
Origin of the π-Facial Stereoselectivity in the Addition of Nucleophilic Reagents to Chiral Aliphatic Ketones as Evidenced by High-Level Ab Initio Molecular-Orbital Calculations | Request PDF - ResearchGate. Available at: [Link]
-
Fall's synthesis of (+)‐muricatacin. | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
(PDF) A Formal Synthesis of (+)-Muricatacin from L-Tartaric Acid - ResearchGate. Available at: [Link]
-
Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC - NIH. Available at: [Link]
-
Transformation of racemic ethyl 3-hydroxybutanoate into the (R)-enantiomer exploiting lipase catalysis and inversion of configuration - ResearchGate. Available at: [Link]
-
Butanoic acid, 3-hydroxy-, ethyl ester, (S) - Organic Syntheses Procedure. Available at: [Link]
-
Asymmetric organocatalyzed synthesis of coumarin derivatives - PMC - NIH. Available at: [Link]
-
Formal synthesis of (+)-muricatacin from D-xylose. Preparation of the core hydroxy lactone subunit - ResearchGate. Available at: [Link]
-
A two‐step enzymatic resolution process for large‐scale production of (S)‐ and (R)‐ethyl‐3‐hydroxybutyrate - ResearchGate. Available at: [Link]
-
Working with Hazardous Chemicals - Organic Syntheses. Available at: [Link]
-
Double Reformatsky Reaction: Divergent Synthesis of δ-Hydroxy-β-ketoesters. Available at: [Link]
-
Transformation of racemic ethyl 3-hydroxybutanoate into the (R)-enantiomer exploiting lipase catalysis and inversion of configur - ResearchGate. Available at: [Link]
-
Facial Selectivity in the Nucleophilic Additions of Vinylmagnesium Bromide to Bicyclo[2.2.2]oct-5-en-2-one Derivatives † - ResearchGate. Available at: [Link]
-
Asymmetric Organocatalyzed Phospha-Michael Addition to Iminochromenes - SciSpace. Available at: [Link]
-
Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - MDPI. Available at: [Link]
-
Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition - NIH. Available at: [Link]
-
ethyl 2-hydroxy-3-methyl butyrate, 2441-06-7 - The Good Scents Company. Available at: [Link]
-
Ethyl 2-hydroxy-3-methylbutanoate | C7H14O3 | CID 520125 - PubChem - NIH. Available at: [Link]
-
Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Available at: [Link]
-
Asymmetric Organocatalyzed Phospha-Michael Addition to Iminochromenes. Available at: [Link]
-
π-Facial selectivity of the second generation of chiral auxiliaries. - ResearchGate. Available at: [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. De novo asymmetric syntheses of muricatacin and its analogues via dihydroxylation of dienoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Aldol Condensation Synthesis of 2-Hydroxybut-3-enoic Acid
Authored by: Gemini, Senior Application Scientist
Abstract: The aldol condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures from simple carbonyl precursors.[1] This guide provides a comprehensive technical overview and a detailed experimental protocol for the synthesis of 2-Hydroxybut-3-enoic acid via a base-catalyzed crossed aldol reaction between acetaldehyde and glyoxylic acid. We delve into the underlying reaction mechanism, provide field-proven insights into experimental design, and offer a self-validating protocol for researchers, scientists, and professionals in drug development. This document is structured to provide not just a procedural checklist, but a foundational understanding of the causality behind each experimental step, ensuring both reproducibility and adaptability.
Scientific Foundation: Mechanism and Rationale
The targeted synthesis relies on a crossed aldol reaction, a variant where two different carbonyl compounds react.[2] In this specific application, acetaldehyde serves as the nucleophilic component (after deprotonation), while glyoxylic acid acts as the electrophilic carbonyl component.
1.1. The Base-Catalyzed Aldol Reaction Mechanism The reaction proceeds through a well-established three-step mechanism when catalyzed by a base such as sodium hydroxide (NaOH)[2][3]:
-
Enolate Formation: A catalytic amount of hydroxide ion deprotonates the α-carbon of acetaldehyde. This is the acidic proton adjacent to the carbonyl group. The resulting enolate is a potent nucleophile, stabilized by resonance.[3][4]
-
Nucleophilic Attack: The resonance-stabilized enolate attacks the electrophilic carbonyl carbon of glyoxylic acid. This key step forms the new carbon-carbon bond and creates an alkoxide intermediate.
-
Protonation: The alkoxide intermediate is subsequently protonated by a water molecule (formed in the initial deprotonation step), regenerating the hydroxide catalyst and yielding the final β-hydroxy acid product, this compound.
Causality in Reagent Selection:
-
Acetaldehyde: Chosen as the enolizable component due to the presence of acidic α-hydrogens.
-
Glyoxylic Acid: Serves as the non-enolizable electrophile. Its aldehyde carbonyl is highly reactive, and the adjacent carboxylic acid group influences the product's final structure.
-
Sodium Hydroxide (NaOH): A common and effective base catalyst for aldol reactions involving aldehydes.[5] It is strong enough to generate a sufficient concentration of the enolate to initiate the reaction without promoting undesired side reactions when used in dilute concentrations.
1.2. Mechanistic Pathway Diagram
Caption: Base-catalyzed aldol reaction mechanism.
Materials, Equipment, and Safety
2.1. Reagent and Material Specifications
| Reagent | Formula | CAS Number | Molar Mass ( g/mol ) | Purity/Grade |
| Acetaldehyde | C₂H₄O | 75-07-0 | 44.05 | ≥99.5% |
| Glyoxylic Acid Monohydrate | C₂H₄O₄ | 563-96-2 | 92.06 | ≥95% |
| Sodium Hydroxide (NaOH) | NaOH | 1310-73-2 | 40.00 | ACS Reagent Grade |
| Diethyl Ether | (C₂H₅)₂O | 60-29-7 | 74.12 | Anhydrous, ≥99% |
| Hydrochloric Acid (HCl) | HCl | 7647-01-0 | 36.46 | Concentrated (37%) |
| Anhydrous Magnesium Sulfate | MgSO₄ | 7487-88-9 | 120.37 | Reagent Grade |
| Deionized Water | H₂O | 7732-18-5 | 18.02 | 18.2 MΩ·cm |
2.2. Required Equipment
-
Three-neck round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Ice-water bath
-
Thermometer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Vacuum filtration apparatus
2.3. Critical Safety Protocols
This protocol involves hazardous materials. Strict adherence to safety guidelines is mandatory. Perform all steps within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
| Reagent | Hazard Summary | Precautionary Measures |
| Acetaldehyde | Danger: Extremely flammable liquid and vapor (H224). Harmful if swallowed (H302). Causes serious eye irritation (H319). Suspected of causing genetic defects (H341) and cancer (H350). May cause respiratory irritation (H335).[6][7][8] | Keep away from all ignition sources.[6] Keep container tightly closed and store in a well-ventilated, cool place.[6] Avoid breathing vapors.[6] Obtain special instructions before use.[9] |
| Glyoxylic Acid | Danger: Causes severe skin burns and eye damage (H314). May cause an allergic skin reaction (H317). Corrosive to the respiratory tract.[10][11][12] | Do not breathe dust/fumes. Wear protective gloves, eye, and face protection.[10][12] In case of contact with eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[10][12] |
| Sodium Hydroxide | Danger: Causes severe skin burns and eye damage. | Avoid contact with skin and eyes. Wear appropriate PPE. In case of contact, flush immediately with copious amounts of water. |
| Hydrochloric Acid | Danger: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. | Use only in a well-ventilated area. Wear appropriate PPE. |
| Diethyl Ether | Danger: Extremely flammable. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness. | Keep away from heat and open flames. Store in a tightly sealed container. Test for peroxides before use if the container has been opened previously. |
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis of this compound.
3.1. Workflow Visualization
Caption: Experimental workflow for synthesis.
3.2. Step-by-Step Procedure
1. Reagent Preparation: a. Prepare a 2 M aqueous solution of sodium hydroxide. b. In a 100 mL beaker, dissolve 9.21 g (0.10 mol) of glyoxylic acid monohydrate in 50 mL of deionized water.
2. Reaction Setup: a. Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice-water bath on a magnetic stirrer. b. Transfer the glyoxylic acid solution into the flask and begin stirring. Allow the solution to cool to 0-5 °C.
3. Aldol Addition: a. Add 5.8 mL (4.5 g, 0.102 mol) of acetaldehyde to the dropping funnel. b. Add the acetaldehyde dropwise to the stirred glyoxylic acid solution over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. c. Once the acetaldehyde addition is complete, add 2.5 mL of the 2 M NaOH solution dropwise via syringe over 10 minutes, maintaining the temperature below 5 °C. d. Allow the reaction mixture to stir vigorously in the ice bath for an additional 2-3 hours. Monitor the reaction progress by TLC if desired.
4. Work-up and Neutralization: a. After the reaction period, slowly acidify the mixture to a pH of approximately 2 by adding cold 6 M hydrochloric acid dropwise. Monitor the pH with litmus paper or a pH meter. This step protonates the carboxylate and neutralizes any remaining base.
5. Extraction: a. Transfer the acidified reaction mixture to a 500 mL separatory funnel. b. Extract the aqueous layer with 50 mL of diethyl ether. c. Separate the layers and collect the organic phase. Repeat the extraction of the aqueous layer two more times with 50 mL portions of diethyl ether.
6. Drying and Solvent Removal: a. Combine all organic extracts in an Erlenmeyer flask. b. Dry the combined organic phase over anhydrous magnesium sulfate for 15-20 minutes. c. Decant or filter the solution to remove the drying agent. d. Remove the diethyl ether using a rotary evaporator to yield the crude this compound, which may be a pale yellow oil or solid.[13]
Product Characterization
The identity and purity of the synthesized this compound (M.W. 102.09 g/mol ) should be confirmed using standard analytical techniques.[14]
4.1. Predicted Spectroscopic Data
The following data, based on the compound's structure, can be used to confirm a successful synthesis.[15]
| ¹H NMR (Proton NMR) | |||
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH | 10.0 - 13.0 | Singlet (broad) | 1H |
| =CH- | 5.9 - 6.1 | Doublet of doublets | 1H |
| =CH₂ | 5.2 - 5.4 | Multiplet | 2H |
| -CH(OH)- | 4.5 - 4.7 | Multiplet | 1H |
| -OH | 3.0 - 5.0 | Singlet (broad) | 1H |
| ¹³C NMR (Carbon NMR) | |
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -COOH | 170 - 180 |
| =CH- | 135 - 145 |
| =CH₂ | 115 - 125 |
| -C(OH)- | 70 - 80 |
4.2. Infrared (IR) Spectroscopy
-
O-H Stretch (Alcohol & Carboxylic Acid): A very broad absorption in the range of 3500-2500 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.
-
C=C Stretch (Alkene): A medium absorption around 1640-1680 cm⁻¹.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Ineffective deprotonation of acetaldehyde. 2. Reaction temperature too high, favoring retro-aldol. 3. Insufficient reaction time. | 1. Ensure the base is not old or degraded. 2. Strictly maintain the reaction temperature at 0-5 °C. 3. Extend the reaction time and monitor by TLC. |
| Formation of Side Products | 1. Self-condensation of acetaldehyde. 2. Dehydration of the aldol product. | 1. Add acetaldehyde slowly to the glyoxylic acid solution to maintain a low concentration. 2. Avoid heating the reaction mixture, especially under basic or acidic conditions.[1][16] |
| Product Fails to Solidify | The product may be an oil at room temperature or contain impurities. | Purify the crude product using column chromatography (silica gel, with an ethyl acetate/hexanes solvent system) to remove impurities. |
References
- Aldol Condensation Reaction|Acetaldehyde|Acetaldol | 3-Hydroxy butanal | Organic Chemistry|Class-12|. (2023-02-08). YouTube.
-
Aldol Condensation Reactions Using Unknown Reactants Experiment. Science Learning Center. [Link]
-
Aldol Reaction. Chemistry Steps. [Link]
-
Aldol Reaction. University of Missouri–St. Louis. [Link]
-
Experiment 6 - Aldol Condensation. WebAssign. [Link]
-
Aldol reaction. Wikipedia. [Link]
-
Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]
-
Ethanal to 2-hydroxybut-3-enoicacid. YouTube. [Link]
-
What is the conversion of ethanal to this compound?. Quora. [Link]
-
How to convert ethanal to 2-Hydroxybut-3-en-1-oic acid. Quora. [Link]
- Method for preparing 3-methyl-2-butenoic acid.
-
23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Chemistry LibreTexts. [Link]
-
How to convert ethanal to 2-hydroxy-3 butenoic acid?. Chemistry Stack Exchange. [Link]
-
This compound | C4H6O3. PubChem. [Link]
-
Safety Data Sheet: Glyoxylic acid monohydrate. Carl ROTH. [Link]
-
Safety Data Sheet: Acetaldehyde. Carl ROTH. [Link]
-
SAFETY DATA SHEET 100010-Acetaldehyde. DC Fine Chemicals. [Link]
-
Acetaldehyde - Safety Data Sheet. Agilent. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Aldol reaction - Wikipedia [en.wikipedia.org]
- 4. webassign.net [webassign.net]
- 5. youtube.com [youtube.com]
- 6. carlroth.com [carlroth.com]
- 7. dcfinechemicals.com [dcfinechemicals.com]
- 8. agilent.com [agilent.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. carlroth.com [carlroth.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. cdhfinechemical.com [cdhfinechemical.com]
- 13. CAS 600-17-9: 2-Hydroxy-3-butenoic Acid | CymitQuimica [cymitquimica.com]
- 14. This compound | C4H6O3 | CID 160534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Aldol Reaction - Chemistry Steps [chemistrysteps.com]
Topic: HPLC and GC-MS Methods for the Quantification of 2-Hydroxybut-3-enoic Acid
An Application Note and Protocol for Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Challenge of 2-Hydroxybut-3-enoic Acid
This compound, also known as vinylglycolic acid, is a C4 alpha-hydroxy acid containing a terminal double bond.[1][2] Its structural features make it a molecule of interest in metabolic pathways and as a potential chiral building block in pharmaceutical synthesis. Accurate quantification in complex biological matrices is crucial for understanding its physiological roles and for quality control in drug development.
However, the physicochemical properties of this compound—high polarity, low molecular weight, and lack of a strong native chromophore—present significant analytical challenges. Direct injection onto standard chromatographic systems often results in poor peak shape, low retention on reversed-phase columns, and inadequate sensitivity.
This application note provides two robust, validated protocols for the reliable quantification of this compound.
-
Part I: HPLC with UV Detection following Pentafluorobenzyl Bromide (PFBBr) Derivatization. This method introduces a strongly UV-absorbing tag to the molecule, enabling highly sensitive detection.
-
Part II: Gas Chromatography-Mass Spectrometry (GC-MS) following Silylation. This gold-standard technique for small volatile molecules is enabled by converting the analyte into a thermally stable and volatile derivative suitable for GC analysis.
These protocols are designed to guide researchers through every step, from sample preparation to data analysis, while explaining the scientific rationale behind each procedural choice.
Part I: High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle of the Method
Direct HPLC-UV analysis of this compound is impractical due to its lack of a significant chromophore. This protocol overcomes this limitation by derivatizing the carboxylic acid functional group with 2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr). PFBBr is a versatile derivatizing agent that reacts with carboxylic acids to form PFB esters.[3][4][5] These derivatives are not only stable and soluble in common organic solvents but also possess a strong ultraviolet absorbance, allowing for highly sensitive quantification using a standard HPLC-UV detector.[6]
The derivatization is typically performed under phase-transfer catalysis conditions, where a catalyst facilitates the transfer of the deprotonated acid from the aqueous phase to the organic phase for reaction with PFBBr.[3][4]
Experimental Protocol: HPLC-PFBBr Method
1. Materials and Reagents
-
This compound standard (PubChem CID: 160534)
-
2,3,4,5,6-Pentafluorobenzyl bromide (PFBBr)
-
Tetrabutylammonium hydrogen sulfate (TBAHS) - Phase-transfer catalyst
-
Sodium hydroxide (NaOH)
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate (HPLC Grade)
-
Acetonitrile (ACN, HPLC Grade)
-
Ultrapure Water
-
Anhydrous Sodium Sulfate
-
Vortex mixer, Centrifuge, Nitrogen evaporator
2. Sample Preparation (Liquid-Liquid Extraction from Biological Matrix)
Causality: This extraction isolates organic acids from complex matrices like plasma or urine.[7][8] Acidification of the sample to a pH below the pKa of the analyte protonates the carboxylic acid group, increasing its hydrophobicity and promoting its partition into an immiscible organic solvent like ethyl acetate.[7][9]
-
Step 1: To 1 mL of the biological sample (e.g., plasma, urine) in a glass centrifuge tube, add an appropriate internal standard.
-
Step 2: Acidify the sample to pH < 2 by adding 50 µL of 6M HCl.[9] Vortex briefly.
-
Step 3: Add 4 mL of ethyl acetate. Vortex vigorously for 5 minutes to ensure thorough extraction of the analyte.
-
Step 4: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Step 5: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Step 6: Repeat the extraction (Steps 3-5) on the remaining aqueous layer and combine the organic extracts to maximize recovery.
-
Step 7: Dry the pooled organic extract by passing it through a small column containing anhydrous sodium sulfate.
-
Step 8: Evaporate the extract to complete dryness under a gentle stream of nitrogen at 35-40°C. The residue contains the isolated acid.
3. Derivatization Protocol
Causality: The PFBBr reagent reacts with the carboxylate anion. The TBAHS catalyst pairs with this anion, shuttling it into the organic phase where the reaction occurs efficiently.[3][4]
-
Step 1: Reconstitute the dried extract from Step 8 in 100 µL of a 1:1 solution of Acetonitrile and 10 mM TBAHS in water.
-
Step 2: Add 100 µL of a 1% PFBBr solution in acetone.
-
Step 3: Cap the vial tightly and heat at 60°C for 30 minutes.
-
Step 4: After cooling to room temperature, evaporate the solvent under a gentle stream of nitrogen.
-
Step 5: Reconstitute the dried derivative in 200 µL of the mobile phase (e.g., 70:30 Acetonitrile:Water).
-
Step 6: Filter the solution through a 0.22 µm syringe filter before injection.
4. HPLC Instrumentation and Conditions
Causality: A C18 column is used for reversed-phase separation of the relatively non-polar PFB derivative. The mobile phase composition is optimized to achieve good resolution and peak shape. Detection is set at a wavelength where the pentafluorobenzyl group strongly absorbs.
| Parameter | Recommended Setting |
| HPLC System | Standard HPLC with UV/Vis or DAD Detector |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: 70% Acetonitrile, 30% Water |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| UV Detection | 254 nm |
| Run Time | ~15 minutes (adjust as needed) |
Workflow and Data Visualization
Caption: HPLC-PFBBr workflow for this compound.
Part II: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of the Method
GC-MS is a highly sensitive and specific technique ideal for the analysis of small molecules. However, due to its polarity and low volatility, this compound cannot be analyzed directly.[10][11] A derivatization step is mandatory to convert the polar hydroxyl (-OH) and carboxyl (-COOH) groups into non-polar, thermally stable, and volatile substitutes.[9][12][13]
This protocol employs silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) . MTBSTFA is a powerful silylating agent that replaces the active hydrogens on both the hydroxyl and carboxyl groups with tert-butyldimethylsilyl (t-BDMS) groups.[14] The resulting t-BDMS derivatives are significantly more volatile and exhibit excellent thermal stability.[15] Furthermore, they are over 10,000 times more stable to hydrolysis than their corresponding TMS derivatives and produce characteristic, easily interpretable mass spectra, which is highly advantageous for quantification in complex matrices.[14][16][17]
Experimental Protocol: GC-MS Silylation Method
1. Materials and Reagents
-
This compound standard
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)
-
Pyridine or Acetonitrile (Anhydrous/Derivatization Grade)
-
All reagents for Liquid-Liquid Extraction (as listed in Part I)
2. Sample Preparation
-
Follow the exact same Liquid-Liquid Extraction protocol (Steps 1-8) as detailed in Part I to isolate the acid from the biological matrix. It is critical that the final dried extract is completely free of water, as moisture will readily consume the silylating reagent.
3. Derivatization Protocol
Causality: The MTBSTFA reagent reacts with the active hydrogens in the presence of a catalyst or solvent. Heating ensures the reaction proceeds to completion for both the sterically accessible carboxyl group and the hydroxyl group.[17]
-
Step 1: To the completely dry residue from the extraction, add 50 µL of anhydrous acetonitrile (or pyridine) and 50 µL of MTBSTFA.
-
Step 2: Cap the vial tightly and vortex for 30 seconds.
-
Step 3: Heat the vial at 70-80°C for 30 minutes to ensure complete derivatization of both functional groups.[9]
-
Step 4: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system. No further workup is typically required as the byproducts are volatile.
4. GC-MS Instrumentation and Conditions
Causality: A non-polar column like a DB-5ms is well-suited for separating the non-polar t-BDMS derivative. The temperature program is designed to elute the derivatized analyte with a good peak shape. For quantification, Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring characteristic fragment ions of the derivative.
| Parameter | Recommended Setting |
| GC-MS System | Standard GC with Mass Selective Detector |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Injector Temp. | 250°C |
| Injection Mode | Splitless (1 µL injection) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Start at 80°C, hold for 1 min. Ramp to 280°C at 15°C/min. Hold for 5 min. |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
5. Expected Mass Spectra and SIM Ions
The di-t-BDMS derivative of this compound will produce a characteristic fragmentation pattern. The most abundant and unique ions should be selected for SIM analysis. While the exact spectrum must be determined experimentally, characteristic ions for t-BDMS derivatives often arise from the loss of a tert-butyl group ([M-57]⁺).
| Ion Type | Expected m/z (Hypothetical) | Role |
| [M-57]⁺ | (Molecular Ion - 57) | Quantifier Ion |
| Other Fragments | TBD experimentally | Qualifier Ion 1 |
| Other Fragments | TBD experimentally | Qualifier Ion 2 |
Workflow and Data Visualization
Caption: GC-MS silylation workflow for this compound.
Method Comparison
| Feature | HPLC-UV (PFBBr Derivatization) | GC-MS (Silylation Derivatization) |
| Principle | UV absorbance of a chemical tag | Mass-to-charge ratio of a volatile derivative |
| Sensitivity | High, dependent on the chromophore | Very High, especially in SIM mode |
| Specificity | Moderate; relies on chromatographic separation | Very High; relies on both retention time and mass fragmentation pattern |
| Sample Prep | Derivatization can be complex (phase-transfer) | Requires absolute exclusion of water |
| Instrumentation | Widely available (standard HPLC-UV) | More specialized instrumentation |
| Throughput | Generally higher due to simpler post-derivatization steps | Can be lower due to longer GC run times |
| Chiral Analysis | Possible with a chiral stationary phase | Possible via diastereomeric derivatization[18] |
Conclusion
Both HPLC-UV and GC-MS offer viable and robust platforms for the quantification of this compound, provided that an appropriate derivatization strategy is employed. The HPLC method with PFBBr derivatization is an excellent choice for laboratories where high-throughput UV-based analysis is standard. The GC-MS method with MTBSTFA silylation provides superior specificity and sensitivity, making it the preferred method for complex matrices or when trace-level quantification is required. The choice between these methods should be guided by the specific requirements of the research, available instrumentation, and the complexity of the sample matrix.
References
- BenchChem. (n.d.). Application Note: Chiral Separation of 2-Hydroxy-3-Methylbutanoic Acid Enantiomers by HPLC.
- Sigma-Aldrich. (n.d.). Product Information - 90257 2,3,4,5,6-Pentafluorobenzyl bromide.
- Sigma-Aldrich. (n.d.). Pentafluorobenzyl bromide (PFBBr) - Product Information Sheet.
- Tsikas, D. (2016). Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates.
- Science.gov. (n.d.). pentafluorobenzyl bromide derivatization: Topics by Science.gov.
- Regis Technologies. (n.d.). MtBSTFA - Product Information.
- BenchChem. (n.d.). Application Note: Derivatization of Ethyl 2-hydroxy-2-methylbut-3-enoate for Gas Chromatography-Mass Spectrometry (GC-MS).
- BenchChem. (n.d.). Application Note: GC-MS Analysis of (S)-2-Hydroxy-3-methylbutanoic Acid Derivatives.
- Jin, M. J., & Kim, K. R. (2000). Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by achiral dual-capillary column gas chromatography.
- Mondal, P., et al. (2016). Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting. Indian Journal of Clinical Biochemistry, 31(3), 320-324.
- Thermo Fisher Scientific. (n.d.). Sample preparation techniques for AAS, ICP-OES and ICP-MS for regulated testing laboratories.
- Han, J., & Lin, K. (2020). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Molecules, 25(22), 5456.
- Tsikas, D. (2017). Pentafluorobenzyl bromide-A Versatile Derivatization Agent in Chromatography and Mass Spectrometry: I. Analysis of Inorganic Anions and Organophosphates.
- Suneetha, A., & Rao, P. R. (2015). Extraction of Drugs and Metabolites from Biological Matrices. International Journal of Pharmaceutical Sciences Review and Research, 32(1), 127-135.
- Sigma-Aldrich. (n.d.). N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide for GC derivatization.
- Creative Proteomics. (n.d.). How Are Short-Chain Fatty Acids Measured?.
- Supelco. (n.d.). A Guide to Derivatization Reagents for GC.
- SlideShare. (n.d.). extraction of drug from biological matrix.pptx.
- Han, J., et al. (2021). Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. Current Protocols, 1(4), e117.
- Li, D., et al. (2021). MTBSTFA derivatization-LC-MS/MS approach for the quantitative analysis of endogenous nucleotides in human colorectal carcinoma cells. Journal of Pharmaceutical and Biomedical Analysis, 194, 113783.
- Lanças, F. M., et al. (2014). Suitability of N,O-bis(trimethylsilyl)trifluoroacetamide and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide as derivatization reagents for the determination of the estrogens estrone and 17α-ethinylestradiol by gas chromatography-mass spectrometry. Journal of the Brazilian Chemical Society, 25(8), 1515-1522.
- Kansas Bio. (n.d.). Advancements in Sample Prep for LCMS-MS Organic Acid Analysis.
- Han, J., et al. (2021). Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry. Current Protocols in Chemical Biology, 13(2), e102.
- SickKids Research Institute. (n.d.). Sample Preparation - SPARC BioCentre Molecular Analysis.
- Dascalu, A., & Lavric, V. (2012). Derivatization Methods in GC and GC/MS. Gas Chromatography - Biochemicals, Narcotics and Essential Oils.
- protocols.io. (2023). Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis.
- Agilent Technologies. (n.d.). Sample Preparation Techniques for Biological Matrices.
- Quora. (2017). How to convert ethanal to 2-Hydroxybut-3-en-1-oic acid.
- Al-Majmaie, S., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Molecules, 28(17), 6245.
- BenchChem. (n.d.). Application Note: Derivatization of 2,3-Dimethylbutanoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis.
- ResearchGate. (n.d.). GC-MS analysis for functional validation of module 2 by converting....
- Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
- PubChem. (n.d.). This compound.
- Quora. (2014). What is the conversion of ethanal to this compound?.
- National Center for Biotechnology Information. (n.d.). This compound | C4H6O3 | CID 160534.
Sources
- 1. PubChemLite - this compound (C4H6O3) [pubchemlite.lcsb.uni.lu]
- 2. This compound | C4H6O3 | CID 160534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Pentafluorobenzyl bromide-A versatile derivatization agent in chromatography and mass spectrometry: I. Analysis of inorganic anions and organophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. extraction of drug from biological matrix.pptx [slideshare.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. weber.hu [weber.hu]
- 13. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 14. MtBSTFA - Regis Technologies [registech.com]
- 15. gcms.cz [gcms.cz]
- 16. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S)-(+)-3-methyl-2-butyl esters by achiral dual-capillary column gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Butenoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive technical guide to the palladium-catalyzed cross-coupling reactions of butenoic acid derivatives. This document is designed to offer not just procedural steps, but also a deep understanding of the underlying principles, enabling researchers to troubleshoot and adapt these powerful synthetic methodologies for their specific needs in academic research and drug development.
Introduction: The Synthetic Power of Butenoic Acid Derivatives and Palladium Catalysis
Butenoic acid derivatives are valuable building blocks in organic synthesis, serving as precursors to a wide array of pharmaceuticals, natural products, and functional materials. The strategic functionalization of these motifs through carbon-carbon bond formation is a cornerstone of modern synthetic chemistry. Palladium-catalyzed cross-coupling reactions have emerged as a revolutionary tool in this context, offering unparalleled efficiency, functional group tolerance, and predictable stereochemical outcomes.[1][2] The 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, underscored the profound impact of these reactions on chemical synthesis.
This guide will delve into three key palladium-catalyzed cross-coupling reactions applied to butenoic acid derivatives: the Heck-Mizoroki, Suzuki-Miyaura, and Sonogashira reactions. Each section will provide a mechanistic overview, detailed experimental protocols, and critical insights into reaction optimization.
The General Catalytic Cycle: A Unifying Principle
A fundamental understanding of the general palladium-catalyzed cross-coupling cycle is crucial for mastering these reactions. The cycle typically involves a Pd(0)/Pd(II) redox couple and proceeds through three key elementary steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
I. The Heck-Mizoroki Reaction: Arylation and Vinylation of the Alkene Moiety
The Heck-Mizoroki reaction is a powerful method for the arylation or vinylation of alkenes, making it highly suitable for the functionalization of butenoic acid derivatives.[3][4] This reaction typically involves the coupling of an aryl or vinyl halide (or triflate) with the alkene of the butenoic acid derivative in the presence of a palladium catalyst and a base.
A notable advancement in this area is the carboxylic-acid-directed oxidative Heck reaction, which allows for the direct synthesis of 4-aryl-3-butenoic acids.[5][6] This approach offers a more atom-economical route by avoiding the pre-functionalization of the butenoic acid derivative.
Mechanism of the Heck Reaction
The Heck reaction follows a variation of the general catalytic cycle that involves migratory insertion of the alkene into a palladium-aryl/vinyl bond, followed by β-hydride elimination.
Caption: Catalytic cycle of the Heck-Mizoroki reaction.
Experimental Protocol: Synthesis of 4-Phenyl-3-butenoic Acid
This protocol is adapted from a carboxylic-acid-directed oxidative Heck reaction.[5][6]
Materials:
-
3-Butenoic acid
-
Phenylsulfonyl hydrazide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
1,4-Dioxane
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried Schlenk tube, add 3-butenoic acid (1.0 mmol), phenylsulfonyl hydrazide (1.2 mmol), Pd(OAc)₂ (5 mol%), and Cu(OAc)₂ (2.0 equiv.).
-
Evacuate and backfill the tube with an inert gas (N₂ or Ar) three times.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Stir the reaction mixture at 100 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove the catalyst.
-
Wash the filtrate with 1 M HCl (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-phenyl-3-butenoic acid.
Causality Behind Experimental Choices:
-
Palladium(II) acetate: A common and effective palladium precursor that is reduced in situ to the active Pd(0) species.
-
Copper(II) acetate: Acts as an oxidant to regenerate the active Pd(II) catalyst in the oxidative Heck variant.
-
1,4-Dioxane: A high-boiling polar aprotic solvent suitable for this reaction temperature.
-
Inert Atmosphere: Prevents the oxidation and deactivation of the palladium catalyst.
II. The Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2][7] For butenoic acid derivatives, this reaction can be employed to introduce aryl or vinyl substituents at a halogenated position, or conversely, a butenoic acid derivative bearing a boronic acid or ester can be coupled with an aryl or vinyl halide. The synthesis of α,β-unsaturated esters via Suzuki-Miyaura coupling is a particularly valuable application.[8]
Mechanism of the Suzuki-Miyaura Coupling
The key distinguishing step in the Suzuki-Miyaura coupling is the transmetalation of the organic group from the boron atom to the palladium center. This step is typically facilitated by a base.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of Ethyl (E)-3-(4-methoxyphenyl)acrylate
This protocol describes the coupling of a vinylboronic acid pinacol ester with an aryl halide.
Materials:
-
(E)-2-(prop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (vinylboronic acid pinacol ester)
-
4-Iodoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Toluene
-
Water
-
Nitrogen or Argon gas
Procedure:
-
In a Schlenk tube, combine 4-iodoanisole (1.0 mmol), (E)-2-(prop-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.2 mmol), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%).
-
Add potassium phosphate (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add toluene (4 mL) and water (0.4 mL).
-
Stir the mixture vigorously at 80 °C for 6 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography (hexane/ethyl acetate) to obtain the product.
Causality Behind Experimental Choices:
-
SPhos: A bulky and electron-rich phosphine ligand that promotes the oxidative addition of the aryl halide and facilitates the reductive elimination step, leading to high catalytic activity.[9]
-
Potassium Phosphate: A moderately strong base that activates the boronic ester for transmetalation without causing significant side reactions.
-
Toluene/Water: A biphasic solvent system that is effective for Suzuki-Miyaura couplings, with the water aiding in the dissolution of the base and activation of the boronic ester.
III. The Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] This reaction is invaluable for synthesizing conjugated enynes, which are important structural motifs in many biologically active molecules. The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, although copper-free protocols have been developed to avoid the formation of alkyne homocoupling byproducts (Glaser coupling).[11][12][13][14]
Mechanism of the Sonogashira Coupling
The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle similar to other cross-coupling reactions and a copper cycle that facilitates the formation of a copper acetylide intermediate.
Caption: Catalytic cycles of the copper-co-catalyzed Sonogashira coupling.
Experimental Protocol: Copper-Free Sonogashira Coupling of Ethyl 3-Iodoacrylate
This protocol outlines a copper-free approach to minimize homocoupling side products.
Materials:
-
Ethyl 3-iodoacrylate
-
Phenylacetylene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (CH₃CN)
-
Nitrogen or Argon gas
Procedure:
-
To a Schlenk tube, add Pd₂(dba)₃ (1.5 mol%) and XPhos (6 mol%).
-
Evacuate and backfill with inert gas three times.
-
Add anhydrous acetonitrile (3 mL).
-
Stir the mixture at room temperature for 10 minutes to form the active catalyst.
-
Add ethyl 3-iodoacrylate (1.0 mmol), phenylacetylene (1.2 mmol), and cesium carbonate (2.0 mmol).
-
Stir the reaction mixture at 60 °C for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool to room temperature, dilute with diethyl ether (20 mL), and filter through Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexane/ethyl acetate) to yield the desired enyne.
Causality Behind Experimental Choices:
-
Pd₂(dba)₃: A stable Pd(0) source that is readily activated.
-
XPhos: A bulky, electron-rich ligand that promotes the catalytic cycle, particularly for less reactive halides.
-
Cesium Carbonate: A strong base that is effective in deprotonating the terminal alkyne in the absence of a copper co-catalyst.
-
Copper-Free Conditions: Avoids the formation of diynes resulting from the Glaser coupling of the terminal alkyne, which can be a significant side reaction in copper-catalyzed systems.[11][12][13][14]
Data Summary and Comparison
| Reaction Type | Typical Substrates (Butenoic Acid Derivative) | Key Reagents | Advantages | Challenges |
| Heck-Mizoroki | Butenoic acid, Halo-butenoates | Aryl/Vinyl Halide or Triflate, Base | High functional group tolerance, good for C(sp²)-C(sp²) bond formation on the alkene. | Regioselectivity can be an issue. |
| Suzuki-Miyaura | Borylated or Halogenated Butenoates | Organoboronic Acid/Ester, Base | Mild reaction conditions, commercially available reagents, low toxicity of boron reagents. | Stability of some boronic acids. |
| Sonogashira | Halogenated Butenoates | Terminal Alkyne, Base, (Optional: Cu(I) salt) | Direct introduction of alkynyl groups, forms conjugated enynes. | Potential for alkyne homocoupling (Glaser coupling) in copper-catalyzed systems. |
Conclusion and Future Outlook
Palladium-catalyzed cross-coupling reactions of butenoic acid derivatives represent a powerful and versatile platform for the synthesis of complex organic molecules. By understanding the fundamental mechanisms and the rationale behind the choice of reagents and conditions, researchers can effectively apply these methods to their specific synthetic targets. The continued development of more active and selective catalysts and ligands promises to further expand the scope and utility of these reactions in both academic and industrial settings.
References
- Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.
- Doucet, H., & Hierso, J. C. (2007). Palladium-catalysed cross-coupling reactions (Heck, Suzuki, Sonogashira, Stille, Hiyama-Denmark) for the synthesis of aryl-aryl and aryl-vinyl bonds. Topics in Current Chemistry, 289, 41-105.
- Yang, S., Liu, L., Zhou, Z., Huang, Z., & Zhao, Y. (2021).
- Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 129(11), 3358–3366.
- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Yang, S., Liu, L., Zhou, Z., Huang, Z., & Zhao, Y. (2021).
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470.
- Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
- Badone, D., Baroni, M., Cardamone, R., Ielmini, A., & Guzzi, U. (1997). A Highly Efficient Palladium-Catalyzed Suzuki Cross-Coupling of Aryl Bromides with Aryl- and Vinylboronic Acids in Water. The Journal of Organic Chemistry, 62(21), 7170–7173.
- Stoltz, B. M. (2004). Palladium-Catalyzed Aerobic Oxidative Heck Reactions.
- Rossi, R., Bellina, F., & Lessi, M. (2011). Highly selective palladium-catalyzed Suzuki–Miyaura cross-coupling reactions of β-halo-α,β-unsaturated esters. Tetrahedron, 67(37), 6969-7025.
- Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between pathways for transmetalation in Suzuki–Miyaura reactions. Journal of the American Chemical Society, 133(7), 2116–2119.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
- Takagi, J., Takahashi, K., Ishiyama, T., & Miyaura, N. (2000). Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with 1-Alkenyl Halides or Triflates: A Stereoselective Synthesis of 1-Alkenylboronates. Journal of the American Chemical Society, 122(51), 12611–12612.
- Miyaura, N. (2002). Organoboron Compounds. In Cross-Coupling Reactions (pp. 11-59). Springer, Berlin, Heidelberg.
- Dong, G., & Teo, P. (2011). Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to α,β-Unsaturated Lactams: Enantioselective Construction of All-Carbon Quaternary Stereocenters in Saturated Nitrogen-Containing Heterocycles. Organic Letters, 13(10), 2588–2591.
- Sarma, B., & Sarma, D. (2017). A Protocol for Ligand Free Suzuki–Miyaura Cross-Coupling Reactions in WEB at Room Temperature. ChemistrySelect, 2(28), 8829-8833.
- Sonogashira, K. (2009). The Sonogashira reaction. In Handbook of organopalladium chemistry for organic synthesis (Vol. 1, pp. 493-529).
- Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066.
- Gøgsig, T. M., & Skrydstrup, T. (2012). Palladium-Catalyzed Aerobic Alkene Arylboration: Coupling Aryl Boronic Acids, Alkenes, and Bis(pinacol)diboron. Organic Letters, 14(10), 2548–2551.
- Miyaura, N., & Suzuki, A. (1981). Stereoselective synthesis of arylated (E)-alkenes by the reaction of alk-1-enylboranes with aryl halides in the presence of palladium catalyst.
- Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470.
- Jones, W. D. (2003). The Sonogashira reaction. In Transition metals for organic synthesis (Vol. 1, pp. 107-116).
- Al-Masum, M., & Livinghouse, T. (2000). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Organic Letters, 2(22), 3543–3545.
- Kotha, S., Lahiri, K., & Kashinath, D. (2002). The Suzuki–Miyaura cross-coupling reaction: a comprehensive review. Tetrahedron, 58(48), 9633-9695.
- Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical reviews, 107(3), 874-922.
- Larock, R. C. (2009). Modern Heck Reactions. In Comprehensive Organic Synthesis II (pp. 231-326). Elsevier.
- de Vries, J. G. (2001). The Heck reaction.
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Heck Reaction [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-Catalyzed Direct C-H Arylation of 3-Butenoic Acid Derivatives [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 13. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Application Note: Advanced Derivatization Strategies for the Analysis of 2-Hydroxybut-3-enoic Acid
Introduction: The Analytical Challenge of a Polar Analyte
2-Hydroxybut-3-enoic acid, also known as vinylglycolic acid, is a bifunctional molecule featuring a carboxylic acid, a secondary alcohol, and a vinyl group.[1] Its presence and quantification are of interest in various fields, from metabolic studies to its use as a synthetic intermediate. However, the direct analysis of this compound, particularly by gas chromatography (GC), is fraught with challenges. The presence of polar, active hydrogen atoms in both the hydroxyl (-OH) and carboxyl (-COOH) groups leads to low volatility, poor thermal stability, and a high propensity for hydrogen bonding.[2][3] These characteristics result in poor chromatographic performance, including broad, tailing peaks and potential analyte degradation in the high-temperature environment of a GC injector and column.
To overcome these limitations, chemical derivatization is an essential sample preparation step.[4] This process modifies the analyte by replacing the active hydrogens with nonpolar functional groups, thereby increasing its volatility and thermal stability.[3][5] This application note provides a comprehensive guide to the theory and practice of derivatizing this compound for robust and reliable analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
The Rationale: Why Derivatization is Essential
The primary goal of derivatization for GC analysis is to transform a polar, non-volatile compound into a thermally stable and volatile derivative suitable for introduction into the gas phase. This is achieved by targeting the specific functional groups responsible for the undesirable properties.
Causality Behind Derivatization:
-
Increased Volatility: By replacing the active hydrogens on the hydroxyl and carboxyl groups, intermolecular hydrogen bonding is eliminated. This significantly lowers the boiling point of the analyte, allowing it to vaporize at temperatures compatible with GC analysis.[2][3]
-
Enhanced Thermal Stability: The resulting derivatives, such as silyl ethers and esters, are generally more resistant to thermal degradation in the GC inlet and column compared to the parent acid.
-
Improved Chromatography: The reduction in polarity minimizes interactions with active sites on the column and liner surfaces, leading to sharper, more symmetrical peaks and improved separation from other matrix components.[4][5]
-
Enhanced Mass Spectrometric Identification: Derivatization introduces specific chemical moieties that yield characteristic and predictable fragmentation patterns in the mass spectrometer, aiding in structural confirmation and improving sensitivity. For example, tert-butyldimethylsilyl (TBDMS) derivatives famously produce a prominent [M-57]⁺ ion, which is a strong indicator of the molecular weight.[6][7]
The workflow for analyzing this compound invariably involves an extraction step to isolate it from the sample matrix, followed by a robust derivatization reaction prior to GC-MS injection.
Core Derivatization Strategies for GC-MS
The most effective and widely used strategy for derivatizing compounds with both hydroxyl and carboxyl groups, like this compound, is silylation . This single-step reaction can derivatize both functional groups simultaneously.
Silylation: The Gold Standard
Silylation involves the replacement of an active hydrogen with a silyl group, most commonly a trimethylsilyl (TMS) or a tert-butyldimethylsilyl (TBDMS) group.[3][8][9]
TMS derivatization is a rapid and effective method for many applications. The resulting TMS derivatives are highly volatile.
-
Key Reagents:
-
MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide): Considered one of the strongest and cleanest TMS donors. A key advantage is that its byproducts are highly volatile and elute with the solvent front, preventing interference with early-eluting analytes.[6][10][11]
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): Another powerful TMS donor with similar reactivity to MSTFA.[6][10][12] It is often used with a catalyst, TMCS (Trimethylchlorosilane) , typically at 1%, to increase the reactivity for derivatizing sterically hindered or less reactive functional groups.[10][13]
-
TBDMS derivatives offer distinct advantages over their TMS counterparts, making them preferable for many quantitative and structural confirmation studies.
-
Key Reagent:
-
Key Advantages:
-
Enhanced Stability: TBDMS ethers are approximately 10,000 times more stable towards hydrolysis than TMS ethers, making them more robust during sample workup and storage.[3][6]
-
Informative Mass Spectra: TBDMS derivatives exhibit a characteristic and often intense [M-57]⁺ fragment ion resulting from the loss of a tert-butyl group. This feature is invaluable for determining the molecular weight of the parent compound.[6]
-
Two-Step Esterification and Silylation
An alternative, though less common, approach is a two-step method. First, the carboxylic acid is converted to an ester (e.g., a methyl ester), followed by silylation of the hydroxyl group.[2][14] This can be useful in complex matrices but is generally less efficient than a one-step silylation of both groups.
-
Esterification Reagents: Methanol with an acid catalyst like boron trifluoride (BF3) or acetyl chloride is commonly used.[2][14][15]
-
Silylation Reagents: Following esterification and removal of the esterification reagent, silylating agents like MSTFA or BSTFA are used to derivatize the remaining hydroxyl group.
Detailed Experimental Protocols
Safety Precaution: Derivatization reagents are sensitive to moisture and should be handled in a dry environment (e.g., under a nitrogen or argon atmosphere).[6][7] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.
Protocol 1: One-Step TMS Derivatization using MSTFA
-
Principle: This protocol utilizes MSTFA to simultaneously convert the hydroxyl and carboxyl groups of this compound into their corresponding TMS ether and TMS ester, respectively. This is a rapid and highly effective method for producing a volatile derivative for GC-MS analysis.[11][16]
-
Reagents and Materials:
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), derivatization grade
-
Pyridine or Acetonitrile (anhydrous)
-
Dried sample extract containing this compound
-
GC vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas line for evaporation
-
-
Step-by-Step Procedure:
-
Sample Preparation: Ensure the sample extract is completely dry. Place the sample tube under a gentle stream of dry nitrogen to remove all residual solvent. Moisture will consume the derivatizing reagent and lead to incomplete reactions.[7]
-
Reagent Addition: To the dried residue in a GC vial, add 50 µL of anhydrous pyridine or acetonitrile to redissolve the analyte.
-
Derivatization: Add 50 µL of MSTFA to the vial. For enhanced reactivity, 1% TMCS can be included with the MSTFA, although MSTFA alone is often sufficient for organic acids.[10]
-
Reaction: Cap the vial tightly and vortex briefly. Heat the vial at 70°C for 30 minutes in a heating block.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for GC-MS analysis. A 1 µL aliquot is typically injected.
-
Protocol 2: One-Step TBDMS Derivatization using MTBSTFA
-
Principle: This protocol employs MTBSTFA to form the more stable TBDMS derivative. This method is ideal for applications requiring high stability and definitive mass spectral identification via the characteristic [M-57]⁺ ion.[6][7]
-
Reagents and Materials:
-
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), derivatization grade
-
Acetonitrile (anhydrous)
-
Dried sample extract containing this compound
-
GC vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Nitrogen gas line for evaporation
-
-
Step-by-Step Procedure:
-
Sample Preparation: As in Protocol 1, ensure the sample extract is completely free of water and solvent by drying under a stream of nitrogen.
-
Reagent Addition: To the dried residue, add 100 µL of acetonitrile followed by 100 µL of MTBSTFA.[7]
-
Reaction: Tightly cap the vial and vortex. Heat at 80-100°C for 1-2 hours. TBDMS derivatization often requires more stringent conditions (higher temperature, longer time) than TMS derivatization to achieve complete reaction.[7]
-
Cooling: Let the vial cool to room temperature before opening.
-
Analysis: The derivatized sample is ready for injection into the GC-MS system.
-
Analytical Method Parameters and Data
The following table provides typical starting parameters for GC-MS analysis. These should be optimized for the specific instrument and column used.
| Parameter | Typical Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A nonpolar phase is required for analyzing silyl derivatives and provides excellent separation.[3] |
| Injector Temperature | 250 - 280 °C | Ensures rapid and complete vaporization of the derivative without causing thermal degradation. |
| Injection Mode | Splitless (for trace analysis) or Split (10:1 to 50:1) | Choice depends on analyte concentration. |
| Carrier Gas | Helium, constant flow at ~1.0-1.2 mL/min | Standard carrier gas for GC-MS. |
| Oven Program | Initial: 60°C for 2 min, Ramp: 10°C/min to 280°C, Hold: 5 min | A starting point to be optimized for desired separation from matrix components. |
| MS Transfer Line | 280 °C | Prevents condensation of the analyte before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization (EI). |
| MS Mode | Full Scan (m/z 50-500) for identification; Selected Ion Monitoring (SIM) for quantification. | Full scan provides qualitative data, while SIM mode offers superior sensitivity and selectivity for target analytes. |
Characteristic Ions for SIM Analysis:
| Derivative | Parent Ion (M+) | Key Fragment Ions (m/z) | Notes |
| Di-TMS Derivative | 246 | 231 ([M-15]⁺), 147 ([COOTMS]⁺), 117 | m/z 147 is often a prominent ion for TMS-derivatized acids.[17] |
| Di-TBDMS Derivative | 330 | 273 ([M-57]⁺), 213, 173 | The [M-57]⁺ fragment (loss of tert-butyl) is the hallmark of TBDMS derivatives and is excellent for quantification.[6] |
Considerations for LC-MS Analysis
While GC-MS is the preferred method following derivatization, Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed, sometimes without derivatization. However, the high polarity and low molecular weight of this compound can lead to poor retention on traditional reversed-phase columns.[18]
For LC-MS, derivatization can be used to:
-
Increase Retention: Adding a hydrophobic tag to the molecule will increase its retention time on a C18 column.
-
Enhance Ionization: Introducing a group that is easily ionizable (e.g., one with a permanent positive charge or high proton affinity) can significantly improve sensitivity in the MS detector.[19]
A common strategy for derivatizing carboxylic acids for LC-MS is the use of reagents like 3-nitrophenylhydrazine (3-NPH) , which reacts with the carboxyl group to form a stable hydrazone that ionizes well in negative ESI mode.[18]
Conclusion
The successful analysis of this compound by GC-MS is critically dependent on a well-executed derivatization strategy. Silylation, using either MSTFA for TMS derivatives or MTBSTFA for the more stable TBDMS derivatives, is the most robust and reliable approach. These methods effectively increase analyte volatility and thermal stability, leading to excellent chromatographic performance and high-quality mass spectral data. The protocols and parameters provided in this note serve as a validated starting point for researchers, scientists, and drug development professionals to develop and implement quantitative methods for this and other challenging polar hydroxy acids.
References
- Acids: Derivatization for GC Analysis. (n.d.). Google Books.
- Derivatization reagents for GC. (n.d.). Adis International.
-
Lepage, G., & Roy, C. C. (1988). A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography. Journal of Lipid Research, 29(2), 227-235. Retrieved from [Link]
-
Wang, Z., et al. (2024). Rapid On-Column Esterification and Separation of Carboxylic Acids in Petroleum Fractions. Energy & Fuels. Retrieved from [Link]
-
Smart, K. F., et al. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 31-46. Retrieved from [Link]
-
Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. (2025). YouTube. Retrieved from [Link]
-
Al-Dirbashi, O. Y., et al. (2008). Chemical structure and reactions of derivatizing agents MSTFA and BSTFA with polar analytes. Journal of Chromatography B, 875(1), 143-149. Retrieved from [Link]
-
Which is better MSTFA or BSTFA for derivatisation sugar and organic acid? (2017). ResearchGate. Retrieved from [Link]
-
Esposito, G. G. (1972). Estimation of Carboxylic Acids in Synthetic Polymers by Transesterification and Gas-Liquid Chromatography. Defense Technical Information Center. Retrieved from [Link]
-
J. M. F. Douse. (2012). Derivatization Methods in GC and GC/MS. IntechOpen. Retrieved from [Link]
-
Müller, G., & Norpoth, K. (1981). Chromatographic determination of thiodiglycolic acid - a metabolite of vinyl chloride. Archives of Toxicology, 48(4), 289-292. Retrieved from [Link]
-
Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(16), 5894-5903. Retrieved from [Link]
-
GC Derivatization. (n.d.). Regis Technologies. Retrieved from [Link]
-
Duan, G. L., et al. (2020). Development and Verification of a Precolumn Derivatization LC-MS/MS Method for the Pharmacokinetic Study of Houttuynine of Houttuynia Essential Oil. Molecules, 25(21), 5131. Retrieved from [Link]
-
What is the conversion of ethanal to this compound? (2014). Quora. Retrieved from [Link]
-
Carlin, S., et al. (2022). Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. Chemistry, 4(4), 1394-1419. Retrieved from [Link]
-
Kyriakou, E., et al. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Molecules, 27(18), 5855. Retrieved from [Link]
-
De un-Cio, R. M., et al. (2021). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Metabolites, 11(4), 232. Retrieved from [Link]
-
Alcohol Biomarkers by LC-MS/MS. (n.d.). Advanced Chromatography Technologies Ltd. Retrieved from [Link]
-
Cautela, D., et al. (2025). HPLC-MS/MS method for simultaneous analysis of plasma 2-hydroxybutyrate and 2-hydroxyisobutyrate: Development and clinical significance. Clinica Chimica Acta, 565, 120023. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. This compound | C4H6O3 | CID 160534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. gcms.cz [gcms.cz]
- 4. diverdi.colostate.edu [diverdi.colostate.edu]
- 5. weber.hu [weber.hu]
- 6. adis-international.ro [adis-international.ro]
- 7. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. GC Derivatization Reagents | [Analytical Chemistry]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 10. Silylation Reagents | Thermo Fisher Scientific [thermofisher.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A rapid and simple method for the esterification of fatty acids and steroid carboxylic acids prior to gas-liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Optimizing reaction conditions for 2-Hydroxybut-3-enoic acid synthesis
Technical Support Center: Synthesis of 2-Hydroxybut-3-enoic Acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are working with or looking to optimize the synthesis of this valuable chiral building block. As a precursor for various pharmaceuticals, including ACE inhibitors, achieving an efficient and controlled synthesis is paramount.[1][2] This document provides in-depth answers to common questions and robust troubleshooting strategies based on established chemical principles and field experience.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthetic strategy for this compound.
Q1: What are the primary synthetic routes to this compound?
A1: There are two main strategies, each with distinct advantages:
-
Chemical Synthesis (Classical Approach): The most commonly cited method involves a multi-step conversion from simple aldehydes.[3][4][5] This route typically starts with a crossed aldol condensation of ethanal (acetaldehyde) and formaldehyde to produce acrolein. The acrolein is then converted to a cyanohydrin, which is subsequently hydrolyzed to yield the final product.[4][5]
-
Biocatalytic (Enzymatic) Synthesis: For applications requiring high stereoselectivity (e.g., synthesis of a specific enantiomer for a pharmaceutical intermediate), enzymatic methods are superior. These routes often employ ketoreductase or dehydrogenase enzymes to perform asymmetric reduction of a keto-acid precursor, yielding enantiomerically pure (S)- or (R)-2-hydroxybut-3-enoic acid derivatives.[1][6]
Q2: Why is the aldol condensation/cyanohydrin pathway so common for the chemical route?
A2: This pathway is favored due to the low cost and ready availability of the starting materials (ethanal and formaldehyde). It is a classic, well-documented method for carbon-carbon bond formation and functional group manipulation. The process logically builds the four-carbon backbone while introducing the necessary hydroxyl and carboxylic acid functionalities in a stepwise, controllable manner.[3][4][7]
Q3: What are the main advantages of pursuing a biocatalytic synthesis?
A3: The primary advantage is stereocontrol . Chiral molecules are critical in drug development, and enzymatic catalysts provide exceptionally high enantiomeric excess (ee), often >99%. Furthermore, biocatalytic reactions are performed under mild conditions (aqueous media, ambient temperature, and neutral pH), which reduces the risk of side reactions, minimizes waste, and aligns with green chemistry principles.[8]
Q4: How should I monitor the progress of my reaction?
A4: The choice of monitoring technique depends on the specific step and available equipment.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative assessment of the consumption of starting materials and the appearance of products. It is particularly useful for monitoring the initial aldol condensation.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative analysis. A chiral stationary phase can be used to determine the enantiomeric excess in enzymatic reactions.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile intermediates and byproducts, especially after derivatization of the non-volatile acid product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of intermediates and the final isolated product.
Experimental Workflow & Protocols
Protocol 1: Chemical Synthesis via Cyanohydrin Route
This protocol outlines the benchmark chemical synthesis method. Safety Precaution: This procedure involves highly toxic hydrogen cyanide (HCN) or its salts (NaCN/KCN). All steps involving cyanides must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), and a cyanide antidote kit must be available.
Step 1: Synthesis of Acrolein via Crossed Aldol Condensation
-
Cool a solution of sodium hydroxide (or another suitable base) in water in an ice bath.
-
Slowly add ethanal to the cooled basic solution.
-
Subsequently, add formaldehyde dropwise while maintaining a low temperature (0-5 °C) to minimize the self-condensation of ethanal.
-
Allow the reaction to stir for several hours at low temperature, then slowly warm to room temperature.
-
Extract the resulting acrolein from the aqueous layer. Note: Acrolein is volatile and lachrymatory.
Step 2: Formation of the Cyanohydrin
-
Prepare a buffered solution of sodium cyanide (NaCN) or potassium cyanide (KCN).
-
Cool the acrolein from Step 1 in an ice bath.
-
Slowly add the cyanide solution to the acrolein. An acid (like HCN or dropwise addition of HCl) is then added to generate HCN in situ, driving the formation of the cyanohydrin: CH₂=CH-CH(OH)CN.[3][4]
-
Monitor the reaction by TLC or GC until the acrolein spot disappears.
Step 3: Hydrolysis to this compound
-
Carefully add a strong mineral acid (e.g., concentrated HCl or H₂SO₄) to the cyanohydrin solution.
-
Gently heat the mixture under reflux. The nitrile group will hydrolyze to a carboxylic acid.[3]
-
After the reaction is complete (monitored by HPLC), cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purify the final product using column chromatography or recrystallization.
Visualizing the Chemical Synthesis Workflow
Caption: Workflow for the chemical synthesis of this compound.
Troubleshooting Guide
This guide is structured to help you diagnose and solve common issues encountered during synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Aldol Condensation (Step 1) | 1. Self-condensation of ethanal: The enolate of ethanal attacks another ethanal molecule instead of formaldehyde. 2. Cannizzaro reaction of formaldehyde: Occurs in strong base, disproportionating formaldehyde to methanol and formate. 3. Polymerization of acrolein product. | 1. Control temperature rigorously: Keep the reaction at 0-5 °C. Add ethanal first to the base, then add formaldehyde slowly to ensure it is consumed as it is added. 2. Optimize base concentration: Use a catalytic amount of a milder base if possible. 3. Work up the reaction promptly once complete to isolate the acrolein before it polymerizes. |
| Formation of Side Products during Hydrolysis (Step 3) | 1. Dehydration of the product: The α-hydroxy acid can eliminate water under harsh acidic/thermal conditions. 2. Rearrangement or polymerization: The double bond can migrate or participate in side reactions. | 1. Use milder hydrolysis conditions: Try using lower temperatures for a longer duration. 2. Use enzymatic hydrolysis: If available, a nitrilase enzyme can provide clean conversion under neutral pH and ambient temperature. |
| Reaction Stalls or is Incomplete | 1. Catalyst deactivation (enzymatic): The enzyme may have denatured due to incorrect pH, temperature, or solvent. 2. Insufficient Reagent: A limiting reagent may have been consumed. 3. Poor Cofactor Regeneration (enzymatic): In dehydrogenase-catalyzed reactions, the NADH/NADPH cofactor is not being regenerated efficiently.[6] | 1. Verify reaction parameters: Double-check and buffer the pH. Ensure the temperature is within the enzyme's optimal range. 2. Add excess of the stable reagent: If one reagent is prone to degradation, adding it in slight excess can drive the reaction to completion. 3. Ensure the cofactor regeneration system is active: For example, when using formate dehydrogenase (FDH) to regenerate NADH, ensure sufficient formate is present.[6] |
| Low Enantioselectivity (Enzymatic Route) | 1. Sub-optimal enzyme choice: The selected ketoreductase may not have high selectivity for the substrate. 2. Racemization of product: The chiral product may be racemizing under the reaction or workup conditions. | 1. Screen a panel of enzymes: Test several ketoreductases to find one with the highest enantioselectivity for your specific substrate. 2. Maintain neutral pH and low temperature during workup and extraction to preserve the stereochemical integrity of the product. |
Visualizing a Troubleshooting Workflow
Caption: A logical flowchart for troubleshooting common synthesis issues.
References
-
ChemicalBook: 2-HYDROXY-BUT-3-ENOIC ACID ALLYL ESTER synthesis. Provides a synthetic route with specific reaction conditions.
-
Quora: How to convert ethanal to 2-Hydroxybut-3-en-1-oic acid. Multiple users outline the crossed aldol condensation followed by cyanohydrin formation and hydrolysis.
-
Allen Institute: Ethanal to 2-hydroxybut-3-enoicacid. Details the mechanism of aldol condensation starting from ethanal.
-
Quora: What is the conversion of ethanal to this compound? A discussion providing step-by-step reaction schemes for the chemical synthesis.
-
Chemistry Stack Exchange: How to convert ethanal to 2-hydroxy-3 butenoic acid? A forum discussion confirming the synthetic pathway and highlighting potential side reactions like self-condensation.
-
ResearchGate: Enzymatic cascade process for the synthesis of (S,E)-2-hydroxy-4-arylbut-3-enoic acid. Scientific diagram and context for a biocatalytic cascade reaction to produce chiral hydroxy acids.
-
Sigma-Aldrich: this compound. Product page listing related synthetic methodologies from the literature, including asymmetric hydrogenation and palladium-catalyzed cross-coupling.
-
ResearchGate: Asymmetric synthetic methodologies for the preparation of... A diagram illustrating different asymmetric strategies for related compounds, highlighting their importance as ACE inhibitor precursors.
-
PubChem: 2-Hydroxy-3-methylbut-2-enoic acid. Database entry for a related compound.
-
PubChem: this compound. Database entry with chemical identifiers and properties for the target molecule.
-
PubMed: Optimization of a process for the production of (R)-2-hydroxy-4-phenylbutyric acid... An article detailing the optimization of a continuous enzymatic process, including the use of D-Lactate dehydrogenase and a formate dehydrogenase system for NADH regeneration.
-
MDPI: Optimization of Fermentation Conditions for Biocatalytic Conversion... A study showing optimization strategies for a biocatalytic process, relevant to improving yields in enzymatic synthesis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. quora.com [quora.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Optimization of a process for the production of (R)-2-hydroxy-4-phenylbutyric acid--an intermediate for inhibitors of angiotensin converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethanal to 2-hydroxybut-3-enoicacid [allen.in]
- 8. Optimization of Fermentation Conditions for Biocatalytic Conversion of Decanoic Acid to Trans-2-Decenoic Acid [mdpi.com]
Technical Support Center: Synthesis of 2-Hydroxybut-3-enoic Acid
Welcome to the technical support center for the synthesis of 2-hydroxybut-3-enoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working on or planning to synthesize this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the common challenges and optimize your reaction yields. Our approach is grounded in mechanistic principles and practical, field-tested experience to ensure you can achieve reliable and reproducible results.
Synthesis Overview: A Three-Stage Approach
The most common and accessible route to this compound is a three-stage synthesis starting from readily available precursors: formaldehyde and acetaldehyde. The overall transformation can be visualized as follows:
Caption: Overall synthetic route to this compound.
This guide will break down the troubleshooting for each of these critical steps.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific problems you may encounter during the synthesis, their probable causes, and actionable solutions.
Part 1: Step 1 - Crossed-Aldol Condensation for Acrolein Synthesis
Q1: My acrolein yield is very low, and I'm observing a significant amount of side products. What's going wrong?
A1: Low yields in the crossed-aldol condensation of formaldehyde and acetaldehyde are often due to competing self-condensation reactions and improper reaction conditions.[1] Formaldehyde is more reactive than acetaldehyde, which favors the desired cross-condensation; however, acetaldehyde can react with itself to form crotonaldehyde.[1]
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Incorrect Reactant Ratio | An excess of acetaldehyde can promote its self-condensation. | Use a molar excess of formaldehyde to acetaldehyde. A ratio of 1.5:1 to 2:1 (formaldehyde:acetaldehyde) is a good starting point. |
| Suboptimal Catalyst | The choice and concentration of the catalyst are crucial. Both acidic and basic catalysts can be used, but they influence the product distribution differently.[2] | For a gas-phase reaction, a solid catalyst like silica gel promoted with sodium silicate at high temperatures (270-300 °C) can be effective.[3] For liquid-phase reactions, amine salts can provide good selectivity.[4] |
| Inappropriate Temperature | High temperatures can lead to resinification and the formation of degradation products. | Optimize the reaction temperature. For gas-phase reactions, a range of 270-300 °C is reported to be effective.[3] For liquid-phase reactions, milder conditions may be necessary. |
| pH Imbalance | The pH of the reaction mixture can significantly affect the catalyst's activity and the selectivity of the reaction.[4] | If using a liquid-phase reaction, carefully control the pH. A slightly acidic to neutral pH (around 6-7) has been reported to favor the cross-condensation.[4] |
Experimental Protocol: Gas-Phase Synthesis of Acrolein
-
Catalyst Preparation: Use a coarsely porous silica gel promoted with 10-12 wt.% sodium silicate as the catalyst.[3]
-
Reactant Preparation: Prepare a mixture of formaldehyde and acetaldehyde in a molar ratio of 1.5:1. To inhibit polymerization, 0.1 to 3 wt.% of a stabilizer like diphenyl-N-nitrosamine can be added.[3]
-
Reaction: Pass the vaporized aldehyde mixture over the heated catalyst bed at a temperature of 270-300 °C.[3]
-
Work-up: Cool the resulting gas mixture to obtain a condensate containing acrolein, unreacted aldehydes, and water. This mixture can then be purified by rectification.[3]
Caption: Troubleshooting flowchart for low acrolein yield.
Part 2: Step 2 - Cyanohydrin Formation
Q2: The formation of 2-hydroxy-3-butenenitrile is slow, and I'm getting a poor yield. How can I improve this step?
A2: The addition of cyanide to the carbonyl group of acrolein is a nucleophilic addition reaction.[5] The rate and equilibrium of this reaction are highly dependent on the nucleophilicity of the cyanide source and the reaction conditions.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Insufficiently Nucleophilic Cyanide | Hydrogen cyanide (HCN) itself is a weak acid and therefore not a strong nucleophile. | The reaction is base-catalyzed. Use a salt of cyanide, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in the presence of a proton source (like HCN or a weak acid) to generate the more nucleophilic cyanide anion (CN⁻).[6] |
| Incorrect pH | The pH of the reaction is critical. If the pH is too low, the concentration of the nucleophilic CN⁻ will be too low. If the pH is too high, the carbonyl group of acrolein can undergo side reactions. | Maintain a slightly basic pH to ensure a sufficient concentration of CN⁻ without promoting side reactions. The optimal pH may need to be determined empirically but is often in the range of 8-10. |
| Reversibility of the Reaction | The cyanohydrin formation is a reversible reaction. | To drive the reaction towards the product, you can use a slight excess of the cyanide reagent. However, be mindful of the toxicity and disposal of excess cyanide. |
| Temperature Control | The reaction is typically exothermic. Poor temperature control can lead to side reactions and decomposition of the product. | Maintain a low reaction temperature, typically between 0-10 °C, using an ice bath. |
Experimental Protocol: Synthesis of 2-Hydroxy-3-butenenitrile
-
Reaction Setup: In a well-ventilated fume hood, dissolve sodium cyanide in water in a flask equipped with a stirrer and cooled in an ice bath.
-
Addition of Acrolein: Slowly add acrolein to the cyanide solution while maintaining the temperature below 10 °C.
-
Acidification: After the addition is complete, slowly add a weak acid (e.g., acetic acid) to neutralize any excess base and protonate the alkoxide intermediate.
-
Work-up: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether). Dry the organic extracts over anhydrous sodium sulfate and carefully remove the solvent under reduced pressure.
Part 3: Step 3 - Hydrolysis of 2-Hydroxy-3-butenenitrile
Q3: The hydrolysis of the nitrile is incomplete, or I am observing significant byproduct formation. What are the key parameters to control?
A3: The hydrolysis of the nitrile group to a carboxylic acid can be catalyzed by either acid or base.[7] The choice of catalyst and the reaction conditions will determine the rate of reaction and the product distribution.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solution |
| Incomplete Hydrolysis | The hydrolysis of a nitrile is a two-step process, proceeding through an amide intermediate.[7] Insufficiently harsh conditions may result in the isolation of the amide. | For acid-catalyzed hydrolysis, use a strong acid like hydrochloric acid and heat the reaction mixture under reflux.[7] For base-catalyzed hydrolysis, use a strong base like sodium hydroxide and heat under reflux. |
| Side Reactions (Decarboxylation, Polymerization) | The product, being an α-hydroxy acid and an allylic alcohol, can be prone to decomposition, especially at high temperatures and extreme pH. | Use moderate temperatures and reaction times. Monitor the reaction progress by TLC or HPLC to avoid prolonged heating after the reaction is complete. |
| Product Isolation Issues | The final product is a relatively polar, water-soluble molecule, which can make extraction from an aqueous solution challenging. | After hydrolysis, if using an acid catalyst, you can extract the product with a polar organic solvent like ethyl acetate. If using a base catalyst, you must first acidify the reaction mixture to protonate the carboxylate before extraction. |
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Reaction Setup: In a round-bottom flask, combine the crude 2-hydroxy-3-butenenitrile with an excess of dilute hydrochloric acid (e.g., 3 M).
-
Heating: Heat the mixture under reflux for several hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Extract the aqueous solution multiple times with ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by crystallization or column chromatography.
Frequently Asked Questions (FAQs)
Q: What are the main safety precautions I should take during this synthesis?
A: This synthesis involves several hazardous materials and requires strict adherence to safety protocols.
-
Acrolein: It is highly flammable, toxic, and an irritant.[8] Always handle acrolein in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8]
-
Sodium Cyanide: This is a highly toxic substance that can be fatal if ingested, inhaled, or absorbed through the skin.[9][10] Always work with sodium cyanide in a fume hood and wear appropriate PPE.[10] Be aware that cyanide salts react with acids to produce highly toxic hydrogen cyanide gas.[9] Have a cyanide antidote kit readily available and ensure you are trained in its use.
-
General Precautions: Always work in a well-ventilated area, and have appropriate spill containment and emergency procedures in place.
Q: How can I monitor the progress of the reactions?
A:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of starting materials and the formation of products in each step. Choose a solvent system that provides good separation of the components.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used. A reversed-phase C18 column with a suitable mobile phase (e.g., a buffered aqueous solution with an organic modifier like acetonitrile or methanol) is a good starting point for analyzing α-hydroxy acids.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure of the intermediates and the final product. You can find predicted and experimental NMR spectra in databases like the Human Metabolome Database.[13][14]
Q: What are the expected yields for each step?
A: Yields can vary significantly depending on the specific conditions and scale of the reaction. However, with careful optimization, you can expect the following approximate yields:
-
Acrolein Synthesis: Yields can range from 50-70% depending on the method and catalyst used.
-
Cyanohydrin Formation: This step can often proceed in high yield, typically >80%.
-
Hydrolysis: The hydrolysis of the nitrile can also be a high-yielding step, often >80%.
Q: What are some common impurities I might see in my final product?
A:
-
Unreacted Starting Materials: Incomplete reactions will lead to the presence of acrolein or 2-hydroxy-3-butenenitrile in your final product.
-
Side Products from Aldol Condensation: Crotonaldehyde from the self-condensation of acetaldehyde is a possible impurity.
-
Amide Intermediate: Incomplete hydrolysis of the nitrile can result in the presence of 2-hydroxy-3-butenamide.
-
Polymerization Products: Acrolein and the final product can be prone to polymerization, especially if not handled and stored correctly.
References
- Shulyakovskii, G. M., et al. "Method of producing acrolein." U.S. Patent 4,222,965, issued September 16, 1980.
-
Various authors. "How to convert ethanal to 2-Hydroxybut-3-en-1-oic acid." Quora, 23 Dec. 2017, .
-
Delaigle, R., et al. "Review on Alternative Route to Acrolein through Oxidative Coupling of Alcohols." MDPI, 2021, .
-
Dashko, D. V., et al. "Cross aldol condensation of acetaldehyde and formaldehyde in the presence of bifunctional systems." ResearchGate, 2013, .
-
Various authors. "In the reaction of formaldehyde with acetaldehyde (cross aldol condensation), is enolate of acetaldehyde reacts itself? If not, then why?" Quora, 15 Dec. 2018, .
-
Allen Institute. "Ethanal to 2-hydroxybut-3-enoicacid." Allen Digital, .
-
Various authors. "What is the conversion of ethanal to this compound?" Quora, 6 Nov. 2014, .
- Glieder, A., et al. "Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values." PubMed, 2008, pubmed.ncbi.nlm.nih.gov/18200424/.
-
Putri, D. W., et al. "Acrolein Plant Design with Propene Oxidation Process: Technology Review and Process Selection." ResearchGate, 2020, .
-
Vilcocq, L., et al. "Synthesis of α,β‐ and β‐Unsaturated Acids and Hydroxy Acids by Tandem Oxidation, Epoxidation, and Hydrolysis/Hydrogenation of Bioethanol Derivatives." PubMed Central, 2014, .
- Yale Environmental Health & Safety. "Acrolein." Yale University, ehs.yale.edu/sites/default/files/files/acrolein-sop.pdf.
-
Krishnamurthy, R. "Anchimeric-Assisted Spontaneous Hydrolysis of Cyanohydrins Under Ambient Conditions: Implications for Cyanide-Initiated Selective Transformations." ResearchGate, 2019, .
-
Chemistry with Dr. R. "Crossed Aldol Condensation Reaction | Formaldehyde & Acetaldehyde | 3-hydroxy propanal | #cbse |." YouTube, 1 June 2023, .
- Wikipedia contributors. "Aldehyde." Wikipedia, The Free Encyclopedia, 14 Jan. 2026, en.wikipedia.org/wiki/Aldehyde.
- Various authors. "How to convert ethanal to 2-hydroxy-3 butenoic acid?" Chemistry Stack Exchange, 27 July 2015, chemistry.stackexchange.com/questions/36938/how-to-convert-ethanal-to-2-hydroxy-3-butenoic-acid.
- LibreTexts. "23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes." Chemistry LibreTexts, 30 May 2020, chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/23%3A_Carbonyl_Alpha-Substitution_Reactions/23.
-
University of Tennessee Health Science Center. "LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide." UTHSC, .
-
QuickTakes. "Student Question : Can you explain the process of hydrolysis of cyanohydrins in the preparation of hydroxy acids? | Chemistry |." QuickTakes by Scholarcy, .
-
Organic Syntheses. "VINYLACETIC ACID." Organic Syntheses, .
- Jorns, M. S., et al. "Studies on the kinetics of cyanohydrin synthesis and cleavage by the the flavoenzyme oxynitrilase." PubMed, 1979, pubmed.ncbi.nlm.nih.gov/450532/.
-
Meng, Y., et al. "Determination of the Content of α-Hydroxy Acids in Cosmetics by HPLC." Atlantis Press, 2017, .
-
Let's learn chemistry. "Crossed Aldol Condensation | Acetaldehyde & Fromaldehyde | 3-hydroxy propanal | Organic Chemistry |." YouTube, 8 Feb. 2023, .
- Abdullah, A., et al. "Determination of alpha-hydroxy acids in cosmetic products by high-performance liquid chromatography with a narrow-bore column." PubMed, 1999, pubmed.ncbi.nlm.nih.gov/18503461/.
-
Chai, S. H., et al. "Mechanism for formation of acetaldehyde, acrolein, and formaldehyde." ResearchGate, 2014, .
-
Samchully. "SODIUM CYANIDE (NaCN) Safety and Handling Guidance." Samchully, .
- National Center for Biotechnology Information. "3-Butenenitrile, 2-hydroxy-." PubChem, pubchem.ncbi.nlm.nih.gov/compound/22060.
-
Glieder, A., et al. "Hydroxynitrile lyase catalyzed cyanohydrin synthesis at high pH-values." ResearchGate, 2008, .
- MIT Environmental Health & Safety. "Laboratory Use of Cyanide Salts Safety Guidelines." MIT EHS, 25 Feb. 2015, ehs.mit.edu/wp-content/uploads/2019/07/Cyanide_Guideline.pdf.
-
United Chemical. "Crucial Safety Measures When Working with Sodium Cyanide." United Chemical, 10 Jan. 2025, .
-
Rustérucci, A., et al. "HPLC analysis of hydroxy fatty acids extracted from control and..." ResearchGate, 1999, .
- Chan, H. W., and G. Levett. "Analysis of unsaturated fatty acids, and their hydroperoxy and hydroxy derivatives by high-performance liquid chromatography." PubMed, 1978, pubmed.ncbi.nlm.nih.gov/662828/.
- Human Metabolome Database. "[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000011)." HMDB, hmdb.ca/spectra/nmr_two_d/11.
-
Parchem. "2-Hydroxy-3-butenenitrile." Parchem, .
- National Center for Biotechnology Information. "this compound." PubChem, pubchem.ncbi.nlm.nih.gov/compound/160534.
-
Kiziak, C., et al. "Spontaneous decay of 2-hydroxybutenenitrile to acrolein." ResearchGate, 2018, .
-
Doc Brown's Chemistry. "nucleophilic addition of cyanide ion to aldehydes ketones mechanism steps to form nitriles reagents reaction conditions organic synthesis." Doc Brown's Chemistry, .
- Human Metabolome Database. "13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0000011)." HMDB, hmdb.ca/spectra/nmr_one_d/11.
- Effenberger, F., and R. Zell. "Synthesis of (R)- and (S)-2-hydroxy-3-enoic acid esters." Sci-Hub, 1982, sci-hub.se/10.1002/cber.19821150125.
- PubChemLite. "this compound (C4H6O3)." PubChemLite, pubchemlite.com/2-hydroxybut-3-enoic-acid-c4h6o3/.
- SpectraBase. "(E)-2-Hydroxy-4-phenylbut-3-enoic-acid-ethylester - Optional[13C NMR]." SpectraBase, spectrabase.com/spectrum/5YxJgA7PqUa.
-
Doubtnut. "Ethanal to 2-hydroxybut-3-enoicacid." YouTube, 8 Nov. 2021, .
- Devant, R. M., et al. "Processes for the synthesis of 3-hydroxyglutaronitrile." Google Patents, 2009, patents.google.
- LibreTexts. "Making Carboxylic Acids by the Hydrolysis of Nitriles." Chemistry LibreTexts, 22 Jan. 2023, chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Nitriles/Reactivity_of_Nitriles/Making_Carboxylic_Acids_by_the_Hydrolysis_of_Nitriles.
-
The Royal Society of Chemistry. "VI. 1H and 13C NMR Spectra." The Royal Society of Chemistry, .
Sources
- 1. quora.com [quora.com]
- 2. mdpi.com [mdpi.com]
- 3. US4222965A - Method of producing acrolein - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. nucleophilic addition of cyanide ion to aldehydes ketones mechanism steps to form nitriles reagents reaction conditions organic synthesis [docbrown.info]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. uthsc.edu [uthsc.edu]
- 10. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 11. clausiuspress.com [clausiuspress.com]
- 12. Determination of alpha-hydroxy acids in cosmetic products by high-performance liquid chromatography with a narrow-bore column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000011) [hmdb.ca]
- 14. Human Metabolome Database: 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0000011) [hmdb.ca]
Stability of 2-Hydroxybut-3-enoic acid in different solvents and pH
Answering your questions on the stability of 2-hydroxybut-3-enoic acid, this guide provides in-depth technical support for researchers, scientists, and drug development professionals. As Senior Application Scientists, we delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system grounded in authoritative references.
Technical Support Center: Stability of this compound
Welcome to your resource for understanding and testing the stability of this compound (also known as vinylglycolic acid). This guide is structured in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that influence its stability?
A1: The stability of this compound is dictated by three key structural features: the α-hydroxy acid moiety, the terminal double bond (vinyl group), and the carboxylic acid functional group.[1]
-
α-Hydroxy Acid Group: This group is susceptible to oxidation, potentially leading to the formation of a ketone.
-
Terminal Double Bond: The C=C double bond is prone to oxidation, which can lead to cleavage of the molecule. It can also undergo isomerization or polymerization under certain conditions, such as exposure to acid, heat, or light.
-
Carboxylic Acid Group: The acidity of this group, with a predicted pKa of approximately 3.49±0.11, is a critical determinant of the molecule's behavior in solution.[2] The pH of the medium will determine the ratio of the protonated (free acid) to the deprotonated (carboxylate) form.
Q2: How does pH affect the stability and degradation of this compound in aqueous solutions?
A2: The pH of the solution is arguably the most critical factor governing the stability of any α-hydroxy acid (AHA), including this compound.[3] The effect is twofold: it influences the equilibrium between the free acid and its conjugate base, and it can catalyze specific degradation reactions.
-
Acid-Base Equilibrium: At a pH below the pKa (~3.49), the molecule exists predominantly in its uncharged, free acid form. As the pH rises above the pKa, the deprotonated carboxylate form becomes dominant.[4] This equilibrium is crucial because the reactivity and solubility of the two forms can differ significantly.
-
Catalysis of Degradation:
-
Acidic Conditions (Low pH): Low pH can catalyze the hydrolysis of other components in a formulation and may promote isomerization or polymerization of the vinyl group in this compound.
-
Basic Conditions (High pH): In strongly basic solutions, base-catalyzed elimination or oxidation reactions can occur. For many organic compounds, degradation is significantly accelerated in basic conditions compared to acidic ones.[5]
-
The relationship between pH, pKa, and the form of the acid is fundamental to its biological activity and stability.[6]
Caption: pH-dependent equilibrium and potential degradation pathways of this compound.
Q3: In which common laboratory solvents is this compound expected to be most and least stable?
A3: While specific data for this compound is limited, we can infer its stability based on its structure and general chemical principles.
-
Most Stable: Protic solvents like water (within a suitable pH range, likely mildly acidic), ethanol, and methanol are generally good choices for dissolving and handling the compound due to its polar nature.[1] For long-term storage, aprotic solvents with lower reactivity, such as acetonitrile or THF, may offer better stability, provided the compound is sufficiently soluble.
-
Least Stable: Stability is expected to be poor in:
-
Reactive Solvents: Solvents that can react with the hydroxyl or carboxylic acid groups, such as those containing strong acids, bases, or oxidizing agents.
-
High pH Aqueous Buffers: As discussed, high pH can catalyze degradation.
-
Solvents Prone to Peroxide Formation: Ethers like diethyl ether and THF can form peroxides over time, which would readily oxidize the molecule.
-
Q4: My analytical results show a rapid loss of the parent compound. What are the likely causes and how can I troubleshoot this?
A4: Rapid degradation during analysis is a common issue. Consider the following troubleshooting steps:
-
Check the pH of Your Mobile Phase/Solvent: For HPLC analysis, the mobile phase pH is critical. If analyzing by reversed-phase HPLC, an acidic mobile phase (e.g., pH 2.5-3.5 using formic acid or phosphate buffer) is typically required to suppress the ionization of the carboxylic acid, ensuring good retention and peak shape.[7] An unbuffered or neutral/basic mobile phase can lead to poor chromatography and on-column degradation.
-
Evaluate Sample Preparation: Are you dissolving your sample in a compatible solvent? Dissolving the compound in a high pH buffer and letting it stand before injection can cause significant degradation. Prepare samples fresh and in a slightly acidic, non-reactive solvent.
-
Consider Temperature: Keep your sample solutions cool. The autosampler tray should be temperature-controlled (e.g., 4 °C) to minimize degradation while samples are waiting for injection.[8]
-
Rule Out Oxidation: Ensure your solvents are fresh and free of peroxides. Degassing the mobile phase can help remove dissolved oxygen, which can contribute to oxidative degradation.
Troubleshooting Guide: Forced Degradation Studies
Forced degradation (or stress testing) is essential for identifying potential degradation products and establishing the intrinsic stability of a molecule.[9] It is a key component of regulatory submissions and helps in the development of stability-indicating analytical methods.[10]
Problem: I am not seeing any degradation under my stress conditions.
Solution: Forced degradation studies are designed to be more aggressive than standard stability tests.[11] If you observe no degradation, you may need to increase the severity of your conditions.
-
Increase Temperature: For hydrolytic and thermal studies, if no degradation occurs at room temperature or 40°C, increase the temperature in increments (e.g., to 60°C or 80°C).[12]
-
Increase Reagent Concentration: For acid/base hydrolysis, if 0.1 M HCl or NaOH is ineffective, you can increase the concentration to 1 M.[5] For oxidation, you can increase the concentration of hydrogen peroxide (e.g., from 3% to 10%).
-
Extend Exposure Time: If initial time points show no degradation, extend the study duration (e.g., from 24 hours to 7 days).[11]
The goal is to achieve a target degradation of approximately 5-20%.[10] Degradation beyond this level can lead to secondary and tertiary degradants that may not be relevant to real-world storage conditions.
Problem: My sample degraded completely. How do I adjust my protocol?
Solution: Complete degradation provides little useful information. You need to dial back the stress conditions to achieve the target 5-20% degradation.
-
Decrease Temperature: Perform the study at a lower temperature (e.g., room temperature instead of 60°C).
-
Decrease Reagent Concentration: Use more dilute acid, base, or oxidizing agent (e.g., 0.01 M instead of 0.1 M).
-
Reduce Exposure Time: Sample at earlier time points (e.g., 2, 6, and 12 hours instead of 24 and 48 hours).
-
Neutralization: For acid and base hydrolysis samples, it is critical to neutralize the sample with an equivalent amount of base or acid, respectively, immediately after the desired time point to stop the reaction before analysis.[9]
Quantitative Data Summary: Example Stability Study
The table below illustrates how to present data from a forced degradation study of this compound.
| Stress Condition | Reagent/Parameter | Time (hours) | Temperature (°C) | % Degradation (Hypothetical) | Degradation Products Observed |
| Acid Hydrolysis | 0.1 M HCl | 24 | 60 | 8.5 | Peak A (retention time 3.2 min) |
| Base Hydrolysis | 0.1 M NaOH | 8 | 40 | 15.2 | Peak B (retention time 4.5 min), Peak C (5.1 min) |
| Oxidation | 3% H₂O₂ | 12 | 25 (RT) | 11.8 | Peak A (retention time 3.2 min), Peak D (6.0 min) |
| Thermal | Dry Heat | 48 | 80 | 4.1 | Minor peaks, not well-resolved |
| Photolytic | ICH Light Exposure | 24 | 25 (RT) | 2.5 | No distinct degradation peaks |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a systematic approach to investigating the stability of this compound under various stress conditions as mandated by ICH guidelines.[10]
Caption: Workflow for a forced degradation study of this compound.
1. Materials and Reagents:
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂) 30% solution
-
Formic acid or phosphoric acid for mobile phase
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in a suitable solvent mixture, such as 50:50 acetonitrile:water.[11]
3. Application of Stress Conditions:
-
Control Sample: Dilute the stock solution with the solvent mixture to the target analytical concentration (e.g., 0.1 mg/mL). This is the T=0 sample.
-
Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Keep the solution in a water bath at 60°C.
-
Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Keep the solution in a water bath at 40°C.
-
Oxidative Degradation: Mix stock solution with 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal Degradation: Store the solid compound in a hot air oven at 80°C. At each time point, withdraw a sample and dissolve it in the solvent mixture.
-
Photolytic Degradation: Expose the solid compound or its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
4. Sampling and Sample Processing:
-
Withdraw aliquots at appropriate time intervals (e.g., 0, 4, 8, 24, and 48 hours).
-
Crucially, for acid and base samples, immediately neutralize the aliquot with an equimolar amount of NaOH or HCl, respectively.
-
Dilute all samples to the target analytical concentration with the mobile phase.
5. Analytical Method:
-
Analyze samples using a validated stability-indicating HPLC method. A common starting point is a C18 column with a gradient elution.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Detection: UV detector at a suitable wavelength (e.g., ~210 nm for the carboxyl group) and/or a Mass Spectrometer (MS) for identification of degradants.[13][14]
-
The method must be able to separate the parent peak from all degradation product peaks.
6. Data Evaluation:
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control (T=0) sample.
-
Ensure mass balance by comparing the sum of the parent peak area and all degradant peak areas to the initial peak area.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Lab Muffin Beauty Science. (2014, May 3). Fact-check: Why does pH matter for AHAs and BHAs?. Retrieved from [Link]
-
KBL Cosmetics. (2024, September 18). How does pH affect the stability of active ingredients?. Retrieved from [Link]
-
Reddy, Y. R., et al. (2016). Forced Degradation Studies. MedCrave online. Retrieved from [Link]
- Prayogo, J., & Sia, C. (2000). Physicochemical Stability of Compounded Creams Containing a-Hydroxy Acids. International Journal of Pharmaceutical Compounding.
-
Lab Muffin Beauty Science. (2017, April 18). Why pH matters for AHAs and acids in skincare [Video]. YouTube. Retrieved from [Link]
- Kornhauser, A., & Wamer, W. G. (1998). Current Review of the Alpha-hydroxy Acids. Skin Therapy Letter.
- Ngwa, G. (n.d.).
- Singh, R., & Kumar, R. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.
-
Shimadzu. (n.d.). No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Shimadzu. (n.d.). Analytical Methods for Organic Acids. Retrieved from [Link]
-
Teaspoon Health. (2024, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
- Heyen, S., et al. (2020). Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. Analytical and Bioanalytical Chemistry.
-
Agilent. (n.d.). Analysis of Organic Acids in Aqueous Samples Application. Retrieved from [Link]
-
European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. Retrieved from [Link]
Sources
- 1. CAS 600-17-9: 2-Hydroxy-3-butenoic Acid | CymitQuimica [cymitquimica.com]
- 2. 600-17-9 CAS MSDS (2-Hydroxy-3-butenoicacid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. kblcosmetics.com [kblcosmetics.com]
- 4. labmuffin.com [labmuffin.com]
- 5. pharmatutor.org [pharmatutor.org]
- 6. youtube.com [youtube.com]
- 7. agilent.com [agilent.com]
- 8. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. longdom.org [longdom.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. Detection Methods for Organic Acids - Creative Proteomics [metabolomics.creative-proteomics.com]
- 14. Analytical Methods for Organic Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: Troubleshooting Low Yield in the Synthesis of Butenoic Acid Derivatives
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges encountered during the synthesis of butenoic acid derivatives, with a focus on overcoming low reaction yields.
Section 1: Troubleshooting Guide - A Symptom-Based Approach
Low yields in organic synthesis can be attributed to a multitude of factors, from reagent quality to suboptimal reaction conditions.[1] This section provides a systematic approach to diagnosing and resolving these issues.
Q1: My Horner-Wadsworth-Emmons (HWE) reaction to form an α,β-unsaturated butenoic acid ester is resulting in a low yield. What are the likely causes and how can I fix it?
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for creating carbon-carbon double bonds, typically with high E-selectivity.[2] However, several factors can lead to diminished yields.
Potential Cause 1: Incomplete Deprotonation of the Phosphonate
The reaction initiates with the deprotonation of the phosphonate to form a nucleophilic carbanion.[3] Incomplete deprotonation is a common culprit for low yields.
-
Causality: The basicity of the chosen base must be sufficient to deprotonate the phosphonate ester. The pKa of the phosphonate's α-proton is crucial here. Stabilized phosphonates (with electron-withdrawing groups) are more acidic and require a milder base, while non-stabilized ones need a stronger base.
-
Troubleshooting Steps:
-
Re-evaluate your base: For triethyl phosphonoacetate, a common reagent for butenoic acid ester synthesis, bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are generally effective. If you are using a weaker base like an amine, it may be insufficient.[4]
-
Ensure anhydrous conditions: The phosphonate carbanion is highly basic and will be quenched by water.[5] Ensure all glassware is oven-dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.[5]
-
Verify base quality and stoichiometry: Ensure your base is not old or degraded. Use a slight excess of the base (e.g., 1.1 equivalents) to ensure complete deprotonation.
-
Potential Cause 2: Unfavorable Reaction Temperature
The temperature at which the reaction is conducted can significantly influence the rate and outcome.
-
Causality: The addition of the carbonyl compound is typically performed at low temperatures (e.g., -78 °C to 0 °C) to control the initial nucleophilic attack.[5] However, allowing the reaction to warm to room temperature is often necessary for the elimination step to proceed efficiently.
-
Troubleshooting Steps:
-
Optimize your temperature profile: If the reaction is sluggish, consider allowing it to warm to room temperature or even gently heating it after the initial addition of the aldehyde or ketone.[5]
-
Monitor the reaction: Use Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting materials and the formation of the product at different temperatures.[6]
-
Potential Cause 3: Steric Hindrance
Steric hindrance in either the phosphonate reagent or the carbonyl compound can impede the reaction.[5]
-
Causality: Bulky substituents near the reacting centers can physically block the approach of the nucleophilic carbanion to the electrophilic carbonyl carbon.[7] Ketones are generally less reactive than aldehydes due to greater steric hindrance.[5]
-
Troubleshooting Steps:
-
Increase reaction time and/or temperature: For sterically hindered substrates, prolonged reaction times and higher temperatures may be necessary to achieve a reasonable yield.[5]
-
Consider a more reactive phosphonate: If possible, using a less sterically hindered phosphonate reagent can improve the reaction rate.[5]
-
Q2: I am attempting a Heck reaction to synthesize a 4-aryl-3-butenoic acid, but the yield is poor. What should I investigate?
The Heck reaction is a palladium-catalyzed C-C bond-forming reaction that is valuable for the arylation of alkenes.[8] Low yields can often be traced back to the catalyst system, reaction conditions, or substrate reactivity.
Potential Cause 1: Inefficient Catalyst System
The choice of palladium catalyst, ligand, and base is critical for a successful Heck reaction.
-
Causality: The catalytic cycle involves oxidative addition, migratory insertion, and reductive elimination. Each step is influenced by the electronic and steric properties of the catalyst and ligands.
-
Troubleshooting Steps:
-
Catalyst selection: While various palladium sources can be used, Pd(OAc)₂ and PdCl₂(PPh₃)₂ are common choices.[9] Ensure your catalyst is active and has been stored correctly.
-
Ligand choice: Phosphine ligands are often employed to stabilize the palladium center and modulate its reactivity. Experiment with different ligands (e.g., PPh₃, P(o-tol)₃) to find the optimal one for your specific substrates.
-
Base selection: An inorganic base, such as K₂CO₃ or Et₃N, is typically required to neutralize the acid generated during the reaction.[10] The choice and amount of base can significantly impact the yield.
-
Potential Cause 2: Suboptimal Solvent and Temperature
The reaction medium and temperature play a crucial role in the efficiency of the Heck reaction.
-
Causality: Polar aprotic solvents like DMF or NMP are often used to facilitate the dissolution of the reactants and stabilize the charged intermediates in the catalytic cycle.[9] The reaction temperature needs to be high enough to promote the catalytic turnover but not so high as to cause degradation of the starting materials or product.[9]
-
Troubleshooting Steps:
-
Solvent screening: If your yield is low, consider screening different polar aprotic solvents.
-
Temperature optimization: Systematically vary the reaction temperature (e.g., from 80 °C to 120 °C) and monitor the reaction progress to find the optimal condition.[9]
-
Q3: My esterification of butenoic acid is incomplete, leading to a low yield of the desired ester. How can I drive the reaction to completion?
Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a reversible process.[11]
Potential Cause: Equilibrium Limitation
The primary reason for incomplete esterification is the presence of water, a byproduct of the reaction, which can hydrolyze the ester back to the starting materials.
-
Causality: According to Le Chatelier's principle, removing one of the products (water) will shift the equilibrium towards the formation of the ester.
-
Troubleshooting Steps:
-
Use a Dean-Stark apparatus: This glassware is designed to remove water azeotropically as it is formed, thereby driving the reaction to completion.
-
Use an excess of one reactant: Using a large excess of the alcohol (if it is inexpensive and easily removable) can also shift the equilibrium to favor the product.[12]
-
Employ a dehydrating agent: The addition of a dehydrating agent, such as molecular sieves, can absorb the water produced.
-
| Troubleshooting Strategy | Principle | Typical Application |
| Dean-Stark Apparatus | Removal of water by azeotropic distillation | Reactions where the solvent forms an azeotrope with water (e.g., toluene) |
| Excess Reactant | Shifting equilibrium by increasing reactant concentration | When one reactant is significantly cheaper and more volatile than the other |
| Dehydrating Agent | Chemical removal of water | Smaller scale reactions or when a Dean-Stark apparatus is not practical |
Section 2: Frequently Asked Questions (FAQs)
This section addresses broader conceptual questions related to the synthesis of butenoic acid derivatives.
Q4: What are the most common methods for synthesizing α,β-unsaturated butenoic acid derivatives, and what are their relative advantages?
Several robust methods exist for this transformation, with the Horner-Wadsworth-Emmons and Wittig reactions being among the most prevalent.
-
Horner-Wadsworth-Emmons (HWE) Reaction: This reaction utilizes a phosphonate-stabilized carbanion to react with an aldehyde or ketone.[3]
-
Advantages: It generally provides excellent (E)-selectivity for the resulting alkene.[2] The dialkylphosphate byproduct is water-soluble, making purification relatively straightforward.[4] Phosphonate carbanions are more nucleophilic than their phosphonium ylide counterparts, allowing them to react with a broader range of carbonyl compounds, including some sterically hindered ketones.[2]
-
-
Wittig Reaction: This reaction involves the use of a phosphonium ylide.[13]
-
Advantages: It is a widely used and well-understood reaction. Depending on the nature of the ylide (stabilized or non-stabilized), it can provide access to either (E)- or (Z)-alkenes.[14]
-
-
Knoevenagel Condensation: This method involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, often catalyzed by a weak base.[15]
-
Advantages: It is a useful method for synthesizing α,β-unsaturated dicarbonyl compounds and related derivatives.
-
Q5: I am observing the formation of a β,γ-unsaturated isomer as a side product. Why does this happen and how can I prevent it?
The formation of the thermodynamically less stable β,γ-unsaturated isomer can occur under certain conditions.
-
Causality: Isomerization from the α,β-unsaturated to the β,γ-unsaturated form can be catalyzed by acids or bases.[16] In some cases, photochemical conditions can also promote this isomerization.[17][18] The reaction conditions, including the choice of base and solvent, can influence the position of the double bond in the final product.
-
Preventative Measures:
-
Careful selection of base: Use a non-nucleophilic, sterically hindered base to minimize side reactions.
-
Control of reaction temperature: Lowering the reaction temperature can sometimes suppress isomerization.
-
Quenching the reaction appropriately: A careful and timely workup can prevent post-reaction isomerization.
-
Q6: What are some common challenges in the purification of butenoic acid derivatives?
Purification can be a significant hurdle in achieving a high isolated yield.
-
Isomer Separation: If both (E)- and (Z)-isomers are formed, their separation by column chromatography can be challenging due to similar polarities.
-
Removal of Byproducts: In the HWE reaction, complete removal of the phosphate byproduct is necessary.[4] In the Wittig reaction, triphenylphosphine oxide can sometimes be difficult to separate from the desired product.
-
Product Volatility: Some lower molecular weight butenoic acid derivatives can be volatile, leading to loss of product during solvent removal under reduced pressure.[19]
Section 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for the Horner-Wadsworth-Emmons Reaction
-
Preparation: Under an inert atmosphere (N₂ or Ar), add anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Cool the flask to 0 °C and add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise.
-
Phosphonate Addition: Add triethyl phosphonoacetate (1.0 eq.) dropwise to the suspension.
-
Ylide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Carbonyl Addition: Cool the reaction mixture to 0 °C and add the aldehyde or ketone (1.0 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.[6]
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Workup: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).[1] Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yields.
Horner-Wadsworth-Emmons Reaction Mechanism
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A real space picture of the role of steric effects in SN2 reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-Catalyzed Direct C-H Arylation of 3-Butenoic Acid Derivatives [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. quora.com [quora.com]
- 13. Wittig reaction - Wikipedia [en.wikipedia.org]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. US2594570A - Isomerization of alpha-beta unsaturated carboxylic acids - Google Patents [patents.google.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Troubleshooting [chem.rochester.edu]
Side reactions to avoid during the synthesis of 2-Hydroxybut-3-enoic acid
Welcome to the technical support center for the synthesis of 2-Hydroxybut-3-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable chiral building block. Our goal is to provide you with field-proven insights and actionable protocols to enhance your synthetic success.
Troubleshooting Guide: Navigating Common Synthesis Pitfalls
This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for their causes and step-by-step solutions.
Problem 1: Low Yield of Acrolein in the Crossed Aldol Condensation Step
Question: I am performing a crossed aldol condensation between ethanal and formaldehyde to synthesize acrolein, but my yields are consistently low. What are the likely causes and how can I improve the selectivity for acrolein?
Root Cause Analysis:
Low yields in the crossed aldol condensation for acrolein synthesis are typically due to competing side reactions.[1][2][3] The primary culprits are:
-
Self-condensation of Ethanal: Ethanal can react with itself to form 3-hydroxybutanal, which can then dehydrate to crotonaldehyde.[3]
-
Cannizzaro Reaction of Formaldehyde: Under strongly basic conditions, formaldehyde can undergo a Cannizzaro reaction to produce methanol and formate.[1]
-
Polymerization of Acrolein: The highly reactive α,β-unsaturated aldehyde product, acrolein, is prone to polymerization, especially in the presence of base or upon heating.[4][5]
Strategic Solutions:
To favor the desired crossed aldol condensation and minimize side reactions, a carefully controlled reaction setup is crucial.
Experimental Protocol: Optimized Acrolein Synthesis
-
Reagent Order of Addition: Slowly add ethanal to a solution of formaldehyde and a base. This strategy keeps the concentration of the enolizable ethanal low, thus minimizing its self-condensation.[2]
-
Choice of Catalyst: While strong bases like NaOH can be used, consider using a milder catalyst system. Zeolite catalysts with a balance of acidic and basic properties have shown good selectivity for acrolein in vapor-phase condensations.[3] For liquid-phase reactions, secondary amines like diethylamine can also be effective.
-
Temperature Control: Maintain a low reaction temperature (e.g., 0-10 °C) to disfavor the self-condensation of ethanal and the Cannizzaro reaction.
-
Inhibition of Acrolein Polymerization:
-
Reaction Quenching: Once the reaction is complete, promptly neutralize the base with a weak acid (e.g., acetic acid) to prevent further base-catalyzed side reactions and polymerization of acrolein.
Logical Workflow for Selective Acrolein Synthesis
Caption: Optimized workflow for the selective synthesis of acrolein.
Problem 2: Reversion of Cyanohydrin to Acrolein During Workup
Question: After forming the cyanohydrin from acrolein, I am losing a significant amount of product during the basic workup, seemingly back to acrolein. Why is this happening and how can I prevent it?
Root Cause Analysis:
Cyanohydrin formation is a reversible reaction.[6] The stability of the cyanohydrin is highly pH-dependent. Under basic conditions, the hydroxyl group of the cyanohydrin can be deprotonated. The resulting alkoxide can then readily eliminate a cyanide ion, reforming the starting carbonyl compound (in this case, acrolein).[6] This retro-cyanohydrin reaction is a common issue during workup if the pH is not carefully controlled.
Strategic Solutions:
To prevent the decomposition of the cyanohydrin, it is essential to maintain a neutral to slightly acidic pH during its handling and purification.
Experimental Protocol: Stable Cyanohydrin Isolation
-
pH Control during Formation: The formation of the cyanohydrin is typically carried out under slightly basic conditions to ensure the presence of the nucleophilic cyanide ion.[7] A pH of around 9-10 is often optimal. The reaction can be performed using HCN with a catalytic amount of base, or by using a cyanide salt like KCN or NaCN in a buffered solution.[7]
-
Acidic Quench: After the reaction is complete, carefully acidify the reaction mixture to a pH of 4-5 with a mild acid such as acetic acid or a phosphate buffer.[7] This protonates any excess cyanide to the less nucleophilic HCN and stabilizes the cyanohydrin by preventing the formation of the alkoxide intermediate.
-
Extraction: Promptly extract the cyanohydrin into an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Avoid Strong Bases: During all subsequent steps, avoid exposure of the cyanohydrin to strong bases. If an aqueous wash is necessary, use a neutral or slightly acidic solution.
Problem 3: Formation of α,β-Unsaturated Acid during Cyanohydrin Hydrolysis
Question: I am hydrolyzing the cyanohydrin of acrolein to obtain this compound, but I am observing the formation of a significant amount of an α,β-unsaturated byproduct. What is causing this and how can I achieve a cleaner hydrolysis?
Root Cause Analysis:
The formation of an α,β-unsaturated acid is a result of dehydration of the desired α-hydroxy acid product under harsh acidic and/or high-temperature conditions.[6] The hydroxyl group at the α-position is susceptible to elimination, especially when a conjugated double bond can be formed.
Strategic Solutions:
Employing milder hydrolysis conditions is key to preventing this dehydration side reaction.
Experimental Protocol: Mild Hydrolysis of Unsaturated Cyanohydrin
-
Two-Step Hydrolysis: A common and effective method is a two-step hydrolysis.
-
Step 1 (Partial Hydrolysis): First, treat the cyanohydrin with a milder acid, such as concentrated hydrochloric acid at room temperature or slightly elevated temperatures. This will hydrolyze the nitrile to a primary amide.
-
Step 2 (Amide Hydrolysis): Subsequently, the α-hydroxy amide can be hydrolyzed to the carboxylic acid under milder conditions (e.g., with dilute acid or base) than those required for the direct hydrolysis of the nitrile.
-
-
Enzymatic Hydrolysis: For a highly selective and mild conversion, consider using a nitrilase enzyme. These enzymes can hydrolyze nitriles to carboxylic acids under neutral pH and ambient temperature, thus avoiding harsh conditions that could lead to side reactions.
-
Palladium-Catalyzed Transfer Hydration: A more advanced method involves the palladium(II)-catalyzed transfer hydration of the cyanohydrin to the corresponding α-hydroxyamide using a carboxamide as a water donor.[8] This reaction proceeds under very mild conditions. The resulting amide can then be gently hydrolyzed.
Reaction Scheme: Desired vs. Undesired Hydrolysis Pathway
Caption: Comparison of hydrolysis pathways for acrolein cyanohydrin.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to control in the asymmetric hydrogenation of an α-keto acid precursor to this compound to avoid side reactions?
A1: The key to a successful asymmetric hydrogenation is the choice of catalyst and reaction conditions to maximize enantioselectivity and minimize side reactions. The most common side reactions are the reduction of the carbon-carbon double bond and isomerization of the double bond.[9][10]
-
Catalyst Selection: Ruthenium and Iridium catalysts with chiral phosphine ligands are commonly employed.[11][12] The choice of ligand is critical for achieving high enantioselectivity and can also influence the chemoselectivity (C=O vs. C=C reduction). For α,β-unsaturated ketoesters, catalysts that favor the hydrogenation of the ketone while leaving the olefin intact are preferred.
-
Hydrogen Pressure: Higher hydrogen pressures can sometimes lead to the over-reduction of the double bond.[9] It is important to optimize the pressure to find a balance between a reasonable reaction rate and selectivity.
-
Temperature: Lower temperatures generally favor higher enantioselectivity. However, very low temperatures may significantly slow down the reaction.
-
Solvent: The choice of solvent can impact both the activity and selectivity of the catalyst. Protic solvents like methanol or ethanol are often used.
| Parameter | Recommendation | Rationale |
| Catalyst | Chiral Ru- or Ir-phosphine complexes | High enantioselectivity and activity. |
| Hydrogen Pressure | Optimized for each system (typically 10-50 atm) | Avoids over-reduction of the C=C bond. |
| Temperature | Low to moderate (0-50 °C) | Enhances enantioselectivity. |
| Solvent | Protic solvents (e.g., MeOH, EtOH) | Often provides good catalyst performance. |
Q2: Can this compound isomerize under certain conditions?
A2: Yes, this compound can potentially undergo isomerization. The presence of both an allylic alcohol and a carboxylic acid functionality makes it susceptible to rearrangements.
-
Double Bond Migration: Under acidic or basic conditions, or in the presence of transition metal catalysts, there is a risk of the terminal double bond migrating to form the more thermodynamically stable conjugated isomer, 2-hydroxybut-2-enoic acid.
-
α-Ketol Rearrangement: While less common for this specific substrate, α-hydroxy ketones and aldehydes can undergo rearrangement.[13] Although this compound is not a ketone, it is prudent to be aware of potential rearrangements under certain conditions, especially if impurities that could catalyze such processes are present.
To minimize isomerization, it is recommended to handle and store this compound under neutral or mildly acidic conditions and at low temperatures.
Q3: What are the best methods for purifying the final this compound product?
A3: The purification of this compound can be challenging due to its high polarity and water solubility. Here are some recommended approaches:
-
Extraction: If the product is in an aqueous solution, it can be extracted into an organic solvent like ethyl acetate after acidifying the solution to a pH of around 2-3 to ensure the carboxylic acid is protonated.
-
Crystallization: If the crude product is a solid, recrystallization from a suitable solvent system is an effective purification method.[14][15] Common solvent systems for polar compounds include mixtures of a polar solvent (like ethanol or acetone) and a non-polar solvent (like hexanes).
-
Column Chromatography: For small-scale purifications or for removing closely related impurities, silica gel column chromatography can be used.[14] A polar mobile phase, often containing a small amount of acetic or formic acid to keep the carboxylic acid protonated and prevent tailing, is typically required.
References
- JPH06340570A - Method for preventing acrolein
-
Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - NIH. [Link]
-
Purification. [Link]
-
Student Question : Can you explain the process of hydrolysis of cyanohydrins in the preparation of hydroxy acids? | Chemistry | QuickTakes. [Link]
-
Anchimeric-Assisted Spontaneous Hydrolysis of Cyanohydrins Under Ambient Conditions: Implications for Cyanide-Initiated Selective Transformations | Request PDF - ResearchGate. [Link]
-
Crucial aspects in the design of chirally modified noble metal catalysts for asymmetric hydrogenation of activated ketones - RSC Publishing. [Link]
-
Catalytic Transfer Hydration of Cyanohydrins to α-Hydroxyamides - ACS Publications. [Link]
-
asymmetric-hydrogenation-2015.pdf. [Link]
-
A New Class of Asymmetric Ketone Hydrogenation Catalysts - Martin Wills () - CDS. [Link]
-
CO2-Enabled Cyanohydrin Synthesis and Facile Homologation Reactions - ChemRxiv. [Link]
-
Hydrolysis of cyanohydrin derivative produces.A.Carboxylic acidsB.Alc - askIITians. [Link]
-
The Synthesis and Characterization of Polyacrolein through Radical Polymerization | Request PDF - ResearchGate. [Link]
-
Acrolein-free synthesis of polyacrolein derivatives via the chemo-selective reduction of polyacrylates - RSC Publishing. [Link]
-
Advances in Catalyst Systems for the Asymmetric Hydrogenation and Transfer Hydrogenation of Ketones - Sci-Hub. [Link]
-
How to protect vinyl function of Acrolein and only react with the aldehyde ? | ResearchGate. [Link]
-
The α‐Hydroxy Ketone (α‐Ketol) and Related Rearrangements | Request PDF. [Link]
-
Acrolein (HSG 67, 1991) - Inchem.org. [Link]
-
Enantioselective synthesis of cyanohydrins catalysed by hydroxynitrile lyases – a review - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00934D. [Link]
-
19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation - Chemistry LibreTexts. [Link]
-
Ru-Catalyzed Asymmetric Hydrogenation of Chiral δ-Hydroxy-β-Keto Acid Derivatives. [Link]
-
Ru-catalyzed asymmetric hydrogenation of α,β-unsaturated ketones via a hydrogenation/isomerization cascade - Chemical Communications (RSC Publishing). [Link]
-
Purification: How To - Department of Chemistry : University of Rochester. [Link]
-
Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps. [Link]
-
Cyanohydrin synthesis by Cyanation or Cyanosilylation - Organic Chemistry Portal. [Link]
-
Cross aldol condensation of acetaldehyde and formaldehyde in the presence of bifunctional systems | Request PDF - ResearchGate. [Link]
-
19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation - Chemistry LibreTexts. [Link]
-
Crossed Aldol And Directed Aldol Reactions - Chemistry Steps. [Link]
-
What is the conversion of ethanal to this compound? - Quora. [Link]
-
This compound | C4H6O3 | CID 160534 - PubChem - NIH. [Link]
-
2-Hydroxybut-2-enoic acid | C4H6O3 | CID 16122640 - PubChem - NIH. [Link]
-
Aldol Addition and Condensation Reactions - Master Organic Chemistry. [Link]
-
Vapor-Phase Condensation of Formaldehyde and Acetaldehyde into Acrolein over Zeolites - ResearchGate. [Link]
-
How to convert ethanal to 2-Hydroxybut-3-en-1-oic acid - Quora. [Link]
-
Experiment 19 — Aldol Condensation. [Link]
-
2-Hydroxy-3-methylbut-2-enoic acid | C5H8O3 | CID 15642160 - PubChem. [Link]
-
Asymmetric Dual Enamine Catalysis/Hydrogen Bonding Activation - MDPI. [Link]
-
2-Amino-3-hydroxybut-2-enoic acid | C4H7NO3 | CID 54727802 - PubChem. [Link]
-
Asymmetric Robinson-type annulation reaction between β-ketoamides and α,β-unsaturated ketones - PubMed. [Link]
-
3-Hydroxybut-2-enoic acid | C4H6O3 | CID 54697417 - PubChem - NIH. [Link]
-
Spectroscopic characterization of 2-isopropylmalic acid-aluminum(III) complex - PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Crossed Aldol And Directed Aldol Reactions - Chemistry Steps [chemistrysteps.com]
- 3. researchgate.net [researchgate.net]
- 4. JPH06340570A - Method for preventing acrolein from polymerizing - Google Patents [patents.google.com]
- 5. Acrolein-free synthesis of polyacrolein derivatives via the chemo-selective reduction of polyacrylates - RSC Sustainability (RSC Publishing) DOI:10.1039/D2SU00143H [pubs.rsc.org]
- 6. Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps [chemistrysteps.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Crucial aspects in the design of chirally modified noble metal catalysts for asymmetric hydrogenation of activated ketones - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C4CS00462K [pubs.rsc.org]
- 10. Ru-catalyzed asymmetric hydrogenation of α,β-unsaturated ketones via a hydrogenation/isomerization cascade - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sci-hub.box [sci-hub.box]
- 13. Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.rochester.edu [chem.rochester.edu]
- 15. Purification [chem.rochester.edu]
Technical Support Center: Separation of 2-Hydroxybut-3-enoic Acid Stereoisomers
Welcome to the Technical Support Center for the chiral separation of 2-Hydroxybut-3-enoic acid. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the primary methods used to resolve the (R) and (S) enantiomers of this critical chiral building block.
Section 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used analytical and semi-preparative technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Frequently Asked Questions (FAQs): Chiral HPLC
Q1: What are the most effective chiral stationary phases (CSPs) for separating this compound?
A1: Polysaccharide-based CSPs are highly recommended and have shown excellent performance for separating hydroxy acids.[1][2][3] Columns derived from amylose or cellulose, particularly those with phenyl carbamate derivatives (e.g., Chiralpak® AD, Chiralcel® OD), are a primary screening choice.[1] These CSPs offer a range of stereospecific interactions, including hydrogen bonding, dipole-dipole, and π-π interactions, which are crucial for resolving hydroxy acids.
Q2: How do I choose between normal-phase and reversed-phase modes for my separation?
A2: The choice of mode is critical and depends on the analyte's properties and the desired selectivity.
-
Normal-Phase (NP): Typically uses non-polar mobile phases like hexane/isopropanol.[4] For acidic compounds like this compound, adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid, TFA) is essential to improve peak shape and achieve resolution.[3] NP is often the first choice for screening chiral acids.
-
Reversed-Phase (RP): Uses aqueous mobile phases with organic modifiers like acetonitrile or methanol.[1] This mode can be advantageous for highly polar compounds or for compatibility with mass spectrometry (MS) detectors. Again, an acidic modifier is usually required.
Q3: Why is an acidic modifier like TFA necessary?
A3: The carboxylic acid group on your analyte can interact strongly and variably with the stationary phase, leading to broad, tailing peaks. An acidic modifier like TFA protonates the analyte, suppressing the ionization of the carboxyl group and minimizing undesirable ionic interactions with the CSP. This results in sharper peaks and more reproducible retention times.[3]
Q4: Can Supercritical Fluid Chromatography (SFC) be used?
A4: Absolutely. SFC is a powerful alternative to HPLC, often providing faster separations and using more environmentally friendly mobile phases (typically supercritical CO₂ with a co-solvent like methanol).[3] Polysaccharide-based CSPs are highly effective in SFC for resolving chiral acids.[3]
Troubleshooting Guide: Chiral HPLC
Q: I'm not seeing any separation between my enantiomers (co-elution). What should I do?
A: This is a common starting point in method development. The issue is a lack of enantioselectivity under the current conditions.
-
Probable Cause: The chosen CSP and mobile phase combination does not provide sufficient differential interaction with the enantiomers.
-
Solution Workflow:
-
Confirm Racemic Standard: First, ensure your standard is indeed a 50:50 racemic mixture.
-
Screen Different CSPs: There is no universal chiral column.[3] The most effective strategy is to screen a set of columns with different selectivities (e.g., an amylose-based and a cellulose-based column).[1]
-
Change the Mobile Phase: If using NP, switch the alcohol modifier (e.g., from isopropanol to ethanol). The type of alcohol can drastically alter selectivity.[3]
-
Switch Modes: If NP fails, develop a method in RP or polar organic mode. Sometimes a complete change in the separation mechanism is required.[5]
-
Q: My peaks are broad and tailing, even with an acidic modifier. How can I improve the peak shape?
A: Poor peak shape is often due to secondary interactions or issues with mass transfer kinetics.
-
Probable Cause 1: Insufficient concentration of the acidic modifier.
-
Solution: Increase the concentration of TFA or formic acid in the mobile phase (e.g., from 0.1% to 0.2%).
-
Probable Cause 2: The sample is dissolved in a solvent stronger than the mobile phase, causing peak distortion.
-
Solution: Always dissolve your sample in the mobile phase or a weaker solvent.[6]
-
Probable Cause 3: The column temperature is too low, leading to slow kinetics.
-
Solution: Increase the column temperature (e.g., to 30°C or 40°C). This can improve efficiency and reduce peak broadening.
Q: The resolution between my peaks is poor (Rs < 1.5). How can I improve it?
A: Once you have partial separation, optimization is key to achieving baseline resolution (Rs ≥ 1.5).
-
Probable Cause: The conditions are suboptimal for selectivity (α) or efficiency (N).
-
Solution Workflow:
-
Optimize Modifier Percentage: Systematically vary the percentage of the alcohol modifier in NP mode (e.g., from 10% IPA to 5% or 15%). Small changes can have a large impact on resolution.
-
Decrease Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can increase the number of theoretical plates (efficiency) and improve resolution, at the cost of longer analysis time.[3]
-
Optimize Temperature: Vary the column temperature. While higher temperatures often increase efficiency, they can sometimes decrease selectivity. A temperature screening (e.g., 25°C, 35°C, 45°C) is recommended.[5]
-
Experimental Protocol: Chiral HPLC Method Development
Objective: To develop a robust HPLC method for the baseline separation of (R)- and (S)-2-Hydroxybut-3-enoic acid.
1. Materials & Equipment:
-
HPLC system with UV detector
-
Chiral Columns:
-
Amylose-based CSP (e.g., Lux Amylose-1 or Chiralpak AD-H)
-
Cellulose-based CSP (e.g., Lux Cellulose-1 or Chiralcel OD-H)
-
-
Mobile Phase Solvents: HPLC-grade n-Hexane, Isopropanol (IPA), Ethanol (EtOH)
-
Modifier: Trifluoroacetic acid (TFA)
-
Sample: Racemic this compound (1 mg/mL in mobile phase)
2. Step-by-Step Procedure:
-
Initial Screening (Amylose Column):
-
Install the amylose-based column.
-
Prepare Mobile Phase A: n-Hexane/IPA (90:10, v/v) with 0.1% TFA.
-
Equilibrate the column with Mobile Phase A for 30 minutes at 1.0 mL/min.[4]
-
Set the column temperature to 25°C and UV detection at 210 nm.
-
Inject 5-10 µL of the sample solution.[3]
-
Analyze the chromatogram for separation.
-
-
Modifier Screening:
-
If separation is absent or poor, prepare Mobile Phase B: n-Hexane/EtOH (90:10, v/v) with 0.1% TFA.
-
Flush the column with IPA, then equilibrate with Mobile Phase B and re-inject.
-
-
Column Screening:
-
If the amylose column does not yield a satisfactory result, switch to the cellulose-based column and repeat steps 1 and 2.
-
-
Optimization:
-
Once partial separation is achieved, systematically optimize the mobile phase composition (e.g., adjust IPA from 5% to 20%) and the flow rate (e.g., reduce to 0.7 mL/min) to maximize the resolution (Rs).[3]
-
Visualization: HPLC Method Development Workflow
Caption: Workflow for chiral HPLC method development.
Section 2: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of an enzyme to preferentially catalyze a reaction on one enantiomer of a racemic mixture.[7] This leaves the unreacted enantiomer enriched. For this compound, a common approach is the lipase-catalyzed transesterification of the hydroxyl group.
Frequently Asked Questions (FAQs): Enzymatic Resolution
Q1: What type of enzyme is suitable for resolving this compound?
A1: Hydrolases, particularly lipases, are excellent candidates.[8] Lipases like Candida antarctica lipase B (CALB, often immobilized as Novozym® 435) and Candida rugosa lipase are widely used due to their broad substrate scope and high enantioselectivity in organic solvents.[9][10]
Q2: What is an acyl donor and why is it needed?
A2: An acyl donor is a reagent that provides an acyl group (R-C=O) to be transferred to the hydroxyl group of the acid. In this transesterification reaction, the enzyme selectively acylates one enantiomer, converting it into an ester. This new ester has different physical properties from the unreacted hydroxy acid, allowing for separation (e.g., by chromatography or extraction). Highly activated esters like isopropenyl acetate are often used to make the reaction irreversible.[11]
Q3: The theoretical yield for a kinetic resolution is only 50%. How can this be overcome?
A3: While a standard kinetic resolution has a 50% maximum yield for a single enantiomer, this can be overcome by coupling it with an in-situ racemization of the substrate in a process called Dynamic Kinetic Resolution (DKR).[7][11] A compatible racemization catalyst (e.g., a ruthenium complex) continuously converts the slow-reacting enantiomer back into the racemate, allowing the enzyme to theoretically convert 100% of the starting material into a single enantiomeric product.[12]
Troubleshooting Guide: Enzymatic Resolution
Q: My reaction is very slow or has stalled. What's the problem?
A: Slow reaction rates can be caused by several factors related to the enzyme's activity.
-
Probable Cause 1: Enzyme inhibition or deactivation. The reaction conditions (solvent, temperature, pH) may not be optimal.
-
Solution: Screen different organic solvents. Ensure the temperature is within the optimal range for the lipase (typically 30-50°C). If using a free lipase, ensure the pH of the microenvironment is controlled.
-
Probable Cause 2: Poor mass transfer. If using an immobilized enzyme, diffusion of the substrate to the active sites may be limited.
-
Solution: Increase the agitation/stirring speed of the reaction mixture. Ensure the enzyme particles are well-suspended.
Q: The enantiomeric excess (ee) of my product is low. How can I improve it?
A: Low ee indicates poor enantioselectivity (a low E-value) of the enzyme under the chosen conditions.
-
Probable Cause 1: The selected enzyme is not highly selective for the substrate.
-
Solution: Screen a panel of different lipases. Enantioselectivity is highly dependent on the specific enzyme-substrate pairing.
-
Probable Cause 2: The reaction temperature is too high, reducing the enzyme's selectivity.
-
Solution: Lower the reaction temperature. While this may slow the reaction rate, it often increases the enantioselectivity.
-
Probable Cause 3: The reaction has proceeded past 50% conversion. In a kinetic resolution, the ee of the product is highest at low conversion, while the ee of the remaining substrate is highest at high conversion.
-
Solution: Monitor the reaction over time and stop it at the optimal point for your desired outcome (either high ee product or high ee unreacted starting material).
Visualization: Principle of Enzymatic Kinetic Resolution
Caption: Enzyme selectively acylates one enantiomer.
Section 3: Diastereomeric Crystallization
This classical method involves reacting the racemic acid with a single, pure enantiomer of a chiral base (a resolving agent).[13] This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, they can often be separated by fractional crystallization due to differences in their solubility.[14][15]
Frequently Asked Questions (FAQs): Diastereomeric Crystallization
Q1: How do I choose a suitable resolving agent?
A1: The choice is crucial and often requires screening.[16] Commonly used chiral bases for resolving acids include naturally occurring alkaloids (like brucine or quinine) and synthetic amines like (R)- or (S)-1-phenylethylamine.[13] An effective resolving agent will form a salt that crystallizes well and has a significant solubility difference between the two diastereomers.[14]
Q2: Which solvents should I use for crystallization?
A2: Solvent choice is as critical as the resolving agent. The ideal solvent will maximize the solubility difference between the two diastereomeric salts.[16] Screening a range of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate, or mixtures) is standard practice.[14] In some cases, the choice of solvent can even reverse which diastereomer is less soluble.[17]
Q3: How do I recover my pure enantiomer after separating the diastereomeric salt?
A3: Once the desired diastereomeric salt is isolated and purified by crystallization, the ionic bond is broken by treatment with a strong acid (like HCl). This protonates your this compound, liberating it from the chiral base. The free acid can then be extracted into an organic solvent, and the resolving agent can often be recovered from the aqueous layer.[13]
Troubleshooting Guide: Diastereomeric Crystallization
Q: My diastereomeric salt is "oiling out" instead of forming crystals. What should I do?
A: Oiling out occurs when the salt comes out of solution as a liquid phase rather than a solid crystal lattice.
-
Probable Cause 1: The level of supersaturation is too high, or the cooling rate is too fast, preventing orderly crystal nucleation and growth.[16]
-
Solution: Use a more dilute solution. Employ a very slow, controlled cooling profile. Try to induce crystallization by scratching the inside of the flask or by adding a seed crystal of the desired diastereomer.
-
Probable Cause 2: The chosen solvent is unsuitable.
-
Solution: Experiment with different solvent systems. Sometimes adding a small amount of a non-solvent can help induce crystallization.
Q: The yield of my desired diastereomer is very low (<50%). How can I improve it?
A: Low yield indicates that the solubility difference between the two diastereomers in the chosen solvent is not large enough.
-
Probable Cause: The undesired diastereomer is co-precipitating with the desired one.
-
Solution Workflow:
-
Screen More Solvents: This is the most direct approach to finding a system with better selectivity.[16]
-
Optimize Stoichiometry: While a 1:1 molar ratio of racemate to resolving agent is a common starting point, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can sometimes improve the purity of the precipitated salt, though it limits the theoretical yield in a single step.[16]
-
Controlled Cooling: Ensure the cooling profile is slow and controlled to favor the crystallization of the least soluble salt.
-
Q: The diastereomeric excess (de) of my crystallized salt is poor.
A: This means the crystallization process is not selective enough.
-
Probable Cause: The solubilities of the two diastereomers are too similar in the chosen solvent system.
-
Solution: The primary solution is to re-screen for a more effective solvent or a different resolving agent that provides a greater solubility difference.[14] Recrystallizing the obtained solid multiple times can also enrich the desired diastereomer, but with a loss of yield at each step.
Experimental Protocol: Diastereomeric Crystallization
Objective: To resolve racemic this compound by forming diastereomeric salts with (R)-(+)-1-phenylethylamine.
1. Materials:
-
Racemic this compound
-
(R)-(+)-1-phenylethylamine (resolving agent)
-
Solvents for screening (e.g., Ethanol, Ethyl Acetate, Acetone)
-
2M Hydrochloric Acid (HCl)
-
Diethyl ether or Dichloromethane
2. Step-by-Step Procedure:
-
Salt Formation:
-
In a flask, dissolve 1.0 equivalent of the racemic acid in a minimal amount of a chosen crystallization solvent (e.g., ethanol).
-
Slowly add 1.0 equivalent of (R)-(+)-1-phenylethylamine while stirring. The solution may warm up.
-
Heat the mixture gently to ensure complete dissolution.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. If no crystals form, place it in a refrigerator (4°C) overnight.
-
If crystallization is still not observed, try inducing it by scratching the flask or using a seed crystal if available.
-
-
Isolation and Purification:
-
Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. This is your "first crop."
-
Analyze the diastereomeric purity of the solid and the mother liquor by chiral HPLC or NMR.
-
If purity is insufficient, recrystallize the solid from the same solvent system.
-
-
Liberation of the Enantiomer:
-
Suspend the purified diastereomeric salt in water.
-
Add 2M HCl until the pH is ~1-2 to break the salt.
-
Extract the liberated this compound with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the resolved enantiomer.
-
Data Summary: Comparison of Separation Methods
| Feature | Chiral HPLC / SFC | Enzymatic Kinetic Resolution | Diastereomeric Crystallization |
| Principle | Differential interaction with a Chiral Stationary Phase (CSP) | Enzyme selectively transforms one enantiomer | Separation of diastereomers with different solubilities |
| Typical Scale | Analytical to Preparative | Lab to Industrial | Lab to Industrial |
| Pros | - High resolution- Direct analysis- Broad applicability | - High enantioselectivity (high ee)- Mild reaction conditions- Potential for 100% yield (DKR) | - Low cost of materials- Scalable- Well-established technique |
| Cons | - High cost of chiral columns- Requires specialized equipment | - Maximum 50% yield (standard KR)- Requires screening of enzymes- Separation of product/substrate needed | - Trial-and-error process- Can be time-consuming- Not always successful |
| Key Challenge | Finding the right column/mobile phase combination | Finding a selective and active enzyme | Finding the right resolving agent/solvent combination |
References
- A Researcher's Guide to Polysaccharide-Based Chiral Columns for Hydroxy Acid Separation. (n.d.). BenchChem.
- Troubleshooting low yields in diastereomeric salt formation. (n.d.). BenchChem.
- Troubleshoot Chiral Column Performance: Efficiency & Resolution. (n.d.). Daicel Chiral Technologies.
- Enantiomer separation of alpha-hydroxy acids in high-performance immunoaffinity chromatography. (n.d.). PubMed.
- Application Note: Chiral Separation of 2-Hydroxy-3-Methylbutanoic Acid Enantiomers by HPLC. (n.d.). BenchChem.
- Technical Support Center: Chiral Separation of Hydroxy Acyl-CoAs. (n.d.). BenchChem.
- Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. (2024). National Institutes of Health.
- Technical Support Center: Chiral Separation of (R)- and (S)-2-Hydroxy-3-methylbutanoic acid. (n.d.). BenchChem.
- Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. (2012). Journal of the American Chemical Society.
- CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. (2007). ResearchGate.
- Diastereomeric recrystallization. (n.d.). Wikipedia.
- 6.8 Resolution (Separation) of Enantiomers. (2019). Chemistry LibreTexts.
- Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International.
- Understanding Enzymatic Kinetic Resolution. (n.d.). springerprofessional.de.
- Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones. (2002). Journal of Organic Chemistry.
- Kinetic resolution – Knowledge and References. (n.d.). Taylor & Francis.
- Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. (2018). MDPI.
- Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. (2022). MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chiraltech.com [chiraltech.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Understanding Enzymatic Kinetic Resolution | springerprofessional.de [springerprofessional.de]
- 9. Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Enzymatic kinetic resolution and chemoenzymatic dynamic kinetic resolution of delta-hydroxy esters. An efficient route to chiral delta-lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Diastereomeric recrystallization - Wikipedia [en.wikipedia.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Resolution of 2-Hydroxybut-3-enoic Acid in Chromatography
Welcome to the technical support center for the chromatographic analysis of 2-Hydroxybut-3-enoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges in achieving optimal resolution.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the analysis of this compound, a polar and chiral molecule that can present unique chromatographic challenges.
Q1: What are the primary challenges in the chromatographic analysis of this compound?
A1: The primary challenges stem from its molecular structure:
-
Polarity: As a small, polar organic acid, it is often poorly retained on traditional reversed-phase columns like C18, potentially eluting in the void volume.[1]
-
Chirality: this compound possesses a stereocenter, existing as two enantiomers.[2] These enantiomers have identical physical and chemical properties in an achiral environment, making their separation impossible on standard achiral columns.[3]
-
Peak Shape: Carboxylic acids can interact with residual silanols on silica-based columns, leading to peak tailing.[4]
Q2: What is the most common approach for separating the enantiomers of this compound?
A2: The most prevalent and direct method is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for resolving chiral carboxylic acids.[2][5] The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, resulting in different retention times.[2]
Q3: Can I use an indirect method if I don't have access to a chiral column?
A3: Yes, an indirect approach is a viable alternative. This involves a pre-column derivatization step where the racemic this compound is reacted with a chiral resolving agent to form diastereomers.[6][7] These diastereomers have different physicochemical properties and can be separated on a standard achiral column.[7] However, this method can be more time-consuming and requires careful optimization of the derivatization reaction.[8]
Q4: My this compound peak is tailing. What are the likely causes and solutions?
A4: Peak tailing for acidic compounds is often due to secondary interactions with the stationary phase or system components.[4][9]
-
Silanol Interactions: Residual silanol groups on silica-based columns can interact with the carboxylic acid moiety. Using a well-end-capped column or a mobile phase with a low pH to suppress the ionization of the acid can mitigate this.
-
Metal Contamination: Trace metal ions in the HPLC system can chelate with the analyte.[9] Using metal-free or PEEK-lined columns and tubing can be beneficial.
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to poor peak shape. For acidic compounds, a mobile phase pH of 2-3 is often preferred to keep the analyte in its neutral form for better retention and peak shape on reversed-phase columns.
Section 2: Troubleshooting Guide
This section provides a systematic approach to resolving specific issues you may encounter during your experiments.
Issue 1: Poor or No Retention on a C18 Column
Symptom: The peak for this compound elutes at or near the solvent front (void volume).
Cause: The analyte is too polar for sufficient partitioning into the non-polar C18 stationary phase.[1]
Solutions:
-
Consider an Alternative Chromatographic Mode:
-
Hydrophilic Interaction Chromatography (HILIC): HILIC is specifically designed for the retention of polar compounds.[10] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, promoting the partitioning of polar analytes into a water-enriched layer on the stationary phase surface.[11]
-
Ion-Pair Chromatography (IPC): This technique adds an ion-pairing reagent to the mobile phase, which forms a neutral, hydrophobic complex with the charged analyte.[12][13] This complex can then be retained and separated on a standard reversed-phase column.[12] For an acidic analyte like this compound, a positively charged ion-pairing agent such as a tetraalkylammonium salt would be suitable.
-
-
Optimize Reversed-Phase Conditions (if alternative modes are not feasible):
-
Highly Aqueous Mobile Phase: While counterintuitive for retention, some modern reversed-phase columns are designed to be stable in 100% aqueous mobile phases, which can sometimes improve the retention of very polar analytes.[14]
-
Issue 2: Inadequate Resolution of Enantiomers on a Chiral Column
Symptom: The two enantiomeric peaks are co-eluting or have a resolution value (Rs) of less than 1.5.
Cause: The selectivity of the chiral stationary phase for the enantiomers is insufficient under the current conditions.
Solutions:
-
Optimize the Mobile Phase:
-
Normal-Phase vs. Reversed-Phase: Polysaccharide-based chiral columns can often be used in both normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water) modes.[5] The selectivity can be dramatically different between these modes. Normal-phase chromatography often provides better selectivity for chiral separations.[5]
-
Mobile Phase Additives: Small amounts of acidic or basic additives can significantly impact chiral recognition. For carboxylic acids, adding a small amount of an acid like trifluoroacetic acid (TFA) or acetic acid to the mobile phase can improve peak shape and resolution.[2]
-
Solvent Composition: Systematically vary the ratio of the organic modifier to the aqueous or non-polar component.
-
-
Adjust Chromatographic Parameters:
-
Flow Rate: Lowering the flow rate can increase the interaction time between the analytes and the stationary phase, sometimes improving resolution.[15]
-
Temperature: Temperature can affect the thermodynamics of the chiral recognition process. Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C) to see if it improves separation.[15]
-
-
Screen Different Chiral Stationary Phases:
Section 3: Experimental Protocols and Data
Protocol 1: Direct Chiral HPLC Method for this compound
This protocol provides a starting point for the direct enantioselective separation of this compound.
Objective: To resolve the (R) and (S) enantiomers of this compound.
Materials:
-
HPLC system with UV detector
-
Chiral stationary phase column (e.g., polysaccharide-based)
-
Racemic this compound standard
-
HPLC-grade solvents (e.g., hexane, isopropanol, trifluoroacetic acid)
Procedure:
-
Column: A polysaccharide-based chiral column is recommended for this separation.[2]
-
Mobile Phase Preparation: Prepare a mobile phase consisting of n-Hexane and Isopropanol with a small amount of Trifluoroacetic Acid (TFA). A typical starting ratio could be 90:10 (Hexane:Isopropanol) with 0.1% TFA.
-
System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes at a flow rate of 1.0 mL/min until a stable baseline is achieved.[2]
-
Sample Preparation: Prepare a 1 mg/mL stock solution of racemic this compound in the mobile phase. Dilute to a working concentration of 100 µg/mL.[2]
-
Injection: Inject 10 µL of the prepared sample.
-
Detection: Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
Optimization: If resolution is not optimal, systematically adjust the isopropanol percentage and TFA concentration.
Data Presentation: Mobile Phase Optimization
The following table summarizes the effect of mobile phase composition on the resolution of this compound enantiomers on a hypothetical polysaccharide-based chiral column.
| Mobile Phase Composition (Hexane:Isopropanol:TFA) | Retention Time (Peak 1) (min) | Retention Time (Peak 2) (min) | Resolution (Rs) |
| 95:5:0.1 | 8.2 | 8.9 | 1.2 |
| 90:10:0.1 | 7.5 | 8.5 | 1.8 |
| 85:15:0.1 | 6.8 | 7.6 | 1.4 |
| 90:10:0.05 | 7.6 | 8.7 | 1.6 |
Section 4: Visualizations
Workflow for Chiral Method Development
Caption: Troubleshooting logic for poor peak shape.
References
-
Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. (2024, March 12). Technology Networks. [Link]
-
Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. (2025, June 18). MicroSolv. [Link]
-
HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. (2025, August 6). ResearchGate. [Link]
-
Resolution: Separation of Enantiomers. (2019, December 30). Chemistry LibreTexts. [Link]
-
HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatization. (n.d.). AKJournals. [Link]
-
Improving of a Peak Shape of the Charged Compounds. (n.d.). SIELC Technologies. [Link]
-
Ion Pair Chromatograpy: A Critical Prespective. (2017, May 15). MedCrave online. [Link]
-
Ion Pair Chromatography - Differentiating When to Use Alkyl Sulfonates and Perchlorates. (n.d.). Shimadzu. [Link]
-
How to fix peak shape in hplc? (2023, March 9). ResearchGate. [Link]
-
Ion-Pairing Agents | HPLC. (2024, July 5). Mason Technology. [Link]
-
Engineering successful analytical methods using HILIC as an alternative retention mechanism. (n.d.). Phenomenex. [Link]
-
Ion Pairing Chromatography. (2025, August 5). ResearchGate. [Link]
-
Retaining and Separating Polar Acidic Compounds. (2020, June 16). Waters. [Link]
-
Hydrophilic Interaction Chromatography Method Development and Troubleshooting. (2018, May 1). Agilent. [Link]
-
Chromatographic Characterization of Stationary Phases for Hydrophilic Interaction Liquid Chromatography. (n.d.). Fisher Scientific. [Link]
Sources
- 1. HPLC/UHPLC Technical Tips: Optimization & Best Practices [discover.phenomenex.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. sielc.com [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. akjournals.com [akjournals.com]
- 9. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 10. agilent.com [agilent.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Ion Pair Chromatography Explained: Principles and Uses | Technology Networks [technologynetworks.com]
- 13. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing 2-Hydroxybut-3-enoic Acid During Storage
Welcome to our dedicated technical support center for 2-Hydroxybut-3-enoic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile molecule. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you maintain the integrity and stability of this compound during storage. Our goal is to equip you with the scientific understanding and practical protocols necessary to prevent degradation and ensure the reliability of your experiments.
Understanding the Instability of this compound
This compound is a valuable bifunctional molecule, featuring a carboxylic acid, a hydroxyl group, and a vinyl group. This unique combination of functional groups, while offering rich reactivity for synthesis, also presents inherent stability challenges. The presence of an α-hydroxy acid moiety, an allylic alcohol system, and a terminal alkene makes the molecule susceptible to several degradation pathways. Understanding these potential routes of degradation is the first step toward effective prevention.
Frequently Asked Questions (FAQs)
Q1: What are the first signs of degradation in my this compound sample?
A: Visual cues can be the first indicator of degradation. A pure sample of this compound should be a colorless to pale yellow liquid or solid. The appearance of a distinct yellow or brown coloration, an increase in viscosity, or the formation of a precipitate can all suggest that degradation has occurred. A change in odor may also be noticeable.
Q2: What is the optimal temperature for storing this compound?
A: For long-term storage, it is recommended to store this compound at or below -20°C. For short-term storage (a few days to a week), refrigeration at 2-8°C is acceptable. Avoid repeated freeze-thaw cycles, as this can accelerate degradation.
Q3: What type of container should I use for storage?
A: Use amber glass bottles with PTFE-lined caps. The amber glass will protect the compound from light, which can catalyze degradation, and the inert liner will prevent any reaction with the cap material. Avoid plastic containers for long-term storage, as plasticizers can leach into the sample and some plastics may be incompatible with organic acids.[1][2][3][4]
Q4: Is an inert atmosphere necessary for storage?
A: Yes, for long-term stability, it is highly recommended to store this compound under an inert atmosphere such as argon or nitrogen. This will minimize the risk of oxidation, a primary degradation pathway for this molecule.
Q5: Can I store this compound in a solution?
A: While storing in solution is possible for immediate use, it is generally not recommended for long-term storage as the solvent can influence stability. If you must store it in solution, use a dry, aprotic solvent and keep it under an inert atmosphere at a low temperature. Be aware that the presence of a solvent may accelerate certain degradation pathways.
Troubleshooting Guides
Issue 1: Sample Discoloration and Viscosity Increase
Potential Cause: This is often a sign of polymerization of the vinyl group or oxidative degradation. The double bond in the vinyl group can be susceptible to radical-initiated polymerization, leading to the formation of oligomers or polymers, which would increase the viscosity and may cause discoloration.
Troubleshooting Protocol:
-
Visual Inspection: Note the extent of discoloration and any changes in viscosity.
-
Analytical Confirmation:
-
NMR Spectroscopy: Acquire a ¹H NMR spectrum of the sample. The appearance of broad signals and a decrease in the intensity of the sharp vinyl proton signals are indicative of polymerization.
-
Size Exclusion Chromatography (SEC): This technique can separate molecules based on size and is an excellent way to detect the presence of higher molecular weight oligomers or polymers.[5][6]
-
-
Preventative Measures:
-
Inhibitor Addition: For long-term storage, consider adding a small amount of a radical inhibitor, such as hydroquinone or butylated hydroxytoluene (BHT), to prevent polymerization. The concentration of the inhibitor should be kept low (typically 100-200 ppm) to avoid interference with downstream applications.
-
Strict Inert Atmosphere: Ensure the sample is stored under a robust inert atmosphere (argon or nitrogen) to exclude oxygen, which can initiate radical formation.
-
Light Protection: Always store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.
-
Issue 2: Loss of Potency or Unexpected Reaction Outcomes
Potential Cause: This is likely due to the oxidation of the α-hydroxy acid or the allylic alcohol functionality. The secondary alcohol can be oxidized to a ketone, forming 2-oxo-3-butenoic acid. This changes the chemical nature of the molecule and will impact its reactivity in subsequent experimental steps.[7][8][9]
Troubleshooting Protocol:
-
Analytical Confirmation:
-
FT-IR Spectroscopy: Look for the appearance of a new carbonyl stretch (C=O) at a different wavenumber than the carboxylic acid carbonyl, which would indicate the formation of a ketone.
-
LC-MS/MS: This is a highly sensitive technique to detect the presence of the oxidized product (2-oxo-3-butenoic acid) by identifying its specific mass-to-charge ratio.[10][11]
-
¹H NMR Spectroscopy: The disappearance of the proton on the carbon bearing the hydroxyl group and the appearance of new signals in the vinylic region could indicate oxidation.
-
-
Preventative Measures:
-
Deoxygenated Solvents: If working with solutions, ensure your solvents are thoroughly deoxygenated before use.
-
Antioxidant Addition: In some cases, the addition of a small amount of an antioxidant may be beneficial, but its compatibility with your experimental system must be verified.
-
Minimize Headspace: When storing, try to minimize the headspace in the vial to reduce the amount of available oxygen.
-
Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | ≤ -20°C (long-term) or 2-8°C (short-term) | Minimizes thermal degradation and slows down reaction rates. |
| Atmosphere | Inert gas (Argon or Nitrogen) | Prevents oxidation of the hydroxyl and allylic alcohol groups. |
| Container | Amber glass vial with PTFE-lined cap | Protects from light and ensures an inert storage environment.[1][2][4] |
| Light Exposure | Store in the dark | Prevents photo-initiated degradation and polymerization. |
| Additives | Radical inhibitor (e.g., BHT, hydroquinone) at 100-200 ppm for long-term storage | Inhibits polymerization of the vinyl group. |
Visualizing Degradation: The Oxidation Pathway
A primary degradation route for this compound is the oxidation of the secondary alcohol to a ketone. This process fundamentally alters the molecule's structure and chemical properties.
Caption: Oxidation of this compound to its keto-acid derivative.
Concluding Remarks
The stability of this compound is paramount for reproducible and reliable research outcomes. By understanding its inherent chemical liabilities and implementing the stringent storage and handling protocols outlined in this guide, you can significantly mitigate the risk of degradation. Always be vigilant for the signs of degradation and, when in doubt, re-analyze your sample before use. Our technical support team is always available to assist you with any further questions or concerns.
References
- Harding, K. E., May, L. M., & Dick, K. F. (1975). Selective oxidation of allylic alcohols with chromic acid. The Journal of Organic Chemistry, 40(11), 1664–1665.
- A. S. Hay, H. S. Blanchard, G. F. Endres, and J. W. Eustance (1959). Polymerization by Oxidative Coupling. Journal of the American Chemical Society, 81(23), 6335-6336.
-
CP Lab Safety. (n.d.). Organic Acids Waste Compatibility. Retrieved from [Link]
- Brooijmans, T., van den Brink, F., & Schoenmakers, P. (2019). Heterogeneity analysis of polymeric carboxylic acid functionality by selective derivatization followed by size exclusion chromatography. Analytica Chimica Acta, 1072, 87–94.
-
University of California, San Diego. (2024, March 3). Chemical Compatibility Guidelines. Blink. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Chemical Compatibility by Container Resin. Retrieved from [Link]
- Inoue, K., & Hosoi, K. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(21), 4934.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Lab Alley. (n.d.). How to Store Glycolic Acid. Retrieved from [Link]
- Floreancig, P. E., et al. (2011). A practical, chemoselective oxidation of alcohols employing catalytic quantities of DDQ as the oxidant and Mn(OAc)3 as the co-oxidant. Tetrahedron Letters, 52(10), 1095-1098.
-
CORE. (n.d.). Selective oxidation of allylic alcohols over highly ordered Pd/meso-Al2O3 catalysts. Retrieved from [Link]
-
Stanford University. (2020, November 3). Chemical Incompatibility Guide. Environmental Health & Safety. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020, June 5). Why can't we oxidise allylic alcohol to aldehyde using pyridinium chlorochromate? Retrieved from [Link]
-
Taylor & Francis Group. (2018, January 18). Analytical Methods for Polymer Characterization. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound (C4H6O3). Retrieved from [Link]
-
Ball State University. (n.d.). Environmental Health and Safety Office Waste Container Compatibility. Retrieved from [Link]
- de Villiers, M. M., Narsai, K., & van der Watt, J. G. (2000). Physicochemical Stability of Compounded Creams Containing alpha-Hydroxy Acids. International journal of pharmaceutical compounding, 4(1), 72–75.
- Esposito, G. G. (1972). Estimation of Carboxylic Acids in Synthetic Polymers by Transesterification and Gas-Liquid Chromatography.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Medikonda. (n.d.). Best Practices for Storing Glycolic Acid from Medikonda.com. Retrieved from [Link]
- Shul'pin, G. B., & Shul'pina, L. S. (2021). Kinetics of Carboxylic Acids Formation During Polypropylene Thermooxidation in Water Saturated with Pressurized Oxygen. Polymers, 13(21), 3789.
- Clavijo, C., et al. (2021). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry, 59(10), 999-1031.
- Scientific Committee on Cosmetic Products and Non-Food Products intended for Consumers. (2005). SCCNFP Updated position paper concerning consumer safety of alpha hydroxy acids.
-
Medikonda. (n.d.). Best Practices for Storing Glycolic Acid from Medikonda.com. Retrieved from [Link]
-
Osmania University. (n.d.). Telangana State Council of Higher Education, Govt. of Telangana B.Sc., CBCS Common. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxybut-2-enoic acid. Retrieved from [Link]
-
ResearchGate. (2021). Kinetic analysis of thermal degradation in poly(ethylene–vinyl alcohol) copolymers. Retrieved from [Link]
-
ResearchGate. (2018). A Kinetics Study on the Thermal Degradation of Starch/Poly (Vinyl Alcohol) Blend. Retrieved from [Link]
-
Wikipedia. (n.d.). Aldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 3-Hydroxybut-2-enoic acid. Retrieved from [Link]
Sources
- 1. bsu.edu [bsu.edu]
- 2. Chemical Compatibility Guidelines [blink.ucsd.edu]
- 3. calpaclab.com [calpaclab.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Heterogeneity analysis of polymeric carboxylic acid functionality by selective derivatization followed by size exclusion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Selective Oxidation of Benzylic and Allylic Alcohols Using Mn(OAc)3/Catalytic 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective oxidation of allylic alcohols with chromic acid [organic-chemistry.org]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Matrix Effects in Mass Spectrometry Analysis of 2-Hydroxybut-3-enoic acid
Welcome to the technical support center dedicated to addressing the challenges of matrix effects in the quantitative analysis of 2-Hydroxybut-3-enoic acid by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights and troubleshooting strategies.
Understanding the Challenge: this compound and Matrix Effects
This compound is a small, polar molecule that can be challenging to analyze accurately in complex biological matrices such as plasma, urine, or tissue homogenates. The primary obstacle is the phenomenon known as "matrix effects," which refers to the alteration of an analyte's ionization efficiency by co-eluting, undetected components present in the sample matrix.[1][2][3] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which compromise the accuracy, precision, and sensitivity of quantitative analyses.[1][2][4]
Electrospray ionization (ESI) is particularly susceptible to matrix effects because the ionization process is highly dependent on the characteristics of the droplets formed in the ion source.[5][6][7] Co-eluting matrix components can compete with the analyte for charge, alter the surface tension of the droplets, or lead to the formation of less volatile adducts, all of which can suppress the analyte's signal.[3][5]
This guide provides a structured approach to identifying, troubleshooting, and overcoming these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs of matrix effects in my this compound analysis?
A1: The most common indicators of matrix effects are poor reproducibility of results, especially between different sample lots, and a lack of accuracy in your quality control samples. You might also observe inconsistent peak areas for your internal standard, significant variations in signal intensity for the same concentration of analyte across different samples, or a calibration curve that is not linear.[8][9]
Q2: Why is a stable isotope-labeled internal standard (SIL-IS) so highly recommended for this analysis?
A2: A SIL-IS, such as this compound-d3, is the gold standard for mitigating matrix effects.[10][11][12] Because it is chemically almost identical to the analyte, it co-elutes chromatographically and experiences the same ionization suppression or enhancement.[12] By calculating the ratio of the analyte signal to the SIL-IS signal, you can effectively normalize for these variations, leading to highly accurate and precise quantification.[10][11][12]
Q3: My laboratory doesn't have a SIL-IS for this compound. What are my alternatives?
A3: While a SIL-IS is ideal, a structural analog can be used as an internal standard. However, it is crucial to select an analog with very similar physicochemical properties (polarity, pKa, etc.) to ensure it behaves similarly during sample preparation and ionization.[10] Extensive validation is required to demonstrate that the analog adequately compensates for matrix effects. Another strategy is the method of standard additions, where known amounts of the analyte are spiked into the actual samples to create a calibration curve within each matrix.[13]
Q4: I'm observing significant ion suppression. What is the first thing I should check?
A4: The first step is to evaluate your sample preparation method. Inadequate removal of matrix components, particularly phospholipids from plasma or serum, is a primary cause of ion suppression.[14][15] Consider if your current method (e.g., protein precipitation) is sufficient or if a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is needed.[14][16]
Troubleshooting Guide
This section provides a more detailed, question-and-answer-based approach to resolving specific issues you may encounter.
Issue 1: Poor Peak Shape and Shifting Retention Times
Q: My chromatograms for this compound show tailing peaks and the retention time is not consistent between injections. What could be the cause?
A: This is a classic indication of issues with your chromatographic method, which can exacerbate matrix effects by causing poor separation from interfering compounds.
-
Causality: this compound is a polar compound and may have poor retention on standard reversed-phase columns (like C18) under typical mobile phase conditions. This can lead to co-elution with other polar matrix components in the solvent front, causing both poor peak shape and significant ion suppression.[17] Shifting retention times can be caused by column degradation, changes in mobile phase composition, or insufficient column equilibration between injections.[8][18]
-
Troubleshooting Steps:
-
Optimize Mobile Phase:
-
pH Adjustment: Adjust the pH of your aqueous mobile phase to be at least 2 pH units away from the pKa of this compound's carboxylic acid group to ensure it is in a single, non-ionized form, which will improve retention and peak shape on a reversed-phase column.
-
Additive Concentration: Ensure you are using an appropriate concentration of an additive like formic acid or ammonium formate to aid in protonation and improve peak shape.[19]
-
-
Consider Alternative Chromatography:
-
HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for retaining and separating highly polar compounds.
-
Ion-Pairing Chromatography: The use of an ion-pairing agent can improve the retention of acidic compounds on reversed-phase columns.[20] However, be aware that some ion-pairing reagents can cause ion suppression themselves.[17]
-
-
Chemical Derivatization: Derivatizing the carboxylic acid and hydroxyl groups of this compound can decrease its polarity, leading to better retention on reversed-phase columns and moving its elution away from the highly polar, interfering matrix components.[17][21][22][23][24] This can also improve ionization efficiency.[21][23][25]
-
Issue 2: High Signal Variability and Poor Reproducibility
Q: I am seeing a wide range of signal intensities for my quality control samples, leading to poor precision. How can I diagnose and fix this?
A: High variability is a strong indicator of inconsistent matrix effects. A post-column infusion experiment is a powerful diagnostic tool to identify the regions of your chromatogram where ion suppression is occurring.
-
Causality: Inconsistent matrix effects often arise from sample-to-sample variations in the concentration of interfering components. This is particularly common when using simple sample preparation methods like protein precipitation.[16]
-
Experimental Protocol: Post-Column Infusion
-
Setup: Tee a syringe pump delivering a constant, low flow rate of a standard solution of this compound into the mobile phase stream between the analytical column and the mass spectrometer's ion source.
-
Execution: While infusing the standard, inject a blank, extracted matrix sample onto the LC system.
-
Analysis: Monitor the signal of your analyte. A stable baseline signal will be observed from the infused standard. Any dips or peaks in this baseline as the matrix components elute from the column indicate regions of ion suppression or enhancement, respectively.[13][26][27]
-
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high signal variability.
Issue 3: Low Signal Intensity and Poor Sensitivity
Q: My signal for this compound is consistently low, even at higher concentrations. I suspect severe ion suppression. What are the most effective ways to improve my signal?
A: Consistently low signal points to a significant and persistent source of ion suppression. A multi-pronged approach focusing on sample cleanup, chromatography, and MS source optimization is necessary.
-
Causality: Severe ion suppression is often caused by high concentrations of co-eluting matrix components, such as phospholipids in plasma, which can saturate the ESI process.[4][15] Suboptimal mass spectrometer source conditions can also contribute to poor ionization efficiency.[28]
-
Strategies for Signal Enhancement:
-
Advanced Sample Preparation:
-
Liquid-Liquid Extraction (LLE): LLE can be optimized to selectively extract this compound while leaving behind many interfering compounds.[14]
-
Solid-Phase Extraction (SPE): SPE offers a high degree of selectivity and can effectively remove a broad range of interferences.[15] Mixed-mode or weak anion exchange SPE cartridges could be particularly effective for this acidic analyte.
-
Phospholipid Removal: Specific phospholipid removal plates or cartridges can be used as a standalone cleanup step or in conjunction with other techniques to eliminate this major source of suppression in plasma and serum samples.[15]
-
-
Mass Spectrometer Source Optimization:
-
Parameter Tuning: Systematically optimize source parameters such as spray voltage, gas flows (nebulizer and drying gas), and source temperature by infusing a standard solution of your analyte.[18][28]
-
Ionization Mode: While likely analyzed in negative ion mode due to the carboxylic acid, consider if positive ion mode derivatization could offer better sensitivity and less interference.
-
-
Data Summary: Sample Preparation Method Comparison
-
| Sample Preparation Method | Typical Analyte Recovery | Relative Reduction in Matrix Effects | Throughput |
| Protein Precipitation | High (>90%) | Low | High |
| Liquid-Liquid Extraction (LLE) | Moderate-High (70-90%) | Moderate-High | Moderate |
| Solid-Phase Extraction (SPE) | High (>85%) | High | Moderate-Low |
| Phospholipid Removal Plates | High (>90%) | High (for phospholipids) | High |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Plasma
This protocol provides a starting point for developing a robust SPE method.
-
Cartridge Selection: Choose a weak anion exchange (WAX) SPE cartridge.
-
Conditioning: Condition the cartridge with 1 mL of methanol followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of a weak buffer at a pH where this compound is ionized (e.g., pH 7).
-
Sample Loading: Pretreat 200 µL of plasma by adding the SIL-IS and diluting with 800 µL of the equilibration buffer. Load the entire sample onto the SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with 1 mL of the equilibration buffer to remove neutral and basic interferences. Follow with a wash using a mild organic solvent (e.g., 5% methanol in water) to remove less polar interferences.
-
Elution: Elute the this compound with 1 mL of an acidic organic solvent (e.g., 2% formic acid in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a solvent that is compatible with your initial mobile phase conditions.
Protocol 2: Chemical Derivatization to Enhance Retention and Sensitivity
This protocol describes a general approach using a common derivatizing agent for carboxylic acids.
-
Sample Preparation: Extract this compound from the matrix using one of the methods described above and evaporate to dryness.
-
Derivatization Reaction:
-
Reconstitute the dried extract in 50 µL of a suitable solvent (e.g., acetonitrile).
-
Add 25 µL of a derivatization reagent solution (e.g., 3-nitrophenylhydrazine with a carbodiimide catalyst like EDC).
-
Incubate the reaction mixture (e.g., 60°C for 30 minutes).
-
-
Quenching: Quench the reaction if necessary, as per the derivatization kit instructions.
-
Analysis: Inject an aliquot of the derivatized sample into the LC-MS/MS system. The resulting derivative will be less polar and should exhibit improved retention and ionization efficiency.[25]
Concluding Remarks
Overcoming matrix effects in the LC-MS/MS analysis of this compound requires a systematic and logical approach. By understanding the principles of matrix effects, employing appropriate diagnostic tools, and optimizing sample preparation and chromatographic conditions, you can develop a robust and reliable method. The use of a stable isotope-labeled internal standard remains the most effective strategy for ensuring data accuracy and precision in the face of these challenges.
References
-
de Kanter, F. J. J., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(9), 1273-1280. [Link]
-
Dagalur, S., et al. (2012). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 30(8), 636-644. [Link]
-
Xue, Y. J., et al. (2012). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International, 25(6), 32-40. [Link]
-
Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]
-
van der Loo, G., et al. (2020). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry, 31(1), 133-142. [Link]
-
Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry, 13(12), 1175-1185. [Link]
-
Annesley, T. M. (2003). Ion Suppression in Mass Spectrometry. Clinical Chemistry, 49(7), 1041-1044. [Link]
-
Singh, G., et al. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. MOJ Bioequivalence & Bioavailability, 3(6). [Link]
-
CPSA. (n.d.). Stable Isotope Labeled Internal Standards: Selection and Proper Use. [Link]
-
Providion Group. (n.d.). How can I identify Ion Suppression in Biological Sample Analysis? [Link]
-
Technology Networks. (2023). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. [Link]
-
Heiden, M. G. V., et al. (2015). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 87(12), 6038-6045. [Link]
-
van der Loo, G., et al. (2020). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. Journal of the American Society for Mass Spectrometry, 31(1), 133-142. [Link]
-
Scilit. (2020). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. [Link]
-
Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
Doneanu, A., et al. (2014). Electrospray ionization mass spectrometry ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange high‐performance liquid chromatography columns. Journal of Mass Spectrometry, 49(11), 1149-1157. [Link]
-
ZefSci. (2025). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
Flarakos, J., et al. (2007). Matrix effect elimination during LC-MS/MS bioanalytical method development. Expert Review of Proteomics, 4(2), 235-247. [Link]
-
Li, W., et al. (2016). Derivatization methods for quantitative bioanalysis by LC–MS/MS. Bioanalysis, 8(4), 343-357. [Link]
-
Li, L., & Britz-McKibbin, P. (2021). Chemical Derivatization for Polar Metabolome Analysis. In Metabolomics (pp. 19-38). Humana, New York, NY. [Link]
-
Gosetti, F., et al. (2010). Overcoming Matrix Effects in Liquid Chromatography–Mass Spectrometry. Journal of Chromatographic Science, 48(8), 617-625. [Link]
-
Raynie, D. E. (2018). Analyte Derivatization as an Important Tool for Sample Preparation. LCGC North America, 36(1), 20-23. [Link]
-
Patel, K., et al. (2015). Review Article on Matrix Effect in Bioanalytical Method Development. International Journal of MediPharm Research, 1(2), 104-112. [Link]
-
Shimadzu. (n.d.). LCMS Troubleshooting Tips. [Link]
-
U-M. M. P. (2015). Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. Metabolomics, 11(3), 522-533. [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? [Link]
-
Al-Masri, M. A., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Journal of Analytical & Bioanalytical Techniques, 7(4). [Link]
-
Kishikawa, N., et al. (2018). Derivatization Techniques for Chromatographic Analysis. In Encyclopedia of Analytical Science (Third Edition) (pp. 147-154). [Link]
-
Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. [Link]
-
Lehotay, S. J., & Chen, Y. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC North America, 35(7), 460-471. [Link]
-
Cortese, M., et al. (2020). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. Analytical Chemistry, 92(15), 10466-10474. [Link]
-
Han, J., & Lin, K. (2018). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Molecules, 23(12), 3253. [Link]
-
Advanced Chromatography Technologies Ltd. (n.d.). Alcohol Biomarkers by LC-MS/MS. [Link]
-
SCIEX. (n.d.). Identification and quantitation of unsaturated fatty acid isomers using the ZenoTOF 7600 system. [Link]
-
Human Metabolome Database. (n.d.). Predicted LC-MS/MS Spectrum - 20V, Negative (HMDB0000407). [Link]
-
Gündoğdu, G., et al. (2020). Analysis of 3-hydroxyisovaleric acid and 3-hydroxybutyric acid in plasma samples by LC-MS/MS. Journal of the Turkish Chemical Society Section A: Chemistry, 7(3), 779-790. [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. nebiolab.com [nebiolab.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. providiongroup.com [providiongroup.com]
- 6. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. zefsci.com [zefsci.com]
- 9. medipharmsai.com [medipharmsai.com]
- 10. scispace.com [scispace.com]
- 11. crimsonpublishers.com [crimsonpublishers.com]
- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. bioanalysis-zone.com [bioanalysis-zone.com]
- 16. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. books.rsc.org [books.rsc.org]
- 18. ssi.shimadzu.com [ssi.shimadzu.com]
- 19. hplc.eu [hplc.eu]
- 20. researchgate.net [researchgate.net]
- 21. bioanalysis-zone.com [bioanalysis-zone.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. researchgate.net [researchgate.net]
- 24. welch-us.com [welch-us.com]
- 25. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers [mdpi.com]
- 26. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 2-Hydroxy-2-methylbut-3-enoic Acid
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. This guide provides an in-depth, comparative analysis of the analytical techniques available for the structural elucidation of 2-Hydroxy-2-methylbut-3-enoic acid, a chiral α-hydroxy acid with the molecular formula C₅H₈O₃ and a molecular weight of 116.11 g/mol .[1] Its structure incorporates a carboxylic acid, a tertiary alcohol, a vinyl functional group, and a critical chiral center at the C2 position, making its complete characterization a multifaceted challenge.
This document moves beyond a simple listing of methods to offer a field-proven perspective on the causality behind experimental choices, emphasizing a self-validating system of protocols for trustworthy and authoritative structural confirmation. While a complete set of primary experimental data for this specific compound is not publicly available, this guide outlines the expected analytical results based on established spectroscopic principles and data from analogous compounds.
Primary Spectroscopic Techniques: The Foundational Trinity
The initial approach to identifying an unknown small molecule like 2-Hydroxy-2-methylbut-3-enoic acid relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. These techniques provide a comprehensive, albeit sometimes incomplete, picture of the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. For 2-Hydroxy-2-methylbut-3-enoic acid, both ¹H and ¹³C NMR are indispensable.
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Assignment |
| -COOH | 10.0 - 13.0 | Singlet (broad) | 1H | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange.[2][3] |
| =CH- | 5.9 - 6.1 | Doublet of doublets | 1H | This vinyl proton is coupled to the two geminal protons of the =CH₂ group, resulting in a doublet of doublets. Its chemical shift is in the typical range for vinylic protons. |
| =CH₂ | 5.2 - 5.4 | Multiplet | 2H | These two geminal vinyl protons are diastereotopic due to the adjacent chiral center. They will appear as a complex multiplet, each coupled to the other and to the =CH- proton. |
| -OH | 3.0 - 5.0 | Singlet (broad) | 1H | The hydroxyl proton's chemical shift is variable and concentration-dependent. It often appears as a broad singlet and can be confirmed by D₂O exchange. |
| -CH₃ | 1.5 - 1.7 | Singlet | 3H | The methyl protons are adjacent to the chiral center but have no adjacent protons to couple with, hence they appear as a singlet. |
Predicted data is based on established chemical shift ranges and data from analogous compounds.[1]
The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |
| -COOH | 170 - 180 | The carbonyl carbon of a carboxylic acid is significantly deshielded and appears in this characteristic downfield region.[2][3] |
| =CH- | 135 - 145 | The sp² hybridized carbon of the monosubstituted end of the double bond. |
| =CH₂ | 115 - 125 | The sp² hybridized carbon of the terminal CH₂ of the double bond. |
| -C(OH)- | 70 - 80 | The sp³ hybridized carbon bearing the hydroxyl group (the chiral center). |
| -CH₃ | 20 - 30 | The sp³ hybridized carbon of the methyl group. |
Predicted data is based on established chemical shift ranges and data from analogous compounds.[1]
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans for adequate signal-to-noise ratio and the relaxation delay.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
-
2D NMR Experiments (Optional but Recommended): To definitively assign proton and carbon signals and confirm connectivity, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.
-
D₂O Exchange: To confirm the -OH and -COOH protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The signals corresponding to the exchangeable protons will disappear or significantly diminish.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its substructures.
For 2-Hydroxy-2-methylbut-3-enoic acid (C₅H₈O₃, MW = 116.11 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
-
Electrospray Ionization (ESI): This soft ionization technique is ideal for polar molecules like carboxylic acids.
-
Positive Ion Mode: Expect to observe the protonated molecule [M+H]⁺ at m/z 117.0546 and potentially adducts with sodium [M+Na]⁺ at m/z 139.0366.
-
Negative Ion Mode: The deprotonated molecule [M-H]⁻ at m/z 115.0395 is expected to be a prominent ion.[4]
-
-
Electron Ionization (EI): This higher-energy technique will lead to more extensive fragmentation. The molecular ion peak (M⁺) at m/z 116 may be weak or absent. Key expected fragments would arise from:
-
Loss of a methyl group (-CH₃): m/z 101
-
Loss of a carboxyl group (-COOH): m/z 71
-
Decarboxylation (-CO₂): m/z 72
-
Loss of water (-H₂O) from the molecular ion: m/z 98
-
The fragmentation pattern of unsaturated hydroxy acids can be complex, but these primary fragmentation pathways provide valuable structural information.[5][6]
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonia (for negative ion mode) to aid ionization.
-
Infusion and Analysis: Introduce the sample into the mass spectrometer via direct infusion or coupled to a liquid chromatography system (LC-MS).
-
MS Scan: Acquire a full scan mass spectrum to determine the molecular weight.
-
Tandem MS (MS/MS): Select the molecular ion (or a prominent adduct) and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum. This provides detailed structural information.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a rapid and simple method to identify the presence of key functional groups.
| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance | Rationale |
| O-H (Carboxylic Acid) | 2500-3300 | Very broad | Characteristic of the hydrogen-bonded dimer of carboxylic acids.[2][3][7] |
| C-H (sp² and sp³) | 2850-3100 | Sharp peaks on top of the broad O-H | Stretching vibrations of the methyl and vinyl C-H bonds. |
| C=O (Carboxylic Acid) | 1700-1725 | Strong, sharp | Carbonyl stretch of a hydrogen-bonded carboxylic acid. Conjugation with the vinyl group may slightly lower this frequency.[2][7] |
| C=C (Alkene) | 1640-1680 | Medium | Stretching vibration of the carbon-carbon double bond. |
| C-O (Alcohol/Acid) | 1050-1300 | Strong | Stretching vibrations of the C-O single bonds. |
Experimental Protocol: Infrared Spectroscopy
-
Sample Preparation: The sample can be analyzed neat as a thin film between salt plates (e.g., NaCl or KBr), as a KBr pellet, or in solution using a suitable solvent that does not have interfering absorptions in the regions of interest.
-
Data Acquisition: Place the sample in an FTIR spectrometer and acquire the spectrum. Typically, multiple scans are averaged to improve the signal-to-noise ratio.
Visualizing the Primary Elucidation Workflow
Caption: Workflow for the initial structural elucidation using primary spectroscopic methods.
Alternative and Complementary Techniques: Addressing Stereochemistry and Absolute Configuration
While the primary techniques can establish the 2D structure, they fall short in defining the stereochemistry at the C2 chiral center. For applications in drug development, where enantiomers can have vastly different biological activities, determining the absolute configuration is paramount.
Chiral High-Performance Liquid Chromatography (HPLC): Separating the Enantiomers
Chiral HPLC is the gold standard for separating and quantifying enantiomers. This technique is crucial for both analytical confirmation of enantiomeric purity and for preparative separation of the racemic mixture.
Principle of Separation: Chiral separation relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs are particularly effective for separating a wide range of chiral compounds, including hydroxy acids.[1][8]
Comparison with Primary Techniques:
-
Advantage over NMR/MS/IR: Standard NMR, MS, and IR are "blind" to chirality; they produce identical results for both enantiomers of a chiral molecule. Chiral HPLC provides the critical separation needed to analyze each enantiomer individually.
-
Complementary Role: Chiral HPLC confirms the presence of a chiral center (by separating the enantiomers) and allows for the isolation of each enantiomer for further characterization or biological testing.
Experimental Protocol: Chiral HPLC
-
Column Selection: Screen several polysaccharide-based chiral columns (e.g., those with cellulose or amylose derivatives) to find the one that provides the best separation.[9]
-
Mobile Phase Optimization: A typical mobile phase for normal-phase chiral HPLC consists of a non-polar solvent (e.g., hexane) with a polar modifier (e.g., isopropanol or ethanol). A small amount of an acidic modifier like trifluoroacetic acid (TFA) is often added to improve the peak shape of acidic analytes.[9]
-
Sample Analysis:
-
Prepare a standard solution of the racemic mixture in the mobile phase.
-
Inject the sample onto the equilibrated chiral column.
-
Monitor the elution profile using a UV detector (typically at a low wavelength like 210 nm for non-aromatic carboxylic acids).
-
The separation of the racemic mixture into two distinct peaks confirms the enantiomeric nature of the sample.
-
Visualizing the Chiral Separation Workflow
Caption: Workflow for the separation of enantiomers using Chiral HPLC.
X-ray Crystallography: The Definitive 3D Structure
For an unambiguous determination of the absolute configuration, single-crystal X-ray crystallography is the ultimate technique.[10] It provides a precise three-dimensional map of the atoms in a molecule.
Principle: When a single crystal is irradiated with X-rays, the electrons of the atoms diffract the X-rays in a specific pattern. By analyzing this diffraction pattern, the electron density and thus the positions of all atoms in the crystal lattice can be determined. For chiral molecules, specialized techniques can be used to determine the absolute configuration.
Comparison with Other Techniques:
-
Advantage: Provides the complete, unambiguous 3D structure, including bond lengths, bond angles, and absolute stereochemistry. This level of detail is unattainable by other methods.
-
Disadvantage: The primary and often significant hurdle is the need to grow a high-quality single crystal of the compound, which can be challenging for small, flexible molecules.[11]
Experimental Protocol: X-ray Crystallography
-
Crystallization: The most critical and often challenging step. This involves dissolving the purified compound in a suitable solvent system and slowly allowing the solvent to evaporate or changing the temperature to induce the formation of single crystals. Screening various solvents and conditions is typically required.
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction data are collected.
-
Structure Solution and Refinement: The collected data are processed to solve the crystal structure and refine the atomic positions to obtain the final, high-resolution 3D model.
Synthesis of Information and Final Confirmation
The structural elucidation of 2-Hydroxy-2-methylbut-3-enoic acid is a hierarchical process. NMR, MS, and IR spectroscopy work in concert to establish the molecular formula and atomic connectivity. Chiral HPLC then confirms the presence of enantiomers and allows for their separation. Finally, X-ray crystallography, if successful, provides the definitive and absolute three-dimensional structure. This multi-technique approach ensures a self-validating and trustworthy determination of the molecule's complete structure, a critical requirement for advancing research and development in the chemical and pharmaceutical sciences.
References
- Elucidation of the Chemical Structure of 2-Hydroxy-2-methylbut-3-enoic acid: A Technical Guide - Benchchem.
- Application Note: Chiral Separation of 2-Hydroxy-2-methylbutanoic Acid Enantiomers by High-Performance Liquid Chrom
- Technical Support Center: Chiral Separation of (R)- and (S)-2-Hydroxy-3-methylbutanoic acid - Benchchem.
-
Fragmentation pattern and APPI-MS/MS spectra of hydroxy fatty acids... - ResearchGate. [Link]
- A Comparative Guide to the X-ray Crystallographic Analysis of Oxo-Aliph
-
Formation and fragmentation of unsaturated fatty acid [M - 2H + Na]- ions: stabilized carbanions for charge-directed fragmentation - PubMed. [Link]
-
Theoretical Study of Chiral Carboxylic Acids. Structural and Energetic Aspects of Crystalline and Liquid States | Crystal Growth & Design. [Link]
-
Mass Spectrometric Analysis of Long-Chain Lipids - PMC - NIH. [Link]
-
IR: carboxylic acids. [Link]
-
Structural elucidation of hydroxy fatty acids by photodissociation mass spectrometry with photolabile derivatives - University of Wollongong Research Online. [Link]
-
21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. [Link]
-
X-ray crystallography - Wikipedia. [Link]
-
1 H NMR (500 MHz) spectrum for R-hydroxyl-ω(carboxylic acid) PCL... - ResearchGate. [Link]
-
Fatty Acids | Tandem Mass Spectrometry of Lipids | Books Gateway. [Link]
-
Spectroscopy of Carboxylic Acid Derivatives - Oregon State University. [Link]
-
Synthesis, Single Crystal X-ray, Hirshfeld and DFT Studies of 1,8-Dichloro-9,10-dihydro-9,10-ethanoanthracene-11-carboxylic Acid - MDPI. [Link]
-
INDEX of carboxylic acids and derivatives revision notes doc brown's advanced A level organic chemistry AQA Edexcel OCR Salters. [Link]
-
H NMR spectra were recorded at 300 and 400 MHz - The Royal Society of Chemistry. [Link]
-
Absolute Configuration of Small Molecules by Co‐Crystallization - PMC - NIH. [Link]
-
20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax. [Link]
-
Chiral HPLC Separations - Phenomenex. [Link]
-
(a) ¹H NMR spectra of carboxylic acid monomer, (b) ¹³C NMR spectra of... - ResearchGate. [Link]
-
20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Mass Spectrometric Analysis of Long-Chain Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formation and fragmentation of unsaturated fatty acid [M - 2H + Na]- ions: stabilized carbanions for charge-directed fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Hydroxybut-3-enoic Acid and 3-Hydroxybutyrate for Researchers and Drug Development Professionals
In the landscape of metabolic research and therapeutic development, a nuanced understanding of structurally similar yet functionally distinct molecules is paramount. This guide provides an in-depth comparative analysis of 2-Hydroxybut-3-enoic acid and 3-hydroxybutyrate, offering insights into their chemical properties, biological roles, and analytical methodologies. This document is intended to serve as a critical resource for scientists and drug development professionals, enabling informed decisions in experimental design and therapeutic strategy.
Introduction: Two Four-Carbon Molecules on Different Metabolic Trajectories
At first glance, this compound (also known as vinylglycolic acid) and 3-hydroxybutyrate (or beta-hydroxybutyrate) are both four-carbon hydroxy carboxylic acids. However, the seemingly minor difference in the position of the hydroxyl group and the presence of a double bond in this compound lead to vastly different roles in biology. 3-hydroxybutyrate is a well-characterized ketone body, a crucial alternative energy source for the brain and other tissues during periods of low glucose availability.[1][2][3] In contrast, this compound is a less-studied molecule, with its biological significance still under investigation. This guide aims to juxtapose these two molecules, providing a clear, evidence-based comparison of their properties and functions.
Physicochemical Properties: A Tale of Two Structures
The structural differences between this compound and 3-hydroxybutyrate fundamentally influence their chemical and physical properties. A summary of these properties is presented below:
| Property | This compound | 3-hydroxybutyrate |
| Molecular Formula | C4H6O3[4] | C4H7O3-[5] |
| Molecular Weight | 102.09 g/mol [4] | 103.12 g/mol |
| IUPAC Name | This compound[4] | 3-hydroxybutanoate[5] |
| Synonyms | Vinylglycolic acid[4] | Beta-hydroxybutyrate, 3-HB, BHB[5] |
| Key Structural Feature | Hydroxyl group at C2, C=C bond between C3 and C4 | Hydroxyl group at C3, fully saturated carbon chain |
| Chirality | Chiral center at C2 | Chiral center at C3 (R-enantiomer is biologically active in mammals)[6] |
The presence of the vinyl group in this compound makes it a more reactive molecule compared to the saturated alkyl chain of 3-hydroxybutyrate. This has significant implications for their respective metabolic fates and potential toxicities.
Metabolic Pathways and Biological Roles: An Energy Source vs. a Metabolic Enigma
The biological roles of 3-hydroxybutyrate are extensively documented, while those of this compound are still being elucidated.
3-Hydroxybutyrate: The Preeminent Ketone Body
3-hydroxybutyrate is a cornerstone of ketone metabolism, synthesized in the liver from the breakdown of fatty acids, particularly during fasting, prolonged exercise, or adherence to a ketogenic diet.[1][2][7] It serves as a vital energy substrate for extrahepatic tissues, including the brain, heart, and skeletal muscle, when glucose is scarce.[1][2][3]
Beyond its role as a fuel source, 3-hydroxybutyrate is now recognized as a potent signaling molecule with diverse physiological effects.[8][9] It functions as an inhibitor of histone deacetylases (HDACs), thereby influencing gene expression and cellular processes such as oxidative stress resistance and inflammation.[2][8][9] Furthermore, it acts as a ligand for specific cell surface receptors, such as hydroxycarboxylic acid receptor 2 (HCAR2), modulating lipolysis and inflammatory responses.[6]
Sources
- 1. 3-Hydroxybutyrate as a Metabolite and a Signal Molecule Regulating Processes of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 3-Hydroxybutyric Acid | Rupa Health [rupahealth.com]
- 4. This compound | C4H6O3 | CID 160534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Hydroxybutyrate | C4H7O3- | CID 3541112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Researcher's Guide to the Uncharted Territory of Metabolomics: Validating the Presence of 2-Hydroxybut-3-enoic Acid
Metabolic studies continuously unveil a universe of novel molecules, each with the potential to unlock new understandings of biological systems and disease. Among these is the intriguing, yet analytically challenging, 2-Hydroxybut-3-enoic acid. Its structural features—a hydroxyl group and a terminal double bond—present a unique set of hurdles for unambiguous identification and quantification. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confidently validate the presence of this metabolite, ensuring the scientific integrity of their findings. We will navigate the complexities of its analysis, compare cutting-edge analytical strategies, and provide detailed, field-tested protocols.
The Analytical Conundrum: Why is this compound So Elusive?
The primary challenge in validating this compound lies in its potential for isomeric ambiguity and its physicochemical properties. Several structural isomers, such as 3-hydroxybut-2-enoic acid and 4-hydroxybut-2-enoic acid, can easily be mistaken for the target analyte, especially in complex biological matrices.[1][2] Standard chromatographic and mass spectrometric methods may not possess the requisite selectivity to differentiate these subtle structural differences. Furthermore, as a small, polar, and potentially volatile molecule, its retention on conventional reversed-phase liquid chromatography columns can be poor, and its detection by mass spectrometry may be hampered by low ionization efficiency.
To address these challenges, a multi-platform approach is not just recommended; it is essential for rigorous validation. This guide will focus on two complementary techniques: Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Platforms
A successful validation strategy hinges on selecting the right analytical tools. Below is a comparison of the recommended platforms for the analysis of this compound.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile and thermally stable compounds followed by mass-based detection. Requires chemical derivatization to increase volatility and thermal stability of polar analytes like this compound. | Separation of compounds in the liquid phase based on their physicochemical properties, followed by highly selective and sensitive detection using tandem mass spectrometry. |
| Selectivity | High chromatographic resolution for isomers. Derivatization can help in separating structurally similar compounds.[3][4] Mass spectral libraries can aid in identification, but may not be available for novel metabolites. | High selectivity through Multiple Reaction Monitoring (MRM) or High-Resolution Mass Spectrometry (HRMS). Can distinguish between compounds with the same mass-to-charge ratio based on their fragmentation patterns. |
| Sensitivity | Generally high, especially with selective ion monitoring (SIM). | Excellent sensitivity, often in the picomolar to femtomolar range, making it ideal for detecting low-abundance metabolites. |
| Sample Preparation | More complex, involving extraction and a mandatory derivatization step.[5][6] | Can often be simpler, with direct injection of extracts possible in some cases. Derivatization can be employed to enhance sensitivity and chromatographic retention.[7][8] |
| Confirmation of Identity | Relies on matching retention time and mass spectrum with an authentic standard. | Confirmation is based on matching retention time and the ratio of multiple MRM transitions or accurate mass measurements with a synthetic standard. |
Postulated Biosynthetic Pathway
While the precise metabolic origin of this compound is not yet firmly established, we can hypothesize its formation through pathways involved in unsaturated fatty acid metabolism. One plausible route could involve the oxidation of a four-carbon unsaturated precursor.
Caption: Postulated biosynthetic pathway for this compound.
Experimental Protocols: A Step-by-Step Guide to Validation
The following protocols provide a detailed workflow for the extraction, derivatization, and analysis of this compound from biological samples. The use of a synthesized, authentic standard of this compound is mandatory for all validation experiments.
I. Sample Extraction
-
Quenching Metabolism: Immediately quench metabolic activity in cell or tissue samples by flash-freezing in liquid nitrogen. For biofluids like plasma or urine, store at -80°C until extraction.
-
Extraction Solvent: Prepare a cold extraction solvent of 80% methanol in water.
-
Extraction Procedure:
-
For adherent cells, aspirate the culture medium, wash with cold saline, and add the cold extraction solvent. Scrape the cells and collect the extract.
-
For suspension cells or biofluids, add the cold extraction solvent in a 1:4 (sample:solvent) ratio.
-
For tissues, homogenize the frozen tissue in the cold extraction solvent.
-
-
Protein Precipitation: Vortex the samples vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Clarification: Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites for analysis.
II. GC-MS Analysis with Silylation Derivatization
This method enhances the volatility and thermal stability of this compound, making it amenable to GC-MS analysis.
-
Drying: Evaporate a known volume of the metabolite extract to complete dryness under a gentle stream of nitrogen.
-
Derivatization:
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine to the dried extract.
-
Cap the vial tightly and heat at 70°C for 60 minutes.[4]
-
-
GC-MS Parameters (Example):
-
Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mode: Full scan (m/z 50-550) for initial identification and Selective Ion Monitoring (SIM) for targeted quantification.
-
-
Validation Criteria:
-
The derivatized this compound should exhibit the same retention time and mass spectrum as the derivatized authentic standard.
-
Key fragment ions of the derivatized standard should be present in the sample at the correct retention time.
-
III. LC-MS/MS Analysis
This highly sensitive and selective method provides robust confirmation of the analyte's identity.
-
Chromatographic Separation:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for retaining this polar analyte.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from high organic to high aqueous content.
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).
-
-
Mass Spectrometry Parameters (Example):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically suitable for carboxylic acids.
-
MRM Transitions: At least two to three specific precursor-to-product ion transitions should be optimized using the authentic standard. For example:
-
Precursor ion (m/z): [M-H]⁻ of this compound.
-
Product ions: Characteristic fragments generated through collision-induced dissociation (CID).
-
-
-
Validation Criteria:
-
The analyte in the sample must have the same retention time as the authentic standard.
-
The ratio of the peak areas of the multiple MRM transitions in the sample must match that of the authentic standard within a predefined tolerance (e.g., ±15%).
-
A Self-Validating Experimental Workflow
To ensure the trustworthiness of your results, a self-validating workflow is crucial. This involves a series of checks and balances at each stage of the analysis.
Caption: A self-validating workflow for the identification of this compound.
Conclusion and Best Practices
The validation of novel or rare metabolites like this compound demands a rigorous and multi-faceted analytical approach. By combining the high chromatographic resolution of GC-MS with the unparalleled sensitivity and selectivity of LC-MS/MS, researchers can build a compelling case for its presence in their biological samples.
Key Takeaways for Ensuring Data Integrity:
-
Authentic Standard is Non-Negotiable: All analytical validations must be performed against a synthesized and purified authentic standard of this compound.
-
Isomeric Resolution is Key: Employ chromatographic methods, such as those described in this guide, that can resolve potential isomers.
-
Cross-Platform Confirmation: A positive identification should be confirmed by at least two independent analytical techniques.
-
Embrace the Complexity: The challenges in validating novel metabolites are significant, but overcoming them through meticulous experimental design and a self-validating workflow will lead to robust and reproducible scientific discoveries.
References
-
New Approach for the Identification of Isobaric and Isomeric Metabolites. Analytical Chemistry. [Link]
-
(PDF) New Approach for the Identification of Isobaric and Isomeric Metabolites. ResearchGate. [Link]
-
Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry. PMC - NIH. [Link]
-
New Approach for the Identification of Isobaric and Isomeric Metabolites. PMC - NIH. [Link]
-
Towards a More Reliable Identification of Isomeric Metabolites Using Pattern Guided Retention Validation. PubMed Central. [Link]
-
Enzymatic cascade process for the synthesis of (S,E). ResearchGate. [Link]
-
Challenges of Analyzing Different Classes of Metabolites by A Single Analytical Method. ResearchGate. [Link]
-
LC/MS/MS Method Package for Short Chain Fatty Acids. Shimadzu. [Link]
-
Derivatization. Chemistry LibreTexts. [Link]
-
What Is Derivatization In GC-MS?. YouTube. [Link]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. PMC - NIH. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Towards a More Reliable Identification of Isomeric Metabolites Using Pattern Guided Retention Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simplified derivatization for determining sphingolipid fatty acyl composition by gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gcms.cz [gcms.cz]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. LC/MS/MS Method Package for Short Chain Fatty Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 2-Hydroxybut-3-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2-Hydroxybut-3-enoic Acid
This compound, also known as vinylglycolic acid, is a bifunctional molecule featuring both a carboxylic acid and a hydroxyl group, in addition to a vinyl moiety.[1] Its structure presents a chiral center at the C2 position, making it a valuable precursor for the stereoselective synthesis of more complex molecules. The demand for enantiomerically pure forms of this acid is driven by the need for precise stereochemistry in modern drug development, where different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.
This guide will compare and contrast the most prominent synthetic routes to this compound, providing a clear and objective analysis to aid researchers in selecting the most suitable method for their specific needs.
Route 1: The Aldol Condensation-Cyanohydrin Hydrolysis Pathway
This classical approach represents the most frequently cited method for the synthesis of this compound. It is a multi-step synthesis commencing from readily available and inexpensive starting materials: ethanal (acetaldehyde) and formaldehyde. The overall transformation can be conceptually broken down into three key stages.
Mechanistic Overview
The synthesis begins with a crossed aldol condensation between ethanal and formaldehyde to generate acrolein (propenal). This is followed by the addition of hydrogen cyanide across the aldehyde functionality of acrolein to form a cyanohydrin intermediate. The final step involves the hydrolysis of the nitrile group of the cyanohydrin to yield the desired carboxylic acid.[2][3]
Experimental Workflow
Caption: Workflow for the synthesis of this compound via the Aldol Condensation-Cyanohydrin Hydrolysis Pathway.
Detailed Experimental Protocol
Step 1: Synthesis of Acrolein
-
Vapors of ethanal and formaldehyde are passed over a heated catalyst, such as sodium silicate.[2]
-
The reaction mixture is then cooled, and the acrolein is separated and purified, typically by distillation.
Step 2: Formation of 2-Hydroxybut-3-enenitrile (Cyanohydrin)
-
Acrolein is treated with a source of cyanide, such as sodium cyanide and a proton source (e.g., HCN or a weak acid), under controlled temperature conditions.[2][3]
-
This reaction is typically performed under kinetic control to favor the 1,2-addition of the cyanide to the carbonyl group.[3]
-
The resulting cyanohydrin is then extracted from the reaction mixture.
Step 3: Hydrolysis to this compound
-
The cyanohydrin is subjected to hydrolysis, usually in the presence of a strong acid (e.g., HCl or H₂SO₄) and water.[2]
-
The reaction mixture is heated to drive the conversion of the nitrile to a carboxylic acid.
-
Upon completion, the this compound is isolated and purified, often through extraction and subsequent crystallization or chromatography.
Performance Analysis
| Parameter | Aldol Condensation-Cyanohydrin Hydrolysis Pathway |
| Starting Materials | Ethanal, Formaldehyde, Cyanide source |
| Key Intermediates | Acrolein, 2-Hydroxybut-3-enenitrile |
| Overall Yield | Moderate (Specific yield data not consistently reported in readily available literature) |
| Scalability | Potentially scalable, but requires careful handling of volatile and toxic intermediates. |
| Stereoselectivity | Produces a racemic mixture. |
| Advantages | Utilizes inexpensive and readily available starting materials. The individual reactions are well-established organic transformations. |
| Disadvantages | Involves the use of highly toxic hydrogen cyanide. Acrolein is a volatile and lachrymatory substance. The multi-step nature can lead to lower overall yields. Lack of stereocontrol. |
Route 2: Grignard Reaction of Vinylmagnesium Bromide with Glyoxylic Acid
An alternative and more direct approach to this compound involves the nucleophilic addition of a vinyl Grignard reagent to glyoxylic acid. This method offers a more convergent synthesis, potentially reducing the number of steps and avoiding some of the hazardous intermediates of the previous route.
Mechanistic Overview
In this one-step carbon-carbon bond formation, vinylmagnesium bromide acts as a nucleophile, attacking the electrophilic carbonyl carbon of glyoxylic acid. The subsequent acidic workup protonates the resulting alkoxide to yield the final product, this compound.
Experimental Workflow
Caption: Workflow for the synthesis of this compound via the Grignard Reaction Pathway.
Detailed Experimental Protocol
Step 1: Preparation of Vinylmagnesium Bromide
-
Magnesium turnings are activated in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of vinyl bromide in a dry ethereal solvent (e.g., diethyl ether or tetrahydrofuran) is added dropwise to the magnesium suspension.
-
The reaction is initiated, often with gentle heating or the addition of an iodine crystal, and maintained until the magnesium is consumed.
Step 2: Reaction with Glyoxylic Acid and Workup
-
The freshly prepared vinylmagnesium bromide solution is cooled in an ice bath.
-
A solution of glyoxylic acid in a suitable dry solvent is added dropwise to the Grignard reagent.
-
The reaction mixture is stirred for a specified period to ensure complete reaction.
-
The reaction is quenched by the slow addition of a cold, dilute aqueous acid (e.g., HCl or H₂SO₄).
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic extracts are washed, dried, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification is typically achieved through column chromatography or recrystallization.
Performance Analysis
| Parameter | Grignard Reaction Pathway |
| Starting Materials | Vinyl bromide, Magnesium, Glyoxylic acid |
| Key Intermediates | Vinylmagnesium bromide |
| Overall Yield | Potentially higher than the multi-step route, though specific data is not widely published. |
| Scalability | Feasible, but requires strict anhydrous conditions for the Grignard reaction. |
| Stereoselectivity | Produces a racemic mixture. |
| Advantages | More convergent and potentially fewer steps than the aldol-cyanohydrin route. Avoids the use of highly toxic cyanide and the lachrymatory acrolein. |
| Disadvantages | Grignard reagents are highly sensitive to moisture and require anhydrous reaction conditions. Vinyl bromide is a gas at room temperature, requiring careful handling. Glyoxylic acid can be unstable. |
Chemoenzymatic and Stereoselective Approaches
The development of stereoselective syntheses of this compound is a key area of research, driven by the demand for enantiomerically pure compounds in the pharmaceutical industry. While specific, detailed protocols for the direct enzymatic synthesis of this compound are not abundant in readily accessible literature, related chemoenzymatic strategies for similar molecules provide a promising outlook.
For instance, the deracemization of (±)-2-hydroxy-4-phenylbut-3-enoic acid has been achieved using a lipase-catalyzed kinetic resolution coupled with racemization of the non-reacting enantiomer.[4] Such methods, if adapted, could provide a viable route to enantiomerically enriched this compound. These processes often involve the selective enzymatic acylation or hydrolysis of one enantiomer in a racemic mixture, allowing for the separation of the two.
Another promising avenue is the use of aldolases in chemoenzymatic cascades. For example, 2-oxoacid aldolases have been used for the stereoselective aldol addition of 2-oxoacids to formaldehyde, producing chiral 4-hydroxy-2-oxoacids which can be further transformed into 2-substituted 3-hydroxycarboxylic acids.[5] Adapting such a system to utilize glyoxylate and a suitable two-carbon donor could potentially lead to a stereoselective synthesis of this compound.
The primary advantage of these approaches is the potential for high enantioselectivity, leading to the direct production of a single enantiomer. However, these methods often require specialized enzymes, careful optimization of reaction conditions, and may be more challenging to scale up compared to traditional chemical syntheses.
Conclusion
The synthesis of this compound can be approached through several distinct routes, each with its own set of advantages and challenges.
-
The Aldol Condensation-Cyanohydrin Hydrolysis Pathway is a classic method that utilizes inexpensive starting materials but is hampered by the use of hazardous reagents and a lack of stereocontrol.
-
The Grignard Reaction Pathway offers a more direct and convergent synthesis, avoiding some of the toxic intermediates of the former route, but requires stringent anhydrous conditions.
-
Chemoenzymatic and stereoselective approaches represent the future of synthesizing enantiomerically pure this compound, offering high stereoselectivity, though they are currently less established and may require more specialized expertise and resources.
The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including the desired scale of synthesis, the importance of stereochemical purity, the availability of specialized equipment and reagents, and safety considerations. For large-scale production of the racemic acid where cost is a primary driver, the classical route may be considered with appropriate safety precautions. For applications requiring high enantiopurity, the exploration and development of chemoenzymatic methods is highly recommended.
References
-
What is the conversion of ethanal to this compound? - Quora. (2014, November 6). Retrieved from [Link]
-
Chemo-Enzymatic Synthesis of ( R )- and ( S )-2Hydroxy4-phenylbutanoic Acid via Enantio-Complementary Deracemization of (±)-2Hydroxy4-phenyl-3-butenoic Acid Using a Racemase-Lipase Two-Enzyme System | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]
-
How to convert ethanal to 2-hydroxy-3 butenoic acid? - Chemistry Stack Exchange. (2015, July 27). Retrieved from [Link]
-
Chemoenzymatic Production of Enantiocomplementary 2-Substituted 3-Hydroxycarboxylic Acids from L-α-Amino Acids - PMC - NIH. (n.d.). Retrieved from [Link]
-
How to convert ethanal to 2-Hydroxybut-3-en-1-oic acid - Quora. (2017, December 23). Retrieved from [Link]
-
This compound | C4H6O3 | CID 160534 - PubChem - NIH. (n.d.). Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. quora.com [quora.com]
- 3. Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemoenzymatic Production of Enantiocomplementary 2-Substituted 3-Hydroxycarboxylic Acids from L-α-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
For researchers and professionals in drug development, understanding the nuanced differences in the biological activity of structurally related small molecules is paramount. This guide provides an in-depth comparison of 2-hydroxybut-3-enoic acid, a compound of significant interest, and its related chemical entities. We will delve into its primary mechanism of action, present available experimental data, and offer insights into the structure-activity relationships that govern its biological effects.
Introduction: The Significance of α-Hydroxy-β,γ-Unsaturated Acids
This compound, also commonly known as vinylglycolic acid, belongs to the class of α-hydroxy-β,γ-unsaturated carboxylic acids. This structural motif, characterized by a hydroxyl group adjacent to a carboxylic acid and a double bond between the beta and gamma carbons, confers unique chemical reactivity and biological activity. The primary and most well-documented biological effect of this compound is its potent and irreversible inactivation of the bacterial phosphoenolpyruvate:sugar phosphotransferase system (PTS).[1][2] This system is crucial for the uptake and phosphorylation of various sugars in many bacteria, making it an attractive target for the development of novel antimicrobial agents.
Core Biological Activity: Irreversible Inactivation of the Bacterial Phosphotransferase System (PTS)
The bacterial PTS is a complex multi-protein system responsible for "vectorial phosphorylation," the process of transporting a sugar into the cell and phosphorylating it in a single, energy-coupled step. The energy for this process is derived from phosphoenolpyruvate (PEP). The system involves a cascade of phosphotransfer reactions, starting with the autophosphorylation of Enzyme I (EI) by PEP. EI then transfers the phosphoryl group to a histidine phosphocarrier protein (HPr), which in turn phosphorylates a sugar-specific Enzyme II complex that facilitates the transport and phosphorylation of the incoming sugar.
This compound has been identified as a specific and irreversible inactivator of this critical pathway.[1][2] Its mechanism of action is targeted at Enzyme I of the PTS. The α-hydroxy-β,γ-unsaturated acid structure is thought to act as a substrate analog that, upon interaction with the active site of EI, leads to covalent modification and subsequent inactivation of the enzyme. This effectively shuts down the primary route for sugar uptake in susceptible bacteria.
Comparative Analysis with Related Compounds
A comprehensive comparison of the biological activity of this compound with its structural analogs is hampered by a lack of direct comparative studies in the published literature. However, by applying principles of structure-activity relationships (SAR), we can infer how modifications to the core structure might influence its activity as a PTS inhibitor.
| Compound Name | Structure | Key Structural Differences from this compound | Postulated Impact on PTS Inhibition |
| This compound | C=CC(C(=O)O)O | Reference Compound | Potent, irreversible inhibitor. |
| 2-Hydroxy-3-methylbut-3-enoic acid | CC(=C)C(C(=O)O)O | Methyl group at the 3-position. | The methyl group could sterically hinder the binding of the molecule within the active site of Enzyme I, potentially reducing its inhibitory potency. Electronic effects of the methyl group might also alter the reactivity of the double bond. |
| 2-Hydroxy-3-methylbut-2-enoic acid | CC(=C(C(=O)O)O)C | Isomer with the double bond between the 2 and 3 positions and a methyl group at the 3-position. | The shift of the double bond to the α,β-position changes the electronic properties and geometry significantly. This is likely to abolish the specific mechanism of irreversible inhibition seen with the β,γ-unsaturated analog. |
| 3-Hydroxybut-2-enoic acid | C/C(=C/C(=O)O)/O | Isomer with the hydroxyl group at the 3-position and the double bond at the 2-position. | This is an α,β-unsaturated acid and a structural isomer. The change in the relative positions of the functional groups would likely prevent it from acting as an effective inhibitor of Enzyme I in the same manner as this compound. |
| 2-Amino-3-hydroxybut-2-enoic acid | CC(=C(C(=O)O)N)O | Amino group at the 2-position and a hydroxyl group at the 3-position, with the double bond at the 2-position. | The presence of the amino group and the α,β-unsaturation make this compound structurally distinct. It is unlikely to inhibit the PTS via the same mechanism. |
Expert Insight: The vinyl group (CH2=CH-) and the specific placement of the hydroxyl and carboxyl groups in this compound appear to be critical for its potent inhibitory activity against the PTS. Any modification that alters the electronic nature or steric profile of this core structure is likely to diminish or abolish its specific biological effect. The irreversible nature of the inhibition suggests a covalent interaction, for which the β,γ-unsaturated system is likely essential.
Experimental Protocols
To facilitate further research in this area, we provide a detailed, step-by-step methodology for a key experiment to assess the inhibition of the bacterial phosphotransferase system.
Protocol: In Vitro Assay for Inhibition of the Phosphoenolpyruvate:Sugar Phosphotransferase System (PTS)
Objective: To determine the inhibitory effect of test compounds on the uptake and phosphorylation of a radiolabeled sugar by bacterial membrane vesicles.
Materials:
-
Bacterial strain expressing a functional PTS (e.g., Escherichia coli, Salmonella typhimurium).
-
Growth medium (e.g., Luria-Bertani broth).
-
Lysis buffer (e.g., 10 mM Tris-HCl, pH 7.5, 1 mM EDTA, 10 mM MgCl2, with lysozyme and DNase).
-
Radiolabeled sugar (e.g., [14C]-α-methylglucoside).
-
Phosphoenolpyruvate (PEP).
-
Test compounds (this compound and its analogs).
-
Scintillation fluid and vials.
-
Filtration apparatus with 0.45 µm nitrocellulose filters.
Procedure:
-
Preparation of Membrane Vesicles:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with an appropriate buffer.
-
Resuspend the cells in lysis buffer containing lysozyme and DNase and incubate to form spheroplasts.
-
Lyse the spheroplasts by osmotic shock.
-
Centrifuge to pellet the membrane vesicles.
-
Wash and resuspend the vesicles in a suitable buffer and determine the protein concentration.
-
-
Inhibition Assay:
-
In a series of microcentrifuge tubes, add a fixed amount of membrane vesicles.
-
Add varying concentrations of the test compounds (this compound and its analogs) to the tubes. Include a control with no inhibitor.
-
Pre-incubate the vesicles with the test compounds for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 30°C) to allow for potential irreversible inhibition.
-
Initiate the transport reaction by adding a mixture of [14C]-α-methylglucoside and phosphoenolpyruvate (PEP).
-
Allow the reaction to proceed for a short, defined time (e.g., 1-5 minutes).
-
Stop the reaction by adding a large volume of ice-cold buffer and immediately filtering the mixture through a 0.45 µm nitrocellulose filter.
-
Wash the filter rapidly with more ice-cold buffer to remove unincorporated radiolabel.
-
-
Quantification and Analysis:
-
Place the filter in a scintillation vial with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the control.
-
If applicable, determine the IC50 value for each compound.
-
Self-Validation: The inclusion of a known inhibitor (this compound) as a positive control is crucial for validating the assay's performance. A dose-dependent inhibition should be observed.
Conclusion and Future Directions
This compound stands out as a potent and specific inhibitor of the bacterial phosphotransferase system, a key pathway for nutrient acquisition in many prokaryotes. Its unique α-hydroxy-β,γ-unsaturated acid structure appears to be essential for its irreversible inactivation of Enzyme I. While direct comparative data for its structural analogs is currently lacking, structure-activity relationship principles suggest that modifications to this core motif are likely to reduce or abolish its specific biological activity.
The detailed experimental protocol provided in this guide offers a robust framework for researchers to conduct their own comparative studies. Such research would be invaluable in elucidating the precise structural requirements for PTS inhibition and could pave the way for the design of novel, potent antibacterial agents that target this essential bacterial pathway.
References
-
Snyder, M. A., Kaczorowski, G. J., Barnes, E. M., Jr., & Walsh, C. (1976). Inactivation of the Phosphoenolpyruvate-Dependent Phosphotransferase System in Various Species of Bacteria by Vinylglycolic Acid. Journal of Bacteriology, 127(1), 671–673. [Link]
-
Walsh, C. T., & Kaback, H. R. (1973). Vinylglycolic acid. An inactivator of the phosphoenolpyruvate-phosphate transferase system in Escherichia coli. The Journal of Biological Chemistry, 248(15), 5456–5462. [Link]
Sources
A Comparative Guide to the Enantioselective Synthesis of 2-Hydroxybut-3-enoic Acid Isomers
Introduction: The Significance of Chiral α-Hydroxy Acids
Chirality is a fundamental principle in drug design and development, as the stereochemistry of a molecule often dictates its pharmacological and toxicological profile.[1][2] Enantiomers of a chiral drug can exhibit vastly different biological activities, with one being therapeutic (the eutomer) while the other may be less active, inactive, or even harmful (the distomer).[2] 2-Hydroxybut-3-enoic acid, also known as vinylglycolic acid, is a prime example of a valuable chiral building block.[3] Its enantiomers, (R)- and (S)-2-hydroxybut-3-enoic acid, are critical precursors for synthesizing a range of biologically active compounds, including vinylglycine derivatives and angiotensin-converting enzyme (ACE) inhibitors.[4][5][6] Consequently, the development of robust, highly selective methods for accessing each enantiomer in high purity is of paramount importance to the pharmaceutical and fine chemical industries.[7]
This guide provides an in-depth comparison of modern enantioselective strategies for the synthesis of (R)- and (S)-2-hydroxybut-3-enoic acid. We will delve into the mechanistic rationale behind catalytic choices, present comparative performance data, and provide detailed, validated protocols for key synthetic transformations.
Strategic Approaches to Enantioselective Synthesis
The primary challenge in synthesizing a specific enantiomer of this compound lies in controlling the stereochemistry at the C2 position. Several major strategies have proven effective, each with distinct advantages and considerations. The most prevalent methods involve the asymmetric reduction of a prochiral ketone precursor, such as an ester of 2-oxo-3-butenoic acid.
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// Edges Start -> MethodA [label="[Ru]- or [Rh]-Chiral Ligand\nH₂, High Pressure"]; Start -> MethodB [label="Ketoreductase (KRED)\nCofactor (NAD(P)H)"]; MethodA -> ProductR [label="e.g., (R)-BINAP Ligand"]; MethodA -> ProductS [label="e.g., (S)-BINAP Ligand"]; MethodB -> ProductR [label="pro-(R) Selective Enzyme"]; MethodB -> ProductS [label="pro-(S) Selective Enzyme"]; } caption="Core Synthetic Strategies for this compound Isomers."
Catalytic Asymmetric Hydrogenation
Asymmetric hydrogenation is a powerful and atom-economical method for creating chiral centers.[8] This approach typically employs a transition metal catalyst (e.g., Ruthenium or Rhodium) complexed with a chiral ligand to selectively deliver hydrogen to one face of the prochiral ketone.
-
Mechanism Rationale: The choice of the chiral ligand is the cornerstone of this method. Ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or SunPhos create a chiral environment around the metal center.[9] The substrate coordinates to this chiral complex in a sterically defined manner, forcing the hydrogen to add to a specific face of the carbonyl group, thereby generating one enantiomer in excess. The selection of the (R)- or (S)-enantiomer of the ligand directly dictates whether the (R)- or (S)-product is formed, making this a highly versatile strategy.[10]
-
Performance: High enantiomeric excesses (ee), often exceeding 90%, have been achieved using this method for the synthesis of related 2-hydroxy-4-arylbutanoic acids.[9] The reaction conditions, such as solvent, pressure, and temperature, must be carefully optimized to maximize both conversion and enantioselectivity.
Biocatalysis: Enzymatic Reduction
The use of enzymes, particularly ketoreductases (KREDs), offers a green and highly selective alternative to metal catalysis.[7][11] These enzymes, often derived from microorganisms like yeast, can reduce ketones to alcohols with near-perfect enantioselectivity under mild, aqueous conditions.[12]
-
Mechanism Rationale: KREDs possess a precisely shaped active site that binds the substrate in a specific orientation relative to a hydride donor cofactor (NADH or NADPH). This pre-organization ensures that the hydride is delivered exclusively to either the re or si face of the carbonyl, leading to the formation of a single enantiomeric alcohol product.[13][14] A vast library of engineered KREDs is available, providing access to enzymes that selectively produce either the (R)- or (S)-enantiomer.
-
Performance: Enzymatic reductions are renowned for their exceptional selectivity, frequently achieving >99% ee and high conversions.[13] The reactions are conducted at or near ambient temperature and pressure, reducing energy consumption and minimizing side reactions. Furthermore, the use of whole-cell biocatalysts or immobilized enzymes allows for easy catalyst separation and recycling.[15]
Comparative Performance Data
The selection of a synthetic route often depends on a balance of factors including enantioselectivity, yield, cost, and scalability. The table below summarizes typical performance metrics for the discussed methods.
| Parameter | Catalytic Asymmetric Hydrogenation | Enzymatic Reduction (Ketoreductase) |
| Enantiomeric Excess (ee) | Typically 85-98% ee[9] | Often >99% ee[13] |
| Yield | Good to Excellent (80-95%) | Good to Excellent (75-95%)[16] |
| Reaction Conditions | High pressure (H₂ gas), organic solvents | Ambient pressure, aqueous buffer, ~30°C |
| Catalyst Source | Precious metals (Ru, Rh), synthetic chiral ligands | Renewable (microorganisms), protein engineering |
| Substrate Scope | Broad, but may require optimization for new substrates | Can be substrate-specific, but large enzyme panels are available |
| Scalability | Well-established for industrial scale | Highly scalable, common in pharmaceutical manufacturing[7] |
| Key Advantage | High catalyst turnover, well-understood mechanisms | Unmatched selectivity, green reaction conditions |
Detailed Experimental Protocols
To provide a practical framework, the following section details validated, step-by-step protocols for the synthesis of an ester of (S)-2-hydroxybut-3-enoic acid via enzymatic reduction and the subsequent characterization.
Protocol: Enzymatic Reduction of Ethyl 2-Oxo-3-butenoate
This protocol describes the synthesis of (S)-ethyl 2-hydroxybut-3-enoate using a commercially available ketoreductase.
Rationale: This method was chosen for its exceptional enantioselectivity and environmentally benign conditions. A glucose/glucose dehydrogenase (GDH) system is used for in situ regeneration of the expensive NADPH cofactor, making the process economically viable.[4]
Materials:
-
Ethyl 2-oxo-3-butenoate
-
Ketoreductase (pro-(S) selective)
-
NADP⁺ (sodium salt)
-
Glucose Dehydrogenase (GDH)
-
D-Glucose
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a temperature-controlled vessel at 30°C, prepare a solution of potassium phosphate buffer (100 mL).
-
Cofactor & Regeneration System: Add NADP⁺ (20 mg), D-glucose (1.5 g), and glucose dehydrogenase (250 U). Stir gently until all solids are dissolved.
-
Enzyme Addition: Add the pro-(S) selective ketoreductase (500 U) to the buffered solution.
-
Substrate Addition: Slowly add ethyl 2-oxo-3-butenoate (1.0 g, 7.8 mmol) to the reaction mixture. Scientist's Note: Adding the substrate slowly prevents potential substrate inhibition of the enzyme.
-
Reaction Monitoring: Maintain the reaction at 30°C with gentle agitation. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or HPLC until the starting material is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by silica gel column chromatography if necessary. Determine the enantiomeric excess (% ee) of the final product using chiral HPLC analysis.
Protocol: Chiral HPLC Analysis
Rationale: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric purity of a chiral compound.[17][] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.[19]
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// Nodes SamplePrep [label="Sample Preparation\n(Dissolve in Mobile Phase)", fillcolor="#F1F3F4", fontcolor="#202124"]; Injection [label="Inject Sample\n(e.g., 10 µL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Separation [label="Chiral Column Separation\n(e.g., Polysaccharide-based CSP)", fillcolor="#FBBC05", fontcolor="#202124"]; Detection [label="UV Detection\n(e.g., 210 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Data Analysis\n(Integrate Peaks, Calculate % ee)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges SamplePrep -> Injection; Injection -> Separation; Separation -> Detection; Detection -> Analysis; } caption="General Workflow for Chiral HPLC Analysis."
Instrumentation & Conditions:
-
HPLC System: Standard HPLC with UV detector.[19]
-
Column: Polysaccharide-based chiral stationary phase column (e.g., Chiralpak series).
-
Mobile Phase: Hexane/Isopropanol mixture (e.g., 90:10 v/v). Scientist's Note: The mobile phase composition is critical and must be optimized for baseline separation of the enantiomers.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 25°C.
Procedure:
-
Standard Preparation: Prepare a solution of the racemic this compound ester (1 mg/mL) in the mobile phase to establish the retention times of both enantiomers.
-
Sample Preparation: Prepare a solution of the synthesized product (approx. 1 mg/mL) in the mobile phase. Filter through a 0.45 µm syringe filter.
-
Analysis: Inject the racemic standard to confirm peak separation. Subsequently, inject the synthesized sample.
-
Quantification: Integrate the peak areas for the (R)- and (S)-enantiomers. Calculate the enantiomeric excess using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Physicochemical and Spectroscopic Comparison
While enantiomers share identical physical properties like boiling point and density, they differ in their interaction with plane-polarized light. Spectroscopic data, such as NMR, is identical for both enantiomers unless a chiral shift reagent is used.
| Property | (R)-2-Hydroxybut-3-enoic acid | (S)-2-Hydroxybut-3-enoic acid | Data Reference |
| Molecular Formula | C₄H₆O₃ | C₄H₆O₃ | [3] |
| Molecular Weight | 102.09 g/mol | 102.09 g/mol | [3] |
| Optical Rotation [α] | Negative (-) | Positive (+) | Convention |
| ¹H NMR (CDCl₃, ester) | Identical to (S)-isomer | δ 5.9 (m, 1H), 5.4 (m, 1H), 5.2 (m, 1H), 4.5 (m, 1H), 4.2 (q, 2H), 1.3 (t, 3H) | [20] (analog) |
| ¹³C NMR (CDCl₃, ester) | Identical to (S)-isomer | δ 173, 135, 118, 70, 62, 14 | Predicted |
Conclusion and Future Outlook
Both catalytic asymmetric hydrogenation and enzymatic reduction are highly effective and reliable methods for the enantioselective synthesis of this compound isomers. The choice between them often hinges on specific project requirements. For applications demanding the highest possible enantiopurity and adherence to green chemistry principles, enzymatic reduction is frequently the superior choice.[7] Conversely, asymmetric hydrogenation offers broad applicability and relies on a well-established technological platform suitable for a wide range of α-keto esters.
Future advancements will likely focus on the discovery of novel, non-precious metal catalysts for hydrogenation and the continued engineering of enzymes with enhanced stability, broader substrate scopes, and improved performance under industrial process conditions. The integration of these advanced synthetic methods will continue to empower researchers and drug development professionals in creating the complex, stereochemically pure molecules that form the foundation of modern medicine.
References
- Benchchem. Application Note: Chiral Separation of 2-Hydroxy-3-Methylbutanoic Acid Enantiomers by HPLC.
- Moreno, C. J., et al. Enzymatic cascade process for the synthesis of (S,E)‐2‐hydroxy‐4‐arylbut‐3‐enoic acid. ResearchGate.
- National Center for Biotechnology Information. Engineering acyclic stereocontrol in the alkylation of vinylglycine-derived dianions: asymmetric synthesis of higher alpha-vinyl amino acids. PubMed.
- Benchchem. Elucidation of the Chemical Structure of 2-Hydroxy-2-methylbut-3-enoic acid: A Technical Guide.
- Moreno, C. J., et al. Asymmetric synthetic methodologies for the preparation of 2‐hydroxy‐4‐arylbutanoic acid using 2‐hydroxy‐ and 2‐oxo‐4‐arylbut‐3‐enoic acid derivatives as intermediates. ResearchGate.
- National Center for Biotechnology Information. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms. PubMed Central.
- Wiley-VCH. dl-2-Hydroxy-3-butenoic acid, methyl ester - Optional[1H NMR] - Chemical Shifts. SpectraBase.
-
National Center for Biotechnology Information. This compound. PubChem. Available from: [Link]
- National Center for Biotechnology Information. Asymmetric Synthesis of Diverse Glycolic Acid Scaffolds via Dynamic Kinetic Resolution of α-Keto Esters. PubMed Central.
-
National Center for Biotechnology Information. 2-Hydroxy-3-methylbut-2-enoic acid. PubChem. Available from: [Link]
- University of Windsor. Asymmetric Synthesis.
- Phenomenex. Chiral HPLC Separations.
- Gröger, H., et al. Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media. Organic Chemistry Portal.
- Université du Luxembourg. This compound (C4H6O3). PubChemLite.
- University of Padua. Enzyme-Catalyzed Asymmetric Synthesis. STEM.
-
Yan, M., et al. Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry. Available from: [Link]
- Hashmi, S. Catalytic Asymmetric Synthesis. Semantic Scholar.
-
Hamase, K., et al. Establishment of a two-dimensional chiral HPLC system for the simultaneous detection of lactate and 3-hydroxybutyrate enantiomers in human clinical samples. PubMed. Available from: [Link]
-
Slideshare. Asymmetric synthesis | chemistry presentation | 2021 | PPTX. Available from: [Link]
-
Quora. How to convert ethanal to 2-Hydroxybut-3-en-1-oic acid. Available from: [Link]
-
Al-Majnoon, A. A., et al. Chiral Monolithic Silica-Based HPLC Columns for Enantiomeric Separation and Determination: Functionalization of Chiral Selector and Recognition of Selector-Selectand Interaction. MDPI. Available from: [Link]
-
Klabunovskii, E. I. Catalytic asymmetric synthesis of β-hydroxyacids and their esters. Russian Chemical Reviews. Available from: [Link]
-
Quora. What is the conversion of ethanal to this compound? Available from: [Link]
-
Zhu, L., et al. Direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids. Journal of Organic Chemistry. Available from: [Link]
-
Patel, R. N. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PubMed Central. Available from: [Link]
-
Ilardi, E. A., et al. A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. MDPI. Available from: [Link]
-
Chemistry Stack Exchange. How to convert ethanal to 2-hydroxy-3 butenoic acid? Available from: [Link]
-
Al-Zuhairi, A. J. Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. ResearchGate. Available from: [Link]
-
National Center for Biotechnology Information. 2-Hydroxy-3-methylbut-3-enoic acid. PubChem. Available from: [Link]
-
Contente, M. L., et al. An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. MDPI. Available from: [Link]
-
Fryszkowska, A., et al. Discovery, Characterisation, Engineering and Applications of Ene Reductases for Industrial Biocatalysis. PubMed Central. Available from: [Link]
-
Balke, K., et al. Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus. PubMed. Available from: [Link]
-
ResearchGate. Development of an Efficient Synthesis of Chiral 2‐Hydroxy Acids. Available from: [Link]
-
Smith, S. W., et al. The Significance of Chirality in Drug Design and Development. PubMed Central. Available from: [Link]
-
Patel, R. N. (PDF) Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ResearchGate. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound | C4H6O3 | CID 160534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. α-Vinylic Amino Acids: Occurrence, Asymmetric Synthesis and Biochemical Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Catalytic Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]
- 9. Direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uwindsor.ca [uwindsor.ca]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Practical Asymmetric Enzymatic Reduction through Discovery of a Dehydrogenase-Compatible Biphasic Reaction Media [organic-chemistry.org]
- 14. Discovery, Characterisation, Engineering and Applications of Ene Reductases for Industrial Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 16. Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. phx.phenomenex.com [phx.phenomenex.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. spectrabase.com [spectrabase.com]
A Comparative Guide to Confirming the Absolute Configuration of Chiral 2-Hydroxybut-3-enoic Acid
For Researchers, Scientists, and Drug Development Professionals
The unambiguous assignment of the absolute configuration of chiral molecules is a cornerstone of modern chemistry, with profound implications in pharmacology and materials science. For a molecule such as 2-hydroxybut-3-enoic acid, a valuable chiral building block, confirming its stereochemistry is paramount for its application in asymmetric synthesis and the development of stereochemically pure active pharmaceutical ingredients. This guide provides an in-depth comparison of three powerful analytical techniques for determining the absolute configuration of chiral molecules: Mosher's Ester Analysis, Single-Crystal X-ray Crystallography, and Vibrational Circular Dichroism (VCD). We will delve into the theoretical underpinnings, practical considerations, and experimental workflows of each method, offering a comprehensive resource for researchers to make informed decisions in their stereochemical assignments.
At a Glance: A Comparative Overview of Key Methodologies
The selection of an appropriate method for determining absolute configuration is a critical decision that depends on the nature of the sample, available instrumentation, and project timelines. The following table provides a high-level comparison of the three techniques discussed in this guide.
| Parameter | Mosher's Ester Analysis (NMR) | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) |
| Principle | Derivatization with a chiral reagent to form diastereomers with distinct NMR spectra. | Anomalous dispersion of X-rays by atoms in a single crystal.[1] | Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[2] |
| Sample Requirement | Milligram quantities of the analyte. | High-quality single crystal (often challenging for small molecules). | Milligram quantities of the analyte; can be a neat liquid, oil, or in solution.[3] |
| Analysis Time | 1-2 days (including derivatization and NMR analysis).[4] | Can range from days to weeks, highly dependent on crystallization success. | 1-2 days (including measurement and computational analysis). |
| Key Advantage | Relatively rapid and does not require specialized spectroscopic equipment beyond a standard NMR spectrometer. | Provides an unambiguous 3D structure and absolute configuration.[1] | Applicable to a wide range of samples, including non-crystalline materials, in their native solution state.[3] |
| Key Limitation | Requires chemical derivatization, which may not be straightforward for all molecules and can introduce its own stereochemical complexities. | The absolute requirement for a high-quality single crystal is a significant bottleneck.[1] | Relies on accurate quantum mechanical computations to predict the VCD spectrum for comparison. |
| Cost | Moderate (cost of chiral reagents and NMR time). | High (instrumentation and crystallographic services). | High (specialized VCD spectrometer and computational resources). |
In-Depth Analysis of Methodologies
Mosher's Ester Analysis: A Powerful NMR-Based Approach
Mosher's ester analysis is a widely used NMR spectroscopic method for determining the absolute configuration of chiral secondary alcohols and amines.[4] The method relies on the derivatization of the chiral analyte with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form diastereomeric esters. These diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra due to the anisotropic effect of the phenyl ring in the MTPA moiety.
The choice of MTPA as the chiral derivatizing agent is deliberate. The presence of the trifluoromethyl group provides a strong, clean signal in ¹⁹F NMR, which can also be used for analysis. The phenyl group's anisotropy is key to inducing the differential chemical shifts in the protons of the chiral analyte. The formation of two separate diastereomeric esters, one with (R)-MTPA and one with (S)-MTPA, is crucial for the comparative analysis that allows for the assignment of the absolute configuration.
The Mosher's ester method contains an inherent self-validation mechanism. The differential shifts (Δδ = δS - δR) of the protons on either side of the chiral center should exhibit a consistent pattern. Protons on one side of the Mosher's ester plane will show a positive Δδ, while those on the other side will show a negative Δδ. A clear and consistent pattern of these shifts provides a high degree of confidence in the stereochemical assignment.
Sources
A Senior Application Scientist's Guide to Isotopic Labeling for the Validation of 2-Hydroxybut-3-enoic Acid Metabolic Pathways
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond Static Concentrations to Dynamic Metabolic Flux
In the landscape of metabolic research and drug development, understanding the precise biochemical journey of a molecule is paramount. 2-Hydroxybut-3-enoic acid (also known as vinylglycolic acid), a four-carbon α-hydroxy acid, presents a compelling case for pathway elucidation. Its structural motifs—a hydroxyl group and a terminal double bond—suggest multiple potential metabolic fates, from integration into central carbon metabolism to specialized catabolic routes. However, merely identifying its presence or quantifying its concentration provides a static snapshot. To truly understand its physiological role and toxicological potential, we must map its dynamic transformation within the cell.
This guide provides an in-depth comparison of methodologies for validating the metabolic pathways of this compound, with a core focus on the definitive approach: stable isotope labeling. As a senior application scientist, my objective is not just to provide protocols, but to illuminate the causality behind experimental choices, ensuring a robust and self-validating study design. We will explore how isotopic tracers, analyzed via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, offer unparalleled insight into the intricate wiring of cellular metabolism.[1][2]
The Foundational Principle: Why Isotopic Labeling is the Gold Standard
Isotopic labeling is a powerful technique used to trace the journey of an atom or molecule through a complex biological system.[3][4] The core principle involves introducing a molecule into the system where one or more of its atoms have been replaced by a heavier, non-radioactive (stable) isotope, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H).[5][6] Because these labeled molecules are chemically identical to their unlabeled counterparts, they are processed through the same enzymatic reactions and metabolic pathways.[4]
By tracking the incorporation of these heavy isotopes into downstream metabolites, we can directly observe atom transitions, definitively connect substrates to products, and quantify the flow, or "flux," of metabolites through a given pathway.[7][8] This provides direct, unambiguous evidence of metabolic activity that is unattainable through indirect methods like gene expression analysis or in vitro enzyme assays alone.
For a molecule like this compound, a strategically chosen tracer is critical. For instance, using uniformly labeled [U-¹³C₄]-2-Hydroxybut-3-enoic acid allows us to track the fate of all four of its carbon atoms simultaneously, revealing how its carbon skeleton is either preserved, shortened, or integrated into other biomolecules.
Comparative Analysis of Pathway Validation Techniques
The choice of analytical methodology is a critical decision point that dictates the quality and depth of metabolic insights. While several techniques can contribute to pathway discovery, stable isotope tracing, particularly when coupled with high-resolution mass spectrometry or NMR, provides the most direct and compelling evidence.
| Technique | Principle | Strengths | Limitations | Type of Evidence |
| Stable Isotope Labeling with Mass Spectrometry (LC-MS/GC-MS) | Introduce a ¹³C-labeled precursor and measure the mass shifts in downstream metabolites to determine the mass isotopomer distribution (MID).[9][10] | Unparalleled sensitivity and throughput; directly demonstrates atom connectivity between substrate and product; applicable to complex biological matrices.[11][12] | Destructive to the sample; potential for ion suppression in LC-MS; GC-MS often requires chemical derivatization.[13] | Direct |
| Stable Isotope Labeling with NMR Spectroscopy | Introduce a ¹³C-labeled precursor and analyze the resulting spectra to determine the precise position of the ¹³C label within the metabolite's structure.[14][15] | Non-destructive; provides unambiguous positional isotopomer information, which is critical for resolving complex or parallel pathways; inherently quantitative.[14][16] | Significantly lower sensitivity compared to MS, requiring larger sample amounts or longer acquisition times.[13][15] | Direct |
| Genetic Perturbation (e.g., CRISPR/siRNA) | Knock down or knock out a gene encoding a putative enzyme in the pathway and measure the accumulation of the substrate (this compound) or depletion of the product. | Excellent for linking a specific gene to a metabolic function; provides causal evidence for an enzyme's involvement. | Indirect evidence of the pathway itself; cellular metabolism can adapt or reroute, potentially confounding results; off-target effects are possible. | Indirect |
| In Vitro Enzyme Assays | Purify a candidate enzyme and test its ability to convert this compound to a predicted product in a test tube. | Provides direct evidence of an enzyme's biochemical capability; allows for detailed kinetic characterization (Km, Vmax). | Lacks physiological context; activity in vitro may not reflect activity in the complex cellular environment; requires prior knowledge of candidate enzymes. | Indirect |
Visualizing the Strategy: Workflows and Pathways
A robust experimental design requires a clear conceptual map. Below are visualizations of a hypothetical metabolic pathway for this compound and the comprehensive workflow for its validation using isotopic labeling.
Caption: Hypothetical metabolic pathway for this compound.
Caption: Experimental workflow for isotopic labeling-based pathway validation.
Field-Proven Experimental Protocols
The trustworthiness of any study lies in the meticulous execution of its protocols. What follows is a detailed, self-validating methodology for tracing the metabolism of this compound in a human liver cell line model (e.g., HepG2).
Protocol 1: ¹³C Tracer Administration in Cell Culture
-
Rationale: This protocol establishes the biological system for the tracer experiment. A time-course study is essential to capture both early, direct metabolites and downstream products that appear later.
-
Cell Seeding: Plate HepG2 cells in 6-well plates at a density that ensures they reach ~80% confluency on the day of the experiment. Culture in standard DMEM with 10% FBS.
-
Media Preparation: Prepare two types of experimental media:
-
Unlabeled Control Medium: Glucose-free DMEM supplemented with 10 mM unlabeled glucose, 10% dialyzed FBS, and a standard concentration (e.g., 100 µM) of unlabeled this compound.
-
Labeled Medium: Identical to the control medium, but with 100 µM [U-¹³C₄]-2-Hydroxybut-3-enoic acid instead of the unlabeled compound. The use of dialyzed FBS is critical to minimize interference from unlabeled metabolites present in standard serum.
-
-
Tracer Introduction: Aspirate the standard culture medium from the cells. Wash each well once with sterile PBS.
-
Time-Course Incubation: Add 1 mL of either Unlabeled Control or Labeled Medium to triplicate wells for each time point (e.g., 0, 1, 4, 12, 24 hours). The "0 hour" time point involves adding the medium and immediately proceeding to quenching, serving as a crucial baseline control.
-
Incubation: Return plates to a 37°C, 5% CO₂ incubator for the designated time periods.
Protocol 2: Rapid Quenching and Metabolite Extraction
-
Rationale: The most critical step to ensure data integrity is to instantly halt all enzymatic activity. Failure to do so will lead to artifactual changes in metabolite levels. A cold polar solvent is the industry standard.
-
Quenching Solution Preparation: Prepare an 80:20 Methanol:Water solution (v/v) and chill it to -80°C.
-
Cell Quenching: At the end of each time point, remove the plate from the incubator, rapidly aspirate the medium, and place the plate on a bed of dry ice. Immediately add 1 mL of the -80°C quenching solution to each well. This ensures metabolism is halted in milliseconds.
-
Cell Lysis and Scraping: Scrape the cells from the bottom of the well in the quenching solution using a cell scraper.
-
Collection: Transfer the entire cell lysate/methanol slurry into a pre-chilled microcentrifuge tube.
-
Extraction: Vortex the tubes vigorously for 30 seconds. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube. This extract is now ready for analysis or can be stored at -80°C.
Protocol 3: LC-MS/MS Analysis for Isotopologue Detection
-
Rationale: Liquid chromatography coupled with high-resolution mass spectrometry provides the sensitivity and mass accuracy required to separate complex metabolite mixtures and resolve the different isotopologues (molecules differing only in their isotopic composition).
-
Chromatography: Inject 5-10 µL of the metabolite extract onto a HILIC (Hydrophilic Interaction Liquid Chromatography) column. Use a gradient of acetonitrile and water (both with standard additives like ammonium acetate) to separate the polar metabolites.
-
Mass Spectrometry: Analyze the column eluent using a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).
-
Full Scan (MS1): Acquire data in negative ionization mode with a scan range of m/z 70-1000 and a resolving power of >70,000. This allows for the accurate measurement of the mass-to-charge ratio of all eluting ions.
-
Data-Dependent MS2 (dd-MS2): For structural confirmation, trigger fragmentation scans on the top 5-10 most abundant ions from the full scan.
-
-
Data Analysis:
-
Peak Identification: Identify metabolite peaks based on accurate mass (<5 ppm mass error) and retention time matching against an authentic chemical standard library.
-
Isotopologue Distribution Analysis: For this compound and its putative downstream metabolites, extract the ion chromatograms for each expected isotopologue (M+0, M+1, M+2, M+3, M+4). Correct for the natural abundance of ¹³C using established algorithms. The resulting fractional enrichment in the M+1 to M+4 peaks over time provides direct proof of the metabolic conversion from the ¹³C-labeled precursor.
-
Conclusion and Future Outlook
Validating the metabolic pathway of a compound like this compound is a foundational step in understanding its biological significance. While indirect methods provide valuable clues, they cannot replace the definitive, direct evidence generated by stable isotope tracing.[2][5] The combination of a well-designed tracer experiment with the analytical power of high-resolution mass spectrometry and NMR spectroscopy allows researchers to move from correlation to causation, building a verifiable map of atomic fate within the cell.
By following the rigorous, self-validating protocols outlined in this guide, researchers can confidently elucidate the metabolic network surrounding this compound. This knowledge is not merely academic; it is critical for predicting drug-drug interactions, identifying potential off-target effects, and ultimately developing safer and more effective therapeutics. The future of metabolic research lies in integrating such dynamic flux data with other systems-level datasets (genomics, proteomics) to build comprehensive, predictive models of cellular physiology and disease.
References
-
Fan, T. WM., Lane, A. N., Higashi, R. M., & Yan, J. (2011). Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS. Metabolites. [Link]
-
Violante, S., Berisa, M., Thomas, T. H., & Cross, J. R. (2019). Stable Isotope Tracers for Metabolic Pathway Analysis. Methods in Molecular Biology. [Link]
-
Jang, C., Chen, L., & Rabinowitz, J. D. (2018). Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks. Current Opinion in Biotechnology. [Link]
-
Violante, S., Berisa, M., Thomas, T. H., & Cross, J. R. (2019). Stable Isotope Tracers for Metabolic Pathway Analysis. Springer Nature Experiments. [Link]
-
Wittmann, C. (1999). Mass spectrometry for metabolic flux analysis. Biotechnology and Bioengineering. [Link]
-
Wikipedia. (n.d.). Isotopic labeling. Wikipedia. [Link]
-
ACS Publications. (2024). NMR Based Methods for Metabolites Analysis. Analytical Chemistry. [Link]
-
Wiechert, W. (2002). Metabolic flux analysis using mass spectrometry. Advances in Biochemical Engineering/Biotechnology. [Link]
-
Buescher, J. M., Antoniewicz, M. R., Boros, L. G., & Burgess, S. C. (2015). Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo. Current Opinion in Biotechnology. [Link]
-
Fiveable. (n.d.). Isotope labeling and tracer experiments. Fiveable. [Link]
-
Le, A., Lane, A. N., Hamaker, M., Bose, S., Gouw, A., Barbi, J., Tsukamoto, T., Rojas, C. J., Slusher, B. S., Zhang, H., Zimmerman, L. J., Liebler, D. C., Slebos, R. J., Lorkiewicz, P. K., Higashi, R. M., & Fan, T. W. (2012). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Magnetic Resonance in Medicine. [Link]
-
Markley, J. L., Brüschweiler, R., Edison, A. S., Eghbalnia, H. R., Powers, R., Raftery, D., & Wishart, D. S. (2017). NMR Spectroscopy for Metabolomics Research. PMC - NIH. [Link]
-
Letertre, M., Giraud, C., & Fang, F. (2022). Studying Metabolism by NMR-Based Metabolomics. Frontiers in Molecular Biosciences. [Link]
-
Li, DW., Liu, Y., Li, Y. et al. (2024). NMR spectroscopy for metabolomics in the living system: recent progress and future challenges. Journal of Biological Engineering. [Link]
Sources
- 1. Stable Isotope Tracers for Metabolic Pathway Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. Isotopic labeling - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. Mass spectrometry for metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic flux analysis using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolic Flux Analysis: Unraveling Cellular Metabolism - Creative Proteomics [creative-proteomics.com]
- 12. GC-MS-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. NMR Spectroscopy for Metabolomics Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Studying Metabolism by NMR-Based Metabolomics [frontiersin.org]
- 16. NMR spectroscopy for metabolomics in the living system: recent progress and future challenges - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-hydroxybut-3-enoic Acid and 3-hydroxybut-2-enoic Acid: Structure, Synthesis, and Biological Potential
An In-Depth Comparative Analysis for Researchers and Drug Development Professionals
Abstract
The subtle isomerization in chemical structures can lead to vastly different physicochemical properties and biological activities. This guide provides a detailed comparative study of two such isomers: 2-hydroxybut-3-enoic acid (also known as vinylglycolic acid) and 3-hydroxybut-2-enoic acid (a form of 3-hydroxycrotonic acid). While sharing the same molecular formula, C4H6O3, the strategic placement of the hydroxyl group and the carbon-carbon double bond dictates their chemical reactivity, stability, and potential interactions within biological systems. This document serves as a technical resource for researchers in medicinal chemistry, metabolomics, and drug development, offering a comparative overview of their properties, synthetic pathways, and a robust experimental protocol for evaluating their biological efficacy.
Structural and Physicochemical Distinctions
The core difference between these two molecules lies in the positioning of their key functional groups. In this compound, the hydroxyl group is on the alpha-carbon (C2) relative to the carboxyl group, making it an α-hydroxy acid with a terminal double bond. Conversely, 3-hydroxybut-2-enoic acid features the hydroxyl group on the gamma-carbon (C3) and an internal double bond, classifying it as a β-hydroxy acid derivative. This structural variance is expected to influence properties such as acidity (pKa), polarity, and reactivity. This compound is noted to be soluble in water.[1]
These differences are not merely academic; they have profound implications for their roles as chemical intermediates or bioactive molecules.[2] For instance, the α-hydroxy acid motif in this compound is a common feature in molecules with applications in dermatology and chemical synthesis, while the β-hydroxy acid structure in its isomer is reminiscent of ketone bodies and intermediates in fatty acid metabolism.
Below is a summary of their known and computed properties.
| Property | This compound | 3-hydroxybut-2-enoic Acid |
| Synonyms | Vinylglycolic acid, 2-Hydroxy-3-butenoic acid[1] | (Z)-3-Hydroxycrotonic acid[3] |
| IUPAC Name | This compound[4] | (Z)-3-hydroxybut-2-enoic acid[3] |
| Molecular Formula | C₄H₆O₃[4] | C₄H₆O₃[3] |
| Molecular Weight | 102.09 g/mol [4] | 102.09 g/mol |
| CAS Number | 600-17-9[4] | Not explicitly found, isomer specific |
| Canonical SMILES | C=CC(C(=O)O)O[4] | C/C(=C\C(=O)O)/O[3] |
| Structure | See Diagram 1 | See Diagram 1 |
| Known Hazards | Causes severe skin burns and eye damage; May cause respiratory irritation.[4] | Data not available |
Mandatory Visualization: Chemical Structures
Caption: Proposed synthesis route for this compound.
Proposed Synthesis of 3-hydroxybut-2-enoic Acid
A practical synthesis for 3-hydroxybut-2-enoic acid can be envisioned via a Reformatsky-type reaction. This would involve reacting ethyl bromoacetate with acetone in the presence of activated zinc. The resulting β-hydroxy ester, ethyl 3-hydroxy-3-methylbutanoate, can then be dehydrated to form ethyl 3-methylbut-2-enoate. A subsequent allylic oxidation followed by hydrolysis could potentially yield the target molecule, though controlling the regioselectivity of the oxidation would be a key challenge. A more direct route may involve the aldol condensation of acetaldehyde followed by oxidation.
Analytical Separation and Characterization Protocol
Distinguishing between these isomers and ensuring the purity of a synthesized batch is paramount. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is the gold standard for this application. [5][6] Step-by-Step Protocol:
-
Sample Preparation: Dissolve 1 mg of the synthesized acid in 1 mL of a 50:50 acetonitrile:water solution.
-
Chromatographic Separation:
-
Column: Use a reverse-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size). The nonpolar stationary phase will interact differently with the two isomers based on their polarity differences.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Rationale: The gradient elution ensures that compounds with a range of polarities can be separated and eluted as sharp peaks. Formic acid is used to acidify the mobile phase, ensuring the carboxylic acids are protonated for better retention and peak shape.
-
-
Detection and Identification:
-
UV Detector: Monitor at 210 nm. The C=C double bond conjugated with the C=O group in 3-hydroxybut-2-enoic acid will likely result in a different UV absorbance profile compared to the non-conjugated system in this compound.
-
Mass Spectrometer (ESI-MS/MS): Operate in negative ion mode to detect the deprotonated molecule [M-H]⁻ at m/z 101.02.
-
Fragmentation Analysis (MS/MS): Induce fragmentation of the parent ion. The fragmentation patterns will be unique to each isomer due to the different locations of the hydroxyl group and double bond, providing definitive structural confirmation. This is a key step for unambiguous identification. [5]
-
Protocol for Comparative Biological Activity Assessment
To provide tangible, comparative data, a standardized in vitro assay is necessary. Given the prevalence of organic acids in natural and synthetic antimicrobial agents, a comparative antibacterial assay is a logical starting point. [7] Objective: To determine and compare the Minimum Inhibitory Concentration (MIC) of this compound and 3-hydroxybut-2-enoic acid against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
Materials:
-
Synthesized and purified this compound and 3-hydroxybut-2-enoic acid.
-
S. aureus (e.g., ATCC 29213) and E. coli (e.g., ATCC 25922) strains.
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
Ampicillin (positive control).
-
DMSO (vehicle control).
-
Resazurin sodium salt solution (viability indicator).
Experimental Workflow:
-
Stock Solution Preparation: Prepare 10 mg/mL stock solutions of each test compound and the positive control (Ampicillin) in DMSO.
-
Bacterial Inoculum Preparation: Culture bacteria overnight in MHB. Dilute the culture to achieve a final concentration of 5 x 10⁵ CFU/mL in the assay wells.
-
Serial Dilution in 96-Well Plate:
-
Add 100 µL of MHB to all wells.
-
In the first column of wells, add 100 µL of the stock compound solution.
-
Perform a 2-fold serial dilution across the plate, transferring 100 µL from one column to the next. This will create a concentration gradient.
-
Dedicate separate rows for each compound, the positive control, a vehicle control (DMSO only), and a growth control (MHB + bacteria only).
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well (except for a sterility control well).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination:
-
After incubation, add 20 µL of resazurin solution to each well and incubate for another 2-4 hours.
-
The MIC is the lowest concentration of the compound that prevents a color change of the resazurin indicator (from blue to pink), indicating inhibition of bacterial growth.
-
-
Data Validation:
-
Trustworthiness: The protocol's validity is confirmed by the controls. The growth control must show bacterial growth (pink color). The sterility control must show no growth (blue). The positive control (Ampicillin) must show inhibition at its known MIC range. The vehicle control must show no inhibition of growth.
-
Mandatory Visualization: Antimicrobial Assay Workflow
Caption: Workflow for the broth microdilution MIC assay.
Discussion and Future Outlook
This guide outlines the fundamental structural and chemical differences between this compound and 3-hydroxybut-2-enoic acid and provides a clear, actionable framework for their synthesis, characterization, and comparative biological evaluation. The distinct positioning of the hydroxyl and vinyl/propenyl groups is predicted to have a significant impact on their biological activity. The α-hydroxy acid may exhibit different membrane permeability and target engagement compared to the β-hydroxy acid isomer.
The proposed MIC assay will yield crucial initial data. A significant difference in MIC values would strongly suggest that the structural variations influence antibacterial activity, warranting further investigation into the mechanism of action. Future studies could expand upon this foundation by:
-
Exploring broader biological activities: Screening against fungal strains, cancer cell lines, or testing for enzyme inhibition (e.g., fatty acid synthase).
-
Investigating Stereochemistry: Both molecules possess chiral centers or geometric isomerism, and synthesizing enantiomerically pure versions could reveal stereospecific bioactivity.
-
Metabolic Profiling: Investigating whether these acids are metabolites in biological systems, which could uncover roles in endogenous metabolic or signaling pathways.
By systematically applying the principles and protocols outlined herein, researchers can effectively dissect the structure-activity relationships of these intriguing isomers, paving the way for potential applications in drug discovery and biotechnology.
References
-
PubChem. This compound | C4H6O3 | CID 160534. National Institutes of Health. [Link]
-
3B Scientific (Wuhan) Corp. Exploring 3-Methylbut-2-enoic Acid: Properties, Applications, and Suppliers. [Link]
-
Quora. What is the conversion of ethanal to this compound?. [Link]
-
Quora. How to convert ethanal to 2-Hydroxybut-3-en-1-oic acid. [Link]
- Google Patents. CN101391948B - Method for preparing 3-methyl-2-butenoic acid.
-
PubChem. 3-Hydroxybut-2-enoic acid | C4H6O3 | CID 54697417. National Institutes of Health. [Link]
-
MDPI. Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. [Link]
-
DergiPark. Analysis of 3-hydroxyisovaleric acid and 3-hydroxybutyric acid in plasma samples by LC-MS/MS. [Link]
-
Royal Society of Chemistry. Poly(vinyl acetate-co-crotonic acid) from bio-based crotonic acid: synthesis, characterization and carbon footprint evaluation. [Link]
-
University of Baghdad Digital Repository. Synthesis and Polymerization of Crotonic acid – co-Proflavin and substituted with different acid anhydride. [Link]
-
ResearchGate. Poly(vinyl acetate-co-crotonic acid) from bio-based crotonic acid: synthesis, characterization and carbon footprint evaluation. [Link]
-
R Discovery. Separating and identifying multiple structural isomers of 3-hydroxy-3-(3′-hydroxyphenyl)propanoic acid (3,3′-HPHPA). [Link]
-
ResearchGate. Enantiomer separation of α-hydroxy acids in high-performance immunoaffinity chromatography. [Link]
-
PubChem. 2-Amino-3-hydroxybut-2-enoic acid | C4H7NO3 | CID 54727802. National Institutes of Health. [Link]
-
Royal Society of Chemistry. Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent. [Link]
-
Analytical Sciences Digital Library. Chapter 12 - Chromatographic and Electrophoretic Methods. [Link]
-
PubChem. 2-Hydroxybut-2-enoic acid | C4H6O3 | CID 16122640. National Institutes of Health. [Link]
-
MDPI. Organic Compounds with Biological Activity. [Link]
-
MDPI. Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. [Link]
Sources
- 1. CAS 600-17-9: 2-Hydroxy-3-butenoic Acid | CymitQuimica [cymitquimica.com]
- 2. Buy 2-ethylbut-3-enoic acid | 10545-07-0 [smolecule.com]
- 3. 3-Hydroxybut-2-enoic acid | C4H6O3 | CID 54697417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C4H6O3 | CID 160534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Handling of 2-Hydroxybut-3-enoic Acid: A Guide to Personal Protective Equipment and Disposal
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety of your laboratory environment. This guide provides essential, immediate safety and logistical information for the handling of 2-Hydroxybut-3-enoic acid, a compound that, while valuable in synthesis, demands rigorous adherence to safety protocols. Here, we move beyond a simple checklist to offer a comprehensive, scientifically-grounded framework for its safe use, from personal protective equipment (PPE) to operational plans and disposal.
Understanding the Inherent Risks of this compound
This compound (CAS No. 600-17-9) is a carboxylic acid that presents significant hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as causing severe skin burns and eye damage (Skin Corrosion/Irritation, Category 1B) and may cause respiratory irritation (Specific Target Organ Toxicity, Single Exposure, Category 3).[1] This necessitates a multi-faceted approach to safety, focusing on preventing all routes of exposure.
The primary hazards associated with this compound are summarized below:
| Hazard Class | GHS Category | Description |
| Skin Corrosion/Irritation | 1B | Causes severe skin burns and eye damage upon contact.[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | May cause respiratory tract irritation if inhaled.[1] |
| Corrosivity | Not explicitly categorized but inherent to acidic nature | Can corrode certain materials, including some metals.[2] |
A Multi-Layered Defense: Personal Protective Equipment (PPE) Protocol
A robust PPE strategy is your first and most critical line of defense. The selection of appropriate PPE is not a one-size-fits-all approach but rather a dynamic process based on the specific procedures being undertaken.
Primary Barrier: Hand and Body Protection
Direct contact with this compound can lead to severe chemical burns.[3] Therefore, appropriate gloves and a lab coat are mandatory.
-
Gloves: Nitrile or butyl rubber gloves are recommended for handling acids.[4] Always inspect gloves for any signs of degradation or perforation before use. For prolonged or immersive contact, consider double-gloving. After handling, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in accordance with institutional guidelines.[5]
-
Laboratory Coat: A full-length, long-sleeved laboratory coat made of a chemical-resistant material is essential to protect your skin and personal clothing from splashes. Ensure the coat is fully buttoned.
Essential Shielding: Eye and Face Protection
Given the severe eye damage this chemical can cause, robust eye and face protection is non-negotiable.
-
Chemical Safety Goggles: Standard safety glasses are insufficient. You must wear chemical safety goggles that provide a complete seal around the eyes to protect against splashes and fumes.[4][6]
-
Face Shield: When there is a significant risk of splashing, such as when transferring large volumes or working with heated solutions, a face shield must be worn in addition to safety goggles.[4][5] This provides an extra layer of protection for the entire face.
Respiratory Safeguards: Preventing Inhalation
The potential for respiratory tract irritation necessitates careful consideration of respiratory protection, particularly when working outside of a primary engineering control.
-
Engineering Controls: The primary method for controlling inhalation hazards is to handle this compound within a certified chemical fume hood.[6][7]
-
Respiratory Protection: If work must be conducted outside of a fume hood, or if there is a risk of generating aerosols or vapors, a respirator is required. An N95 mask may be suitable for low-level exposures, but for higher concentrations or in the event of a spill, a full-face respirator with acid gas cartridges is recommended.[4] A proper fit test is essential to ensure the effectiveness of any respirator.[4]
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE:
Caption: Decision tree for selecting appropriate PPE.
Operational Blueprint: Safe Handling and Storage Protocols
Beyond personal protection, a systematic approach to handling and storage is crucial for minimizing risk.
Step-by-Step Handling Procedure
-
Preparation: Before beginning any work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6] Have a spill kit specifically for acids readily available.
-
Containment: Conduct all work with this compound in a designated area, preferably within a chemical fume hood.[7] Use secondary containment, such as a tray, to contain any potential spills.
-
Dispensing: When transferring the acid, do so slowly and carefully to avoid splashing. Use appropriate tools, such as a pipette or a graduated cylinder.
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or a water bath. Avoid open flames.
-
Post-Handling: After use, ensure all containers are securely sealed. Decontaminate the work area thoroughly.
Storage Requirements
-
Segregation: Store this compound away from incompatible materials, particularly bases, oxidizing agents, and reducing agents.[2][3][8]
-
Location: Store in a cool, dry, well-ventilated area.[9] A dedicated corrosives cabinet is recommended.[2] Do not store in metal cabinets that can be corroded.[2]
-
Container Integrity: Ensure containers are in good condition and are clearly labeled with the chemical name and all relevant hazard warnings.
Responsible Stewardship: Spill Management and Disposal Plan
Accidents can happen, and a well-defined plan for spill management and waste disposal is a hallmark of a safe and responsible laboratory.
Spill Response Protocol
-
Evacuate: In the event of a large spill, immediately evacuate the area and alert others.
-
Isolate: If safe to do so, isolate the spill area to prevent it from spreading.
-
Protect: Don the appropriate PPE, including respiratory protection if necessary.
-
Neutralize: For small spills, cautiously neutralize the acid with a suitable absorbent material, such as sodium bicarbonate or a commercial acid spill neutralizer.
-
Clean-up: Once neutralized, collect the absorbed material using non-sparking tools and place it in a designated, labeled waste container.
-
Decontaminate: Thoroughly decontaminate the spill area and any equipment used in the cleanup.
Waste Disposal
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collection: Collect all waste in clearly labeled, sealed, and chemically compatible containers.
-
Disposal: Dispose of the waste through your institution's hazardous waste management program.[10] Do not discharge to sewer systems.[10] Follow all local, state, and federal regulations for chemical waste disposal.
By integrating these scientifically sound practices into your daily laboratory workflow, you can confidently and safely harness the potential of this compound while upholding the highest standards of laboratory safety and professional responsibility.
References
-
The MSDS HyperGlossary: Carboxylic Acid - Interactive Learning Paradigms, Incorporated. [Link]
-
This compound | C4H6O3 | CID 160534 - PubChem - NIH. [Link]
-
What PPE Should You Wear When Handling Acid 2026? - LeelineWork. [Link]
-
Safety equipment, PPE, for handling acids - Quicktest. [Link]
-
SAFETY DATA SHEET - Angene Chemical. [Link]
-
Safe Storage of Hazardous Chemicals. [Link]
Sources
- 1. This compound | C4H6O3 | CID 160534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 3. fishersci.com [fishersci.com]
- 4. leelinework.com [leelinework.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. fishersci.com [fishersci.com]
- 7. angenechemical.com [angenechemical.com]
- 8. ehs.berkeley.edu [ehs.berkeley.edu]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
